molecular formula C23H19Cl2FN6O B3026971 Capmatinib dihydrochloride CAS No. 1197376-85-4

Capmatinib dihydrochloride

カタログ番号: B3026971
CAS番号: 1197376-85-4
分子量: 485.3 g/mol
InChIキー: ZTNPHABKLIJXTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Capmatinib dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H19Cl2FN6O and its molecular weight is 485.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O.2ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNPHABKLIJXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197376-85-4
Record name Capmatinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197376854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-N-Methyl-4-[7-[(quinolin-6-yl)methyl]imidazol-[1,2,3]-[1,2,4]triazin-2-yl]benzamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAPMATINIB HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0V2EW20JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Capmatinib Dihydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (B1663548) dihydrochloride (B599025), marketed as Tabrecta®, is a potent and selective small-molecule inhibitor of the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase.[1][2] MET is a crucial signaling protein involved in various cellular processes, including proliferation, survival, and migration.[3] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC).[1][4][5] Capmatinib is specifically indicated for the treatment of adult patients with metastatic NSCLC whose tumors harbor mutations that lead to MET exon 14 skipping.[6] This technical guide provides a comprehensive overview of the mechanism of action of capmatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

Capmatinib is a Type Ib, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[7] It binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation and subsequent activation.[3] This blockade of MET phosphorylation inhibits the downstream signaling cascades that are aberrantly activated in MET-driven cancers.[2] By disrupting these pathways, capmatinib effectively halts tumor cell proliferation, induces apoptosis (programmed cell death), and impedes metastasis.[3][8]

Targeting MET Alterations

The primary targets of capmatinib are tumors with specific genetic alterations in the MET gene:

  • MET Exon 14 Skipping Mutations: These mutations disrupt the normal splicing of the MET mRNA, leading to the exclusion of exon 14. This exon contains the binding site for the E3 ubiquitin ligase CBL, which is responsible for targeting the MET receptor for degradation. The absence of this domain results in a stabilized and constitutively active MET protein, driving oncogenic signaling. Capmatinib has demonstrated significant efficacy in patients with NSCLC harboring these mutations.[9]

  • MET Amplification: This refers to an increase in the copy number of the MET gene, leading to overexpression of the MET receptor.[1] This overexpression results in ligand-independent activation of the kinase and downstream signaling. Capmatinib has also shown activity in tumors with high levels of MET amplification.

Quantitative Data

The potency and efficacy of capmatinib have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Capmatinib
ParameterValueCell Line/SystemReference
IC50 (Enzymatic) 0.13 nMCell-free c-MET kinase assay[7]
IC50 (Cell-based) 0.3–0.7 nMLung cancer cell lines[7]
Selectivity >10,000-fold for MET over a large panel of other human kinasesKinome scan[7]
Table 2: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1 trial)
Patient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Reference
Previously Treated 41%9.7 months5.5 months
Treatment-Naïve 68%12.6 months12.5 months

Signaling Pathways

Capmatinib's inhibition of MET phosphorylation directly impacts several downstream signaling pathways critical for tumor growth and survival. The primary pathways affected are:

  • RAS/MAPK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.

  • JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • SRC Pathway: This pathway is implicated in cell adhesion, migration, and invasion.

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration.

The following diagram illustrates the MET signaling pathway and the point of inhibition by capmatinib.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Response HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binding & Dimerization P P MET->P Autophosphorylation Capmatinib Capmatinib Capmatinib->P Inhibition GRB2 GRB2 P->GRB2 GAB1 GAB1 P->GAB1 SRC SRC P->SRC STAT3 STAT3 P->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K Migration Migration SRC->Migration AKT AKT PI3K->AKT Survival Survival STAT3->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Survival

MET Signaling Pathway and Capmatinib Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of capmatinib.

Western Blotting for MET Signaling Pathway

This protocol is used to assess the phosphorylation status of MET and its downstream effectors in response to capmatinib treatment.

1. Cell Culture and Treatment:

  • Culture MET-dependent cancer cell lines (e.g., EBC-1, Hs746T) in appropriate media to 70-80% confluency.

  • Treat cells with varying concentrations of capmatinib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape and collect the cell lysate.

  • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by size on a polyacrylamide gel via electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

6. Detection:

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (MET-dependent cells + Capmatinib) Start->Cell_Culture Cell_Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA/Bradford assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-MET, MET, p-AKT, etc.) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL substrate) Secondary_Ab->Detection Analysis 10. Analysis of Protein Bands Detection->Analysis End End Analysis->End

Western Blotting Experimental Workflow.
Cell Viability Assay

This assay measures the effect of capmatinib on the proliferation and viability of cancer cells.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of capmatinib in the culture medium.

  • Treat the cells with the different concentrations of capmatinib and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

3. Viability Measurement (e.g., using CellTiter-Glo®):

  • Equilibrate the plate to room temperature.

  • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 value (the concentration of capmatinib that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of capmatinib in a living organism.

1. Cell Implantation:

  • Subcutaneously inject human cancer cells with MET alterations into immunodeficient mice (e.g., nude mice).

2. Tumor Growth and Grouping:

  • Monitor tumor growth until they reach a palpable size.

  • Randomize mice into treatment and control groups when tumors reach a specific volume.

3. Drug Administration:

  • Administer capmatinib or a vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.

4. Monitoring and Endpoint:

  • Measure tumor volume and mouse body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

5. Data Analysis:

  • Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of capmatinib.

Conclusion

Capmatinib dihydrochloride is a highly selective and potent MET inhibitor that effectively targets the oncogenic signaling driven by MET exon 14 skipping mutations and MET amplification. Its mechanism of action, centered on the inhibition of MET autophosphorylation, leads to the suppression of key downstream pathways involved in tumor proliferation, survival, and migration. The robust preclinical and clinical data underscore its therapeutic importance in the precision medicine landscape for NSCLC. The experimental protocols detailed herein provide a framework for the continued investigation of capmatinib and other MET-targeted therapies.

References

An In-depth Technical Guide to the Synthesis of Capmatinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (B1663548), an orally bioavailable and selective MET inhibitor, has emerged as a critical therapeutic agent in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. Its chemical synthesis is a multi-step process involving the strategic construction of quinoline (B57606) and biaryl fragments, followed by their convergent coupling and final modifications to yield the dihydrochloride (B599025) salt. This guide provides a detailed overview of the synthetic pathway, including experimental protocols, quantitative data, and a mechanistic understanding of the drug's interaction with its biological target.

Overall Synthetic Strategy

The synthesis of capmatinib dihydrochloride can be conceptually divided into three main stages:

  • Preparation of the Quinoline Fragment: Synthesis of a functionalized quinoline core.

  • Preparation of the Biaryl Fragment: Construction of the substituted biaryl moiety.

  • Final Assembly and Salt Formation: Convergent coupling of the two fragments, followed by amidation and conversion to the dihydrochloride salt.

The following sections provide a detailed breakdown of each stage, including reaction schemes, experimental procedures, and characterization data where available.

Stage 1: Preparation of the Quinoline Fragment

The key quinoline intermediate, a hemiaminal, is synthesized from 6-bromoquinoline (B19933) through a sequence of reactions.

Step 1.1: Suzuki Cross-Coupling to Introduce the Propionaldehyde (B47417) Acetal Moiety

The synthesis begins with a Suzuki cross-coupling reaction to attach a protected propionaldehyde group to the 6-position of the quinoline ring.

Reaction Scheme:

6-(3,3-Diethoxypropyl)quinoline --(Aqueous Acid)--> 3-(Quinolin-6-yl)propanal

3-(Quinolin-6-yl)propanal + N-Chlorosuccinimide (NCS) --(Proline catalyst)--> Hemiaminal Intermediate

1,2,4-Triazin-3-amine + N-Bromosuccinimide (NBS) --(DMF)--> 6-bromo-1,2,4-triazin-3-amine

4-Bromo-2-fluorobenzonitrile --(1. n-BuLi or i-PrMgCl)--> Aryllithium/Grignard --(2. Trimethyl borate)--> Arylboronic acid --(3. Pinacol)--> 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

6-bromo-1,2,4-triazin-3-amine + 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile --(Pd catalyst, base)--> 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile

Quinoline Hemiaminal + 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile --(Ethylene glycol, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile --(Aqueous Acid, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid + Methylamine --(Coupling agent)--> Capmatinib

Capmatinib + HCl --(Methanol/Isopropanol)--> this compound Monohydrate

The Discovery and Development of Capmatinib Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib (B1663548) dihydrochloride (B599025) (formerly INCB28060), marketed as Tabrecta®, is a potent and selective, orally bioavailable inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] This document provides a comprehensive technical overview of the discovery and development of capmatinib, from its initial identification and preclinical evaluation to its clinical validation and approval for the treatment of metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1]

Introduction: Targeting the MET Pathway in Cancer

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and migration.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping mutations and gene amplification, is a key oncogenic driver in various cancers, including NSCLC.[1][3] These alterations lead to constitutive activation of the MET receptor, promoting tumor growth and metastasis.[4] MET exon 14 skipping mutations, which occur in approximately 3-4% of NSCLC cases, result in a dysfunctional regulatory domain, leading to increased MET protein stability and signaling.[1] Capmatinib was developed to specifically target and inhibit this dysregulated MET signaling.

Discovery and Preclinical Development

Lead Identification and Optimization

Capmatinib was discovered through a targeted drug discovery program aimed at identifying potent and selective small-molecule inhibitors of MET. High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of a novel series of compounds with the desired inhibitory profile. Optimization of this series for potency, selectivity, and pharmacokinetic properties resulted in the selection of capmatinib as a clinical candidate.

Mechanism of Action

Capmatinib is an ATP-competitive, type Ib inhibitor of MET.[5] It binds to the ATP-binding site of the MET kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3] By blocking these pathways, capmatinib inhibits MET-driven tumor cell proliferation, survival, and migration.[4]

In Vitro Pharmacology

Capmatinib demonstrated high potency and selectivity for MET in a variety of in vitro assays.

Table 1: In Vitro Potency of Capmatinib

Assay TypeCell Line/SystemIC50Reference
Cell-free c-MET kinase assay-0.13 nM[6]
Cell-based MET phosphorylation assayVarious cancer cell lines-[6]
Cell proliferation assayMET-dependent cancer cell lines-[6]
Anchorage-independent growth assayMET-dependent cancer cell lines-[6]
Cell migration assayMET-dependent cancer cell lines-[6]

Capmatinib exhibits high selectivity for MET over a broad panel of other human kinases, with a reported selectivity of over 10,000-fold.[7]

In Vivo Pharmacology

The anti-tumor activity of capmatinib was evaluated in preclinical xenograft models of human cancers with MET dysregulation.

Table 2: In Vivo Efficacy of Capmatinib in Xenograft Models

Tumor ModelDosing RegimenTumor Growth InhibitionReference
MET-amplified gastric cancerOral, twice dailyDose-dependent[6]
MET-mutant lung cancerOral, twice dailySignificant[2]

Capmatinib demonstrated dose-dependent tumor growth inhibition and regression in these models at well-tolerated doses.[6]

Clinical Development

Phase I Studies

Early-phase clinical trials established the safety, tolerability, and recommended Phase 2 dose (RP2D) of capmatinib. A Phase I study in patients with advanced solid tumors identified the RP2D as 400 mg administered orally twice daily.[8] Preliminary evidence of anti-tumor activity was observed in patients with MET-dysregulated cancers.

The GEOMETRY mono-1 Phase II Study

The pivotal GEOMETRY mono-1 was a multicenter, open-label, Phase II study that evaluated the efficacy and safety of capmatinib in patients with advanced NSCLC harboring MET exon 14 skipping mutations or MET amplification.[9]

Table 3: Efficacy of Capmatinib in the GEOMETRY mono-1 Study (METex14 Cohorts)

Efficacy EndpointTreatment-Naïve Patients (n=60)Previously Treated Patients (n=100)Reference
Overall Response Rate (ORR) 68% (95% CI: 55.0-79.7)44% (95% CI: 34.1-54.3)[10]
Median Duration of Response (DoR) 12.6 months (95% CI: 5.6-NE)9.7 months (95% CI: 5.6-13.0)[11]
Median Progression-Free Survival (PFS) 9.13 months (95% CI: 5.52-13.86)5.42 months (95% CI: 4.17-6.97)[12]

CI: Confidence Interval; NE: Not Estimable

Table 4: Common Treatment-Related Adverse Events (TRAEs) in the GEOMETRY mono-1 Study (All Cohorts, n=373)

Adverse EventAll GradesGrade 3-4Reference
Peripheral edema47%-[10]
Nausea35%-[10]
Increased blood creatinine21%-[10]
Vomiting20%-[10]
Dyspnea-5%[10]

The most common treatment-related adverse events were generally mild to moderate in severity.[10] The study concluded that capmatinib demonstrated substantial anti-tumor activity in patients with NSCLC and a MET exon 14 skipping mutation, leading to its accelerated approval by the FDA.[3][10]

Synthesis of Capmatinib Dihydrochloride

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route is outlined below.[13][14]

Experimental Protocol: Synthesis of Capmatinib

A detailed, step-by-step synthesis protocol is beyond the scope of this guide. However, a general overview of a potential synthetic route is as follows:

  • Synthesis of the quinoline (B57606) fragment: This typically involves the construction of the quinoline ring system with appropriate functionalization for subsequent coupling reactions.[14]

  • Synthesis of the imidazotriazine core: This heterocyclic core is often assembled through a condensation reaction followed by cyclization.

  • Coupling of the fragments: The quinoline and imidazotriazine fragments are coupled, often via a Suzuki or other cross-coupling reaction.

  • Final modifications and salt formation: The final steps may involve amide bond formation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.[13]

Visualizations

MET Signaling Pathway and Inhibition by Capmatinib

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_receptor Extracellular Domain Transmembrane Domain Kinase Domain HGF->MET_receptor:f0 binds P1 P MET_receptor:f2->P1 Autophosphorylation P2 P MET_receptor:f2->P2 P3 P MET_receptor:f2->P3 RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT STAT STAT Pathway P3->STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration STAT->Migration Capmatinib Capmatinib Capmatinib->MET_receptor:f2 inhibits

Caption: MET signaling pathway and its inhibition by Capmatinib.

Experimental Workflow: GEOMETRY mono-1 Trial Design

GEOMETRY_mono_1_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment into Cohorts cluster_treatment Treatment cluster_assessment Assessment Patient_Population Patients with advanced NSCLC (EGFR wt, ALK-negative) MET_Testing Central MET testing (METex14 or MET amplification) Patient_Population->MET_Testing Cohort_4 Cohort 4: Previously Treated METex14 MET_Testing->Cohort_4 Cohort_5b Cohort 5b: Treatment-Naïve METex14 MET_Testing->Cohort_5b Other_Cohorts Other Cohorts: MET Amplification MET_Testing->Other_Cohorts Treatment Capmatinib 400 mg BID Cohort_4->Treatment Cohort_5b->Treatment Other_Cohorts->Treatment Primary_Endpoint Primary Endpoint: Overall Response Rate (ORR) by BIRC (RECIST v1.1) Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Duration of Response (DoR), PFS, Safety Treatment->Secondary_Endpoints

References

Capmatinib Dihydrochloride: A Selective MET Inhibitor for the Treatment of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Capmatinib (B1663548), a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, has emerged as a targeted therapy for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2][3] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification or mutations leading to exon 14 skipping, is a key driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[1][4] This technical guide provides a comprehensive overview of capmatinib dihydrochloride (B599025), including its mechanism of action, pharmacokinetic profile, clinical efficacy, and mechanisms of resistance. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the MET signaling pathway and experimental workflows to support further research and development in this area.

Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades crucial for cellular growth and motility.[4] In oncology, aberrant MET signaling is a validated therapeutic target. Capmatinib (formerly INC280) is a selective, type Ib MET inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings.[5] In 2020, the U.S. Food and Drug Administration (FDA) granted accelerated approval to capmatinib for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation leading to MET exon 14 skipping, with regular approval granted in 2022.[6]

Mechanism of Action

Capmatinib functions by binding to the ATP-binding site of the MET receptor, which prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[4][7] This inhibition is effective against both wild-type MET and variants with activating mutations, such as those resulting from MET exon 14 skipping.[8] The downstream signaling pathways inhibited by capmatinib include the RAS-ERK, PI3K-AKT, and STAT3 pathways, which are critical for tumor cell proliferation, survival, and invasion.[4]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET Receptor MET Receptor HGF->MET Receptor Binds P P MET Receptor->P Autophosphorylation Capmatinib Capmatinib Capmatinib->MET Receptor Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival, Metastasis Proliferation, Survival, Metastasis ERK->Proliferation, Survival, Metastasis AKT AKT PI3K->AKT AKT->Proliferation, Survival, Metastasis STAT3->Proliferation, Survival, Metastasis

Caption: MET Signaling Pathway Inhibition by Capmatinib.

Pharmacokinetics and Physicochemical Properties

Capmatinib is administered orally as a dihydrochloride salt.[9] It is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[10][11] The drug exhibits dose-proportional pharmacokinetics and has an estimated oral bioavailability greater than 70%.[10][11]

Parameter Value Reference
Chemical Formula C₂₃H₁₇FN₆O (Capmatinib)[3]
Molecular Weight 412.428 g/mol (Capmatinib)[3]
Formulation Dihydrochloride monohydrate salt[9]
Time to Peak (Tmax) 1-2 hours[10][11]
Bioavailability >70%[10][11]
Plasma Protein Binding ~96%[10][11]
Volume of Distribution (Vd) 164 L[11]
Metabolism Primarily via CYP3A4 and aldehyde oxidase[10][11]
Elimination Half-life ~6.5 hours[10][11]
Excretion ~78% in feces, ~22% in urine[10][11]
Table 1: Pharmacokinetic Properties of Capmatinib.

Clinical Efficacy

The pivotal GEOMETRY mono-1 trial, a multicohort Phase II study, established the efficacy of capmatinib in patients with advanced NSCLC with MET exon 14 skipping mutations.[10] The recommended dose is 400 mg taken orally twice daily.[1][12]

Patient Population Overall Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Reference
Treatment-Naïve (n=60) 68% (95% CI: 55, 80)16.6 months (95% CI: 8.4, 22.1)12.4 months[6][13]
Previously Treated (n=100) 44% (95% CI: 34, 54)9.7 months (95% CI: 5.6, 13)5.4 months[6][13]
Table 2: Efficacy of Capmatinib in the GEOMETRY mono-1 Trial.

A real-world retrospective study of 81 patients with MET exon 14 skipping-mutated NSCLC treated with capmatinib showed an ORR of 58%, a median PFS of 9.5 months, and a median overall survival of 18.2 months.[14]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to capmatinib can develop. Preclinical studies have identified several mechanisms of resistance, including:

  • Bypass Signaling: Activation of alternative signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, can circumvent MET inhibition.[15][16] This can occur through heterodimerization of MET and EGFR, or increased expression of EGFR and its ligands.[15][16]

  • Downstream Mutations: Genetic alterations in downstream effector molecules, such as PIK3CA amplification, can lead to resistance.[15][16]

  • On-target Mutations: Secondary mutations in the MET kinase domain, such as at the D1228 and Y1230 residues, have been reported to confer resistance to Type I MET inhibitors.[10]

Experimental Protocols

In Vitro MET Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to determine the in vitro potency of capmatinib against recombinant MET kinase.

Materials:

  • Recombinant MET kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Capmatinib

  • ADP-Glo™ Kinase Assay Kit

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of capmatinib in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction: a. In a 96-well plate, add the kinase assay buffer, capmatinib dilutions, and recombinant MET kinase. b. Initiate the reaction by adding ATP and the kinase substrate. c. Incubate at room temperature for a specified time (e.g., 60 minutes).[17]

  • ADP Detection: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects MET kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Prepare_Capmatinib Prepare Capmatinib Serial Dilutions Mix_Components Mix Capmatinib, Kinase, Substrate, and ATP in 96-well plate Prepare_Capmatinib->Mix_Components Prepare_Reagents Prepare Kinase, Substrate, and ATP Prepare_Reagents->Mix_Components Incubate_Reaction Incubate at RT (e.g., 60 min) Mix_Components->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Reaction->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Read Luminescence Add_Detection_Reagent->Read_Luminescence

Caption: Workflow for an In Vitro MET Kinase Assay.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of capmatinib on the proliferation of MET-dependent cancer cell lines.

Materials:

  • MET-dependent cancer cell line (e.g., EBC-1)

  • Complete cell culture medium

  • Capmatinib

  • 96-well cell culture plates

  • MTT solution and solubilization solution (for MTT assay) or CellTiter-Glo® Reagent (for luminescent assay)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of capmatinib and incubate for a specified period (e.g., 72 hours).[1]

  • Viability Measurement:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.[10] Add a solubilization solution to dissolve the formazan (B1609692) crystals.[10]

    • CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes to stabilize the signal.[1]

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

Western Blotting for MET Signaling Pathway

This protocol is used to assess the effect of capmatinib on the phosphorylation of MET and its downstream effectors.

Materials:

  • MET-dependent cancer cell line

  • Capmatinib

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-MET, total MET, p-AKT, total AKT, p-ERK, total ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Culture cells and treat with capmatinib at desired concentrations and time points. Lyse the cells with RIPA buffer and collect the lysate.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.[1]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a membrane.[6]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour.[1] b. Incubate with primary antibodies overnight at 4°C.[1] c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.[1]

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.[1]

Generation of Capmatinib-Resistant Cell Lines

This protocol describes a method for establishing cell lines with acquired resistance to capmatinib.

Materials:

  • MET-dependent, capmatinib-sensitive NSCLC cell line (e.g., EBC-1)

  • Complete cell culture medium

  • Capmatinib

Procedure:

  • Stepwise Exposure: Culture the parental cell line in the presence of capmatinib, starting at a low concentration (e.g., 10 nM).[9][11]

  • Dose Escalation: Gradually increase the concentration of capmatinib in the culture medium as the cells develop resistance and resume proliferation.[9][11]

  • Isolation and Maintenance: Isolate and expand the resistant cell populations. Maintain the resistant cell lines in a medium containing a constant concentration of capmatinib (e.g., 1 μmol/L) to preserve the resistant phenotype.[9][11]

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the antitumor efficacy of capmatinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • MET-dependent cancer cell line

  • Matrigel (optional)

  • Capmatinib formulated for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer capmatinib (e.g., 25 mg/kg, once daily) or vehicle control orally to the respective groups.[15]

  • Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[18]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Capmatinib dihydrochloride is a highly selective and potent MET inhibitor that has demonstrated significant clinical benefit for patients with NSCLC harboring MET exon 14 skipping mutations. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable addition to the armamentarium of targeted cancer therapies. Understanding the mechanisms of resistance to capmatinib is crucial for the development of next-generation MET inhibitors and combination strategies to overcome treatment failure. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of capmatinib and advance the field of MET-targeted cancer therapy.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical and Physical Properties of Capmatinib (B1663548) Dihydrochloride (B599025)

Introduction

Capmatinib, a potent and selective kinase inhibitor, is a significant therapeutic agent in oncology, primarily targeting the c-Met (hepatocyte growth factor receptor) signaling pathway.[1][2][3] Aberrant activation of the c-Met pathway, often through mutations like MET exon 14 skipping or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3] Capmatinib dihydrochloride is the hydrochloride salt form of capmatinib, an orally bioavailable compound that functions by selectively binding to and inhibiting c-Met, thereby disrupting downstream signaling and impeding tumor cell proliferation, survival, and metastasis.[4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Chemical and Physical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. This compound is a yellow, crystalline powder.[5][6] The commercially available form is a stable dihydrochloride monohydrate.[6][7]

Data Summary

The following table summarizes the key quantitative data for this compound monohydrate.

PropertyValueReference(s)
Chemical Name 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][5][8]triazin-2-yl]benzamide dihydrochloride monohydrate[5][6][9]
Molecular Formula C₂₃H₂₁Cl₂FN₆O₂ (as dihydrochloride monohydrate)[4][5]
Molecular Weight 503.36 g/mol (dihydrochloride monohydrate) 485.34 g/mol (dihydrochloride anhydrous) 412.43 g/mol (free base)[5][8][10]
Appearance Yellow crystalline powder[5][6]
Melting Point >250°C (decomposition)[11]
pKa pKa1: 0.9 (calculated) pKa2: 4.5 (experimentally)[5][8][9][12]
LogD (pH 4.0) 1.2 (n-octanol/acetate buffer)[5][8][9][12]
Hygroscopicity Slightly hygroscopic[6]
BCS Classification Class II or IV (Low Solubility, Moderate Permeability)[6][12]
Aqueous Solubility (37°C) pH 1.0: 4.176 mg/mL pH 2.0: 4.227 mg/mL pH 3.0: 0.234 mg/mL pH 4.0, 6.8, 7.5: Below Limit of Quantitation ([13]
Organic Solvent Solubility Soluble in DMSO (4.49 mg/mL)[14]

Mechanism of Action and Signaling Pathway

Capmatinib is a highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2][15] Under normal physiological conditions, the binding of hepatocyte growth factor (HGF) to the c-Met receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades.[15] These pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, are crucial for cell growth, survival, and migration.[1][16]

In certain cancers, genetic alterations such as MET exon 14 skipping mutations lead to a dysregulated, constitutively active c-Met receptor.[8] This aberrant signaling drives oncogenesis.[1] Capmatinib specifically binds to the ATP-binding site of the c-Met kinase, blocking its phosphorylation and subsequent activation of these downstream pathways.[15][17] This inhibition halts the proliferation and survival of c-Met-dependent tumor cells.[2][9]

G cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds P_cMET Phosphorylated c-MET cMET->P_cMET Phosphorylation RAS_MAPK RAS/MAPK Pathway P_cMET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P_cMET->PI3K_AKT JAK_STAT JAK/STAT Pathway P_cMET->JAK_STAT Capmatinib Capmatinib Capmatinib->P_cMET Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: c-MET signaling pathway and inhibition by Capmatinib.

Experimental Protocols

The characterization of this compound relies on standardized experimental methodologies to ensure data accuracy and reproducibility.

Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the equilibrium solubility of an API in various aqueous media, which is fundamental for its Biopharmaceutics Classification System (BCS) classification.[18][19]

Methodology:

  • Preparation of Media: Prepare aqueous buffer solutions across a physiological pH range (e.g., pH 1.2 to 6.8).[18]

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed flask. This ensures that a saturated solution is achieved.

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) using a mechanical shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][18]

  • Sample Collection and Separation: Withdraw an aliquot from each flask. Separate the undissolved solid from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[18] Immediate dilution of the filtrate may be necessary to prevent precipitation.[18]

  • Quantification: Analyze the concentration of the dissolved API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The lowest measured solubility value across the tested pH range is used to determine the BCS solubility class.[18]

G A 1. Add excess API to buffer solution B 2. Agitate at 37°C (e.g., 24h) A->B C 3. Separate solid/liquid (Filter/Centrifuge) B->C D 4. Collect clear saturated solution C->D E 5. Quantify API conc. (e.g., HPLC) D->E F Result: Equilibrium Solubility (mg/mL) E->F

Caption: Experimental workflow for equilibrium solubility determination.
Melting Point Determination (Capillary Method)

The melting point is a key indicator of a crystalline solid's purity and identity.[20] The capillary method is a widely accepted pharmacopeial technique.[21][22]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[23] Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.[21]

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating Protocol: Heat the block rapidly to a temperature approximately 5-10°C below the expected melting point.[21][22] Then, reduce the heating rate to a controlled, slower rate (e.g., 1-2 °C/minute) to allow for accurate observation.[21]

  • Observation and Recording: Observe the sample through the apparatus's eyepiece. Record the temperature at which the substance first begins to collapse or melt (onset point) and the temperature at which the last solid particle disappears (clear point).[21] The melting range is the span between these two temperatures. Pure substances typically have a sharp melting point range.[23]

G A 1. Pack dry powder into capillary tube B 2. Place tube in apparatus A->B C 3. Heat rapidly to ~10°C below MP B->C D 4. Heat slowly (1-2°C/min) C->D E 5. Observe & Record Onset & Clear Points D->E F Result: Melting Point Range E->F

Caption: Workflow for melting point determination via the capillary method.
Crystal Structure Elucidation (Single-Crystal X-ray Crystallography)

This technique provides the definitive three-dimensional atomic and molecular structure of a crystalline material.[7][24]

Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of this compound suitable for diffraction (typically 0.1-0.3 mm in size). This is achieved through controlled crystallization from a supersaturated solution.

  • Crystal Mounting: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[24]

  • Data Collection: The positions and intensities of the diffracted spots are meticulously recorded by a detector as the crystal is rotated through various angles.

  • Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction data. An initial electron density map is generated, from which an initial model of the molecular structure is proposed.[24] This model is then refined against the experimental data to yield the final, precise atomic positions, bond lengths, and bond angles.[24][25] The chemical structure of this compound monohydrate was confirmed using this method.[7]

References

The Pharmacodynamics of Capmatinib Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib (B1663548) (dihydrochloride salt form), a potent and selective small-molecule inhibitor of the Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, represents a significant advancement in targeted therapy for non-small cell lung cancer (NSCLC). Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping (METex14) mutations or gene amplification, is a key oncogenic driver in a subset of NSCLCs. Capmatinib is an ATP-competitive inhibitor that effectively blocks MET autophosphorylation and downstream signaling, leading to the inhibition of tumor cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the pharmacodynamics of Capmatinib, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex signaling pathways and experimental workflows involved in its preclinical and clinical evaluation.

Introduction

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in various cellular processes including embryogenesis, tissue regeneration, and wound healing.[1] In oncology, dysregulation of the HGF/MET axis is a well-established driver of tumor progression, metastasis, and therapeutic resistance.[2] Genetic alterations such as METex14 skipping mutations, which lead to a functionally hyperactive MET receptor by impairing its degradation, and MET gene amplification are key oncogenic events in NSCLC.[3][4] Capmatinib (formerly INC280) was specifically designed as a highly selective MET inhibitor to target these oncogene-addicted tumors.[5] It received its first FDA approval in 2020 for the treatment of adult patients with metastatic NSCLC whose tumors harbor a METex14 skipping mutation.[3]

Mechanism of Action

Capmatinib functions as a Type Ib, ATP-competitive inhibitor of the MET kinase.[1] Its binding to the ATP-binding pocket of the MET kinase domain prevents the autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) in the activation loop.[1] This initial step is critical for the activation of the MET receptor. By blocking this event, Capmatinib effectively abrogates the recruitment of downstream adaptor proteins and the subsequent activation of multiple oncogenic signaling cascades.[3][6] The primary pathways inhibited by Capmatinib include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and STAT3 pathways, all of which are critical for MET-dependent cell proliferation, survival, migration, and invasion.[7][8]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway HGF HGF MET_Receptor MET Receptor HGF->MET_Receptor Binds P P MET_Receptor->P Autophosphorylation Capmatinib Capmatinib Capmatinib->MET_Receptor Inhibits GAB1 GAB1 P->GAB1 GRB2 GRB2 P->GRB2 STAT3 STAT3 P->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival_1 Proliferation & Survival mTOR->Proliferation_Survival_1 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival_2 Proliferation & Survival ERK->Proliferation_Survival_2 Transcription Gene Transcription STAT3->Transcription

Figure 1: Capmatinib Mechanism of Action on the MET Signaling Pathway.

Quantitative Pharmacodynamic Data

The potency and selectivity of Capmatinib have been quantified through various in vitro assays. It demonstrates high potency in biochemical assays and strong anti-proliferative effects in MET-dependent cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Capmatinib
Assay TypeTarget/Cell LineAlterationIC50 ValueReference(s)
Biochemical Assayc-MET KinaseWild-Type0.13 nM[6]
Cell-Based AssayBa/F3METex140.6 nM[9]
Cell-Based AssayVarious Lung Cancer LinesMET-dependent0.3 - 0.7 nM[10]
Cell-Based AssaySNU-5MET Amplification~1 nM (for p-MET)[6]
Cell-Based AssayEBC-1MET Amplification3.70 ± 0.10 nM[11]
Cell-Based AssayEBC-CR1, CR2, CR3Acquired Resistance> 10 µM[11]

IC50: Half maximal inhibitory concentration.

Table 2: Clinical Efficacy of Capmatinib (GEOMETRY mono-1 Trial)
Patient CohortNOverall Response Rate (ORR)Median Duration of Response (DOR)Reference(s)
METex14 (Treatment-Naïve)6068%12.6 months[12]
METex14 (Previously Treated)10044%9.7 months[12]
MET Amplified (GCN ≥10, Treatment-Naïve)1540%7.5 months[13]
MET Amplified (GCN ≥10, Previously Treated)6929%8.3 months[13]

N: Number of patients. GCN: Gene Copy Number.

Key Experimental Protocols

The characterization of Capmatinib's pharmacodynamics relies on a suite of standardized in vitro and in vivo experimental procedures.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Capmatinib on the enzymatic activity of the MET kinase. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Materials : Recombinant MET kinase, kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, Capmatinib, and an ADP-Glo™ Assay Kit.[14]

  • Protocol Steps :

    • Compound Preparation : Prepare serial dilutions of Capmatinib in DMSO and then in kinase assay buffer.

    • Kinase Reaction : In a 96-well plate, combine the assay buffer, Capmatinib dilutions, and recombinant MET kinase.

    • Initiation : Start the reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).[14]

    • Termination & Detection : Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into ATP.

    • Data Acquisition : Measure the luminescence, which is proportional to the amount of ADP produced.

    • Analysis : Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[14]

Cellular MET Phosphorylation Assay (Western Blot)

This assay assesses the ability of Capmatinib to inhibit MET autophosphorylation within a cellular context.

  • Materials : MET-dependent cancer cell line (e.g., EBC-1, SNU-5), cell culture reagents, Capmatinib, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), antibodies (anti-p-MET, anti-total-MET, anti-β-actin), and Western blot reagents.

  • Protocol Steps :

    • Cell Culture & Treatment : Culture cells to 70-80% confluency. Treat with various concentrations of Capmatinib for a specified duration (e.g., 2 hours).

    • Lysate Preparation : Wash cells with ice-cold PBS and lyse with buffer. Clarify the lysate by centrifugation.

    • Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE & Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by gel electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with primary antibodies (e.g., anti-p-MET) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Re-probe the membrane for total MET and a loading control (e.g., β-actin) to ensure equal loading.[15]

Cell Proliferation Assay

This assay measures the effect of Capmatinib on the growth and viability of cancer cell lines.

  • Materials : MET-dependent cancer cell line, 96-well plates, culture medium, Capmatinib, and a viability reagent (e.g., CellTiter-Glo®, MTT).

  • Protocol Steps :

    • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment : Treat cells with serial dilutions of Capmatinib and incubate for a desired period (e.g., 72 hours).

    • Reagent Addition : Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

    • Data Acquisition : Measure the output signal (luminescence for CellTiter-Glo®, absorbance for MTT).

    • Analysis : Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[15]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_clinical Clinical Evaluation Biochem Biochemical Kinase Assay (IC50 Determination) WB Western Blot (p-MET Inhibition) Prolif Cell Proliferation Assay (Cell Viability IC50) Xenograft Establish Xenograft Model (e.g., EBC-1 cells in mice) Prolif->Xenograft Treatment Administer Capmatinib (e.g., 10 mg/kg, BID) Xenograft->Treatment Phase_II Phase II Trial (GEOMETRY mono-1) Xenograft->Phase_II Measurement Monitor Tumor Volume & Body Weight Treatment->Measurement Endpoint Endpoint Analysis (Tumor Growth Inhibition) Measurement->Endpoint Patient_Selection Patient Selection (METex14 or MET Amplification) Phase_II->Patient_Selection Clinical_Endpoint Assess Clinical Endpoints (ORR, DOR) Patient_Selection->Clinical_Endpoint

Figure 2: Preclinical to Clinical Experimental Workflow for Capmatinib.
In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of Capmatinib in a living organism.

  • Model : Immunocompromised mice (e.g., athymic nude mice) subcutaneously implanted with a MET-dependent human cancer cell line (e.g., EBC-1) or patient-derived xenografts (PDX).[5]

  • Protocol Steps :

    • Tumor Implantation : Inject cancer cells subcutaneously into the flank of the mice.

    • Tumor Growth : Allow tumors to grow to a specified average size (e.g., 150-200 mm³).

    • Randomization & Treatment : Randomize mice into vehicle control and treatment groups. Administer Capmatinib orally at a specified dose and schedule (e.g., 10 mg/kg, twice daily).[5]

    • Monitoring : Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • Endpoint : Continue treatment until a predefined endpoint is reached (e.g., significant tumor growth in the control group). Calculate tumor growth inhibition (TGI).

Resistance Mechanisms

Despite the efficacy of Capmatinib, acquired resistance can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

  • On-Target Resistance : Secondary mutations in the MET kinase domain (e.g., D1228 and Y1230) can interfere with Capmatinib binding.

  • Off-Target Resistance (Bypass Signaling) : Activation of alternative signaling pathways can bypass the need for MET. This includes the upregulation of other receptor tyrosine kinases like EGFR or genetic alterations in downstream effectors such as PIK3CA or KRAS.[11]

Conclusion

Capmatinib is a highly potent and selective MET inhibitor with proven clinical efficacy in NSCLC patients with MET exon 14 skipping mutations and MET amplification. Its mechanism of action is well-defined, involving the direct inhibition of MET kinase activity and the subsequent shutdown of key downstream oncogenic pathways. The pharmacodynamic profile of Capmatinib, established through rigorous biochemical, cellular, and in vivo studies, provides a strong rationale for its use in biomarker-selected patient populations. Further research into resistance mechanisms and combination therapies will continue to refine its clinical application and improve outcomes for patients with MET-driven cancers.

References

The Role of Capmatinib Dihydrochloride in MET Exon 14 Skipping Non-Small Cell Lung Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Capmatinib dihydrochloride (B599025), a potent and selective MET inhibitor, and its crucial role in the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping (METex14) mutations. This document delves into the molecular mechanisms of METex14-driven oncogenesis, the pharmacological action of Capmatinib, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy and resistance mechanisms.

The MET Signaling Pathway and the Impact of MET Exon 14 Skipping

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways critical for cell proliferation, survival, and migration.[1] These pathways include the RAS/MAPK, PI3K/AKT, and STAT3 signaling cascades.[1][2][3]

Mutations leading to the skipping of MET exon 14 result in a dysfunctional MET receptor. This exon encodes the juxtamembrane domain containing a tyrosine residue (Y1003) that is a binding site for the E3 ubiquitin ligase c-CBL.[4] The binding of c-CBL to this site is a critical step in the negative regulation of the MET receptor, leading to its internalization and degradation.[4] The loss of this domain due to exon 14 skipping impairs this degradation process, leading to an accumulation of MET receptors on the cell surface and constitutive, ligand-independent activation of downstream oncogenic signaling.[5]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET_Receptor MET Receptor (Wild-Type) HGF->MET_Receptor Binds GRB2 GRB2 MET_Receptor->GRB2 Recruits GAB1 GAB1 MET_Receptor->GAB1 Recruits STAT3 STAT3 MET_Receptor->STAT3 c_CBL c_CBL MET_Receptor->c_CBL Binds Y1003 METex14_Receptor METex14 Mutant Receptor METex14_Receptor->GRB2 METex14_Receptor->GAB1 METex14_Receptor->STAT3 METex14_Receptor->c_CBL Binding Impaired SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration Ub Ubiquitination & Degradation c_CBL->Ub

Figure 1: Aberrant MET Signaling in METex14 Skipping.

Capmatinib Dihydrochloride: Mechanism of Action

Capmatinib is a highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[6] It binds to the kinase domain of both wild-type and mutant MET, including the variant produced by exon 14 skipping, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[7] This inhibition ultimately leads to a reduction in tumor cell proliferation, survival, and invasion in MET-dependent cancer models.[6][8]

Capmatinib_MOA METex14_Receptor METex14 Mutant Receptor Phosphorylation Autophosphorylation METex14_Receptor->Phosphorylation Leads to Capmatinib Capmatinib Capmatinib->METex14_Receptor Competitively Binds Capmatinib->Phosphorylation Inhibits ATP ATP ATP->METex14_Receptor Binds Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Tumor_Growth Tumor Growth & Survival Downstream_Signaling->Tumor_Growth

Figure 2: Capmatinib's Mechanism of Action.

Quantitative Data Summary

In Vitro Potency of Capmatinib
Cell LineCancer TypeMET AlterationIC50 (nM)Reference(s)
Hs746tGastric CancerMET Amplification0.3 - 0.7[9]
EBC-1NSCLCMET Amplification~1[10]
VariousLung CancerMETex140.3 - 0.7[9]
Biochemical Assay-Recombinant MET0.13[9]
Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)
Patient CohortNOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Reference(s)
Treatment-Naïve 6068% (95% CI: 55.0-79.7)12.6 months (95% CI: 5.6-NE)12.4 months (95% CI: 8.2-NE)[4][7][11]
Previously Treated 10044% (95% CI: 34.1-54.3)9.7 months (95% CI: 5.6-13.0)5.4 months (95% CI: 4.2-7.0)[4][7][11]

NE: Not Estimable

Pharmacokinetic Properties of Capmatinib
ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 1-2 hours[12][13]
Elimination Half-life 6.5 hours[12]
Protein Binding ~96%[12]
Metabolism Primarily via CYP3A4 and aldehyde oxidase[12][14]
Excretion ~78% in feces, ~22% in urine[12]
Effect of Food High-fat meal increased AUC by 46% with no change in Cmax[15]

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol assesses the effect of Capmatinib on the viability of METex14-positive NSCLC cell lines.

  • Cell Seeding: Plate METex14-positive NSCLC cells (e.g., H596) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of Capmatinib (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for MET Phosphorylation

This protocol determines the inhibitory effect of Capmatinib on MET signaling.

  • Cell Treatment: Seed METex14-positive NSCLC cells and treat with various concentrations of Capmatinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of Capmatinib in a preclinical model.

  • Cell Line/PDX Implantation: Subcutaneously inject METex14-positive NSCLC cells (e.g., 5 x 10^6 cells) or implant patient-derived xenograft (PDX) fragments into the flank of immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) with calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer Capmatinib orally at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volumes and body weights regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics via Western blot).

Experimental and Clinical Development Workflow

The development of Capmatinib followed a structured workflow from preclinical discovery to clinical application.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (METex14) In_Vitro In Vitro Studies - Cell Viability (IC50) - pMET Inhibition (WB) Target_ID->In_Vitro In_Vivo In Vivo Models - Xenografts (Tumor Growth) - PDX Models In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trial (Safety & Dosing) Tox->Phase_I Phase_II Phase II Trial (GEOMETRY mono-1) Efficacy in METex14 NSCLC Phase_I->Phase_II Approval FDA Approval Phase_II->Approval

Figure 3: Preclinical to Clinical Workflow for Capmatinib.

Mechanisms of Acquired Resistance to Capmatinib

Despite the significant clinical benefit of Capmatinib, acquired resistance can emerge. The primary mechanisms of resistance are categorized as on-target alterations within the MET gene or off-target activation of bypass signaling pathways.[16][17]

On-target resistance mechanisms primarily involve secondary mutations in the MET kinase domain, such as at residues D1228 and Y1230, which can interfere with Capmatinib binding.[17][18] Amplification of the METex14 allele has also been observed.[16]

Off-target resistance involves the activation of alternative signaling pathways that bypass the MET dependency. These include the amplification of other receptor tyrosine kinases like EGFR and HER3, as well as mutations or amplifications in downstream signaling molecules such as KRAS, BRAF, and PIK3CA.[16][19]

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target (Bypass) Resistance Capmatinib Capmatinib METex14 METex14 Receptor Capmatinib->METex14 Inhibits Downstream_Signaling Downstream Signaling (Proliferation, Survival) METex14->Downstream_Signaling MET_Mutation Secondary MET Mutations (D1228, Y1230) MET_Mutation->METex14 Alters Binding Site MET_Amp METex14 Amplification MET_Amp->METex14 Increases Target EGFR_Amp EGFR Amplification EGFR_Amp->Downstream_Signaling HER3_Amp HER3 Amplification HER3_Amp->Downstream_Signaling KRAS_Mut_Amp KRAS Mutation/ Amplification KRAS_Mut_Amp->Downstream_Signaling BRAF_Amp BRAF Amplification BRAF_Amp->Downstream_Signaling PI3K_Activation PI3K Pathway Activation PI3K_Activation->Downstream_Signaling

Figure 4: Mechanisms of Acquired Resistance to Capmatinib.

Conclusion

This compound has emerged as a pivotal targeted therapy for patients with NSCLC harboring MET exon 14 skipping mutations. Its high selectivity and potent inhibition of the constitutively active MET receptor have translated into significant and durable clinical responses. A thorough understanding of the underlying molecular biology, mechanisms of action, and potential resistance pathways is essential for the continued development and optimal clinical application of Capmatinib and next-generation MET inhibitors. The experimental protocols and data presented in this guide provide a foundational resource for researchers and clinicians working to advance the treatment of MET-driven cancers.

References

Capmatinib Dihydrochloride: A Deep Dive into ATP-Competitive c-Met Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of capmatinib (B1663548) dihydrochloride (B599025), a potent and selective ATP-competitive inhibitor of the c-Met kinase. Capmatinib (formerly INC280) has emerged as a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This document details its mechanism of action, biochemical and cellular activity, pharmacokinetic profile, and clinical efficacy, supported by experimental protocols and visual representations of key biological pathways and workflows.

Mechanism of Action: Competitive Inhibition of c-Met

Capmatinib functions as a reversible, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, and migration.[2] In several cancers, aberrant c-Met signaling, driven by genetic alterations such as MET amplification or exon 14 skipping mutations, leads to uncontrolled tumor growth and metastasis.[3][4]

Capmatinib selectively binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor.[2][5] This action effectively blocks the initiation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting the proliferation and survival of c-Met-dependent tumor cells.[1][6] Preclinical studies have demonstrated that capmatinib exhibits high selectivity for c-Met over a broad panel of other human kinases, underscoring its targeted therapeutic potential.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for capmatinib dihydrochloride, encompassing its biochemical potency, cellular activity, pharmacokinetic parameters, and clinical efficacy in NSCLC patients with MET exon 14 skipping mutations.

Table 1: Biochemical and Cellular Activity of Capmatinib
ParameterValueCell Line/Assay ConditionsReference(s)
Biochemical IC50 (c-Met) 0.13 nMCell-free kinase assay[5][8]
Cellular IC50 0.3 - 1.1 nmol/LVarious tumor cell lines[9]
0.6 nmol/LBa/F3 cell line with METex14 mutation[1]
2.3 nMNCI-H1993 lung cancer cells (72 hrs)[8]
Selectivity >10,000-fold over a large panel of human kinasesKinase screening panels[6][8]
Table 2: Pharmacokinetic Parameters of Capmatinib
ParameterHumanRatReference(s)
Time to Peak Plasma Concentration (Tmax) 1-2 hours (fasted)-[6][10]
4.0 - 5.6 hours (with high-fat meal)-[3]
Oral Bioavailability >70% (estimated)-[3]
Plasma Protein Binding ~96%-[6]
Elimination Half-life (t1/2) 6.5 hours-[6][10]
Metabolism Primarily via CYP3A4 and aldehyde oxidase-[9][11]
Excretion Primarily fecal-[11]
Brain-to-Plasma Concentration Ratio -0.09[9]
Table 3: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1)
EndpointTreatment-Naïve PatientsPreviously Treated PatientsReference(s)
Overall Response Rate (ORR) 67.9% (95% CI: 47.6-84.1)40.6% (95% CI: 28.9-53.1)[12]
Median Duration of Response (DOR) 11.14 months (95% CI: 5.55-NE)9.72 months (95% CI: 5.55-12.98)[12]
Median Progression-Free Survival (PFS) 9.13 months (95% CI: 5.52-13.86)5.42 months (95% CI: 4.17-6.97)[13]

NE: Not Estimable

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize the activity of capmatinib.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of capmatinib against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of capmatinib in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.

  • Assay Reaction:

    • Add 2.5 µL of diluted capmatinib or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x c-Met kinase/substrate mixture to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (at a concentration near the Km for c-Met).

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each capmatinib concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This protocol outlines a method to assess the effect of capmatinib on the proliferation of cancer cell lines.

Materials:

  • MET-dependent cancer cell line (e.g., NCI-H1993)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of capmatinib in complete culture medium.

    • Replace the existing medium with the medium containing various concentrations of capmatinib or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the capmatinib concentration.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of capmatinib in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • MET-dependent human cancer cell line (e.g., HCC827 GR with MET amplification)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer capmatinib (e.g., by oral gavage) or vehicle control to the respective groups at a specified dose and schedule (e.g., once or twice daily).

  • Efficacy Evaluation:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue treatment for a defined period or until tumors in the control group reach a maximum allowable size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to quantify the antitumor effect of capmatinib.

    • Monitor for any signs of toxicity, such as significant body weight loss.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of capmatinib.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds P P cMet->P Autophosphorylation ATP ATP ATP->cMet Capmatinib Capmatinib Capmatinib->cMet Inhibits GRB2_SOS GRB2/SOS P->GRB2_SOS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Migration Migration STAT3->Migration

Figure 1: c-Met signaling pathway and the inhibitory action of capmatinib.

Preclinical_Evaluation_Workflow Target_ID Target Identification (c-Met in NSCLC) Biochem_Assay Biochemical Assays (Kinase Inhibition, IC50) Target_ID->Biochem_Assay Cell_Assay Cell-Based Assays (Proliferation, Viability) Biochem_Assay->Cell_Assay PD_Assay Pharmacodynamic Assays (c-Met Phosphorylation) Cell_Assay->PD_Assay InVivo_Model In Vivo Xenograft Models (Tumor Growth Inhibition) PD_Assay->InVivo_Model PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo_Model->PK_PD Tox_Studies Toxicology Studies InVivo_Model->Tox_Studies Clinical_Trials Clinical Trials (Phase I, II, III) PK_PD->Clinical_Trials Tox_Studies->Clinical_Trials

Figure 2: Workflow for the preclinical evaluation of a kinase inhibitor like capmatinib.

Conclusion

This compound stands as a testament to the success of targeted therapy in oncology. Its potent and selective inhibition of the c-Met receptor tyrosine kinase provides a much-needed therapeutic option for patients with NSCLC driven by MET exon 14 skipping mutations. The comprehensive data presented in this guide, from its fundamental mechanism of action to its clinical efficacy, underscore the rigorous scientific investigation that has led to its approval and integration into clinical practice. Further research into combination therapies and mechanisms of resistance will continue to refine its use and improve patient outcomes.

References

The Precision Strike of Capmatinib Dihydrochloride: A Technical Guide to its Impact on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capmatinib (B1663548) dihydrochloride, a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1] Its mechanism of action involves the direct inhibition of MET phosphorylation, which in turn disrupts a cascade of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.[2][3] This technical guide provides an in-depth analysis of the downstream signaling pathways modulated by Capmatinib, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Introduction to Capmatinib and its Target: The MET Receptor

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates several intracellular signaling cascades.[4] In cancer, aberrant MET activation, through mechanisms such as gene amplification, overexpression, or mutations like MET exon 14 skipping, leads to the constitutive activation of these pathways, driving oncogenesis.[5][6] Capmatinib is a type Ib ATP-competitive inhibitor that selectively binds to the MET kinase domain, preventing its autophosphorylation and subsequent activation of downstream effectors.[7][8]

Core Downstream Signaling Pathways Affected by Capmatinib

Capmatinib's inhibition of MET phosphorylation leads to the significant downregulation of three primary downstream signaling pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival.

  • RAS/MAPK Pathway: This cascade plays a central role in cell proliferation, differentiation, and survival.

  • STAT3 Pathway: This pathway is involved in cell survival, proliferation, and angiogenesis.

The following sections delve into the specifics of how Capmatinib impacts each of these pathways, supported by quantitative data from preclinical and clinical studies.

The PI3K/AKT/mTOR Pathway

Upon MET activation, the Gab1 docking protein is recruited and phosphorylated, leading to the activation of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation.

Capmatinib treatment has been shown to effectively inhibit the phosphorylation of key components in this pathway. Studies have demonstrated a significant reduction in the levels of phosphorylated AKT (p-AKT) in MET-dependent cancer cell lines upon treatment with Capmatinib.[2][5]

The RAS/MAPK Pathway

The activation of the MET receptor also leads to the recruitment of Grb2, which in turn activates the guanine (B1146940) nucleotide exchange factor SOS, leading to the activation of RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation.

Preclinical studies have consistently shown that Capmatinib treatment leads to a dose-dependent decrease in the phosphorylation of ERK in MET-amplified and MET-mutated cancer cells.[5]

The STAT3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is another crucial downstream effector of MET signaling. Upon MET activation, STAT3 is recruited to the receptor, phosphorylated, and then dimerizes. These dimers translocate to the nucleus to act as transcription factors for genes involved in cell survival and proliferation.

Treatment with Capmatinib has been demonstrated to inhibit the phosphorylation of STAT3 in MET-dependent tumor cells.[2]

Quantitative Analysis of Capmatinib's Effect on Downstream Signaling

The efficacy of Capmatinib in inhibiting MET and its downstream pathways has been quantified in numerous studies. The following tables summarize key quantitative data.

ParameterCell LineValueReference
IC50 (MET Kinase Inhibition) Various0.13 nM[7]
IC50 (Cell Proliferation) EBC-1 (MET amplified)~1 µM (Resistant)[5]
IC50 (Cell Proliferation) H1975+CAF (Osimertinib-resistant)~0.5 µM (Re-sensitized)[2]

Table 1: In Vitro Inhibitory Concentrations of Capmatinib. This table highlights the potent enzymatic and cellular inhibitory activity of Capmatinib.

Cell LineTreatmentp-MET Inhibitionp-AKT Inhibitionp-ERK Inhibitionp-STAT3 InhibitionReference
EBC-11 µM Capmatinib-PersistentPersistent-[5]
H1975+CAF0.5 µM Capmatinib + Osimertinib (B560133)Markedly ReducedMarkedly Reduced--[2]
MET-silenced OR cells-Clear ReductionClear Reduction-Clear Reduction[2]

Table 2: Qualitative and Quantitative Effects of Capmatinib on Downstream Protein Phosphorylation. This table summarizes the observed changes in phosphorylation levels of key signaling proteins following Capmatinib treatment in different cellular contexts.

Trial NamePatient PopulationOverall Response Rate (ORR)Median Duration of Response (DOR)Reference
GEOMETRY mono-1 (Phase 2) Treatment-naïve METex14 NSCLC68%12.6 months[9][10]
GEOMETRY mono-1 (Phase 2) Previously treated METex14 NSCLC41%9.7 months[9][10]
Phase 1 Trial MET GCN ≥6 NSCLC47%-[11][12]

Table 3: Clinical Efficacy of Capmatinib in MET-Altered NSCLC. This table presents the significant clinical activity of Capmatinib in patients with NSCLC harboring MET exon 14 skipping mutations or MET gene amplification.

Detailed Experimental Protocols

To facilitate the replication and further investigation of Capmatinib's effects, this section provides detailed methodologies for key in vitro experiments.

Western Blot Analysis for Protein Phosphorylation

Objective: To qualitatively and quantitatively assess the effect of Capmatinib on the phosphorylation of MET and downstream signaling proteins (AKT, ERK, STAT3).

Materials:

  • MET-dependent cancer cell lines (e.g., EBC-1, H1975)

  • Capmatinib dihydrochloride

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-MET, MET, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells at a density of 1-2 x 10^6 cells per 10 cm dish and allow them to adhere overnight. Treat cells with varying concentrations of Capmatinib (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST and then add the ECL substrate. Visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Capmatinib on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13][14]

  • Compound Treatment: Treat the cells with a serial dilution of Capmatinib for 24, 48, or 72 hours.[14]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Impact of Capmatinib: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the downstream signaling pathways affected by Capmatinib and a typical experimental workflow.

Capmatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT3 Pathway MET MET Receptor PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS Activates STAT3 STAT3 MET->STAT3 Activates HGF HGF HGF->MET Binds Capmatinib Capmatinib Capmatinib->MET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis CellCulture 1. Cell Culture (MET-dependent cell lines) Treatment 2. Treatment (Capmatinib or Vehicle) CellCulture->Treatment ViabilityAssay 3a. Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay WesternBlot 3b. Western Blot (p-MET, p-AKT, p-ERK, p-STAT3) Treatment->WesternBlot IC50 4a. IC50 Determination ViabilityAssay->IC50 PhosphoAnalysis 4b. Phosphorylation Analysis WesternBlot->PhosphoAnalysis

References

Capmatinib dihydrochloride's effect on tumor cell proliferation and apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Capmatinib (B1663548) dihydrochloride (B599025), a potent and selective mesenchymal-epithelial transition (MET) inhibitor, has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy. This technical guide provides a comprehensive overview of the core mechanisms by which capmatinib exerts its anti-tumor effects, with a specific focus on its impact on tumor cell proliferation and the induction of apoptosis.

Inhibition of Tumor Cell Proliferation

Capmatinib effectively curtails the proliferation of cancer cells that exhibit MET dysregulation, such as MET amplification or MET exon 14 skipping mutations.[1][2] Its primary mechanism of action involves binding to the ATP-binding site of the MET receptor tyrosine kinase, which in turn inhibits its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and survival.[3]

The inhibitory concentration (IC50) of capmatinib varies across different cancer cell lines, reflecting the diverse genetic landscapes and dependencies of these tumors. The following table summarizes the IC50 values of capmatinib in a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
EBC-1Non-Small Cell Lung Cancer~1[1]
NCI-H1993Non-Small Cell Lung Cancer~10[1]
Hs 746TGastric Cancer~1[1]
SNU-5Gastric Cancer1.2[1]
S114Glioblastoma12.4[1]
H441Lung Adenocarcinoma~0.5[1]
U-87 MGGlioblastoma2[1]
Ba/F3 (with METex14)Pro-B Cell Line0.6[4]

Induction of Apoptosis

Beyond its anti-proliferative effects, capmatinib is a potent inducer of apoptosis, or programmed cell death, in MET-dependent tumor cells.[1] By blocking the pro-survival signals emanating from the activated MET receptor, capmatinib shifts the cellular balance towards apoptosis. The induction of apoptosis by capmatinib has been demonstrated through various experimental approaches, including the detection of DNA fragmentation and the use of Annexin V staining, which identifies the externalization of phosphatidylserine—a key marker of early apoptosis.[1][5]

The table below presents quantitative data on the induction of apoptosis by capmatinib in specific cancer cell lines.

Cell LineCancer TypeCapmatinib ConcentrationTreatment DurationApoptotic Cells (%)Reference
MEC-1Chronic Lymphocytic Leukemia1 µM72 hours~40%[5]
MEC-1Chronic Lymphocytic Leukemia10 µM72 hours~60%[5]
Primary CLL CellsChronic Lymphocytic Leukemia1 µMNot SpecifiedIncreased vs. Control[5]
Primary CLL CellsChronic Lymphocytic Leukemia10 µMNot SpecifiedFurther Increased vs. 1 µM[5]

Experimental Protocols

The following table outlines the detailed methodologies for key experiments utilized to assess the effects of capmatinib on tumor cell proliferation and apoptosis.

ExperimentPurposeCell LinesCapmatinib ConcentrationsIncubation TimeKey Methodological Steps
MTS Assay To quantify cell viability and proliferation.MEC-1, various cancer cell linesVaries (e.g., 0.01-10 µM)48-72 hours1. Seed cells in 96-well plates. 2. Treat with a range of capmatinib concentrations. 3. Add MTS reagent and incubate. 4. Measure absorbance at 490 nm.[5][6]
Annexin V Staining To detect and quantify early and late-stage apoptosis.MEC-1, Primary CLL cellsVaries (e.g., 1-10 µM)72 hours1. Treat cells with capmatinib. 2. Harvest and wash cells. 3. Resuspend in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). 4. Analyze by flow cytometry.[5][7]
Western Blotting To analyze the phosphorylation status and expression levels of proteins in the c-MET signaling pathway.EBC-CR2, various cancer cell linesVaries (e.g., 10-1000 nM)24 hours1. Treat cells with capmatinib. 2. Lyse cells and quantify protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe with primary antibodies against total and phosphorylated c-MET, AKT, and ERK, followed by HRP-conjugated secondary antibodies. 5. Visualize protein bands using chemiluminescence.[8][9]

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by capmatinib and a typical experimental workflow.

G cluster_0 Experimental Workflow for Capmatinib Efficacy Assessment A 1. Cell Culture (e.g., MET-amplified cancer cell lines) B 2. Capmatinib Treatment (Dose-response and time-course) A->B C 3a. Cell Proliferation Assay (e.g., MTS Assay) B->C D 3b. Apoptosis Assay (e.g., Annexin V Staining) B->D E 3c. Signaling Pathway Analysis (e.g., Western Blot) B->E F 4. Data Analysis (IC50 determination, % apoptosis, protein phosphorylation levels) C->F D->F E->F G 5. Interpretation of Results (Assessment of capmatinib's anti-tumor activity) F->G

Capmatinib Efficacy Assessment Workflow

G cluster_0 c-MET Signaling Pathway and Capmatinib Inhibition cluster_1 Downstream Signaling Cascades HGF HGF cMET c-MET Receptor HGF->cMET Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS Capmatinib Capmatinib Capmatinib->cMET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Capmatinib's Inhibition of the c-MET Signaling Pathway

Conclusion

Capmatinib dihydrochloride demonstrates robust anti-tumor activity by directly targeting the c-MET receptor tyrosine kinase. This inhibition leads to a dual effect of suppressing tumor cell proliferation and actively promoting apoptosis. The data and methodologies presented in this guide underscore the importance of understanding the molecular mechanisms of targeted therapies to advance the development of more effective cancer treatments. The provided experimental frameworks offer a solid foundation for researchers to further investigate the nuanced effects of capmatinib and other MET inhibitors in various cancer contexts.

References

Methodological & Application

Application Notes and Protocols for Capmatinib Dihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (B1663548), also known as INCB28060, is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, driven by mutations (such as MET exon 14 skipping), gene amplification, or overexpression, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] Capmatinib competitively binds to the ATP-binding site of c-MET, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways like PI3K/AKT, RAS/MAPK, and STAT3.[3][4][5] This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation, survival, and invasion.[3][6] These application notes provide detailed protocols for utilizing Capmatinib dihydrochloride (B599025) in cell culture experiments to assess its biological effects.

Data Presentation

Capmatinib Potency (IC50) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the in vitro and cell-based IC50 values of Capmatinib in various cancer cell lines, highlighting its efficacy in models with different MET alterations.

Assay Type Parameter Value (nM) Reference
In Vitro Kinase Assayc-MET Kinase IC500.13[1][7]
Cell Line Cancer Type MET Alteration Cell-Based IC50 (nM) Reference
EBC-1NSCLCMET Amplification3.70 ± 0.10[8]
Ba/F3Pro-BMET exon 14 mutation0.6[9]
GeneralLung CancerNot Specified0.3–0.7[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.

Mandatory Visualizations

c-MET Signaling Pathway and Capmatinib Inhibition

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET p-cMET cMET->p_cMET Autophosphorylation Capmatinib Capmatinib Capmatinib->p_cMET Inhibits GRB2 GRB2 p_cMET->GRB2 PI3K PI3K p_cMET->PI3K STAT3 STAT3 p_cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-MET signaling pathway and the inhibitory action of Capmatinib.

Experimental Workflow for Evaluating Capmatinib

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select MET-activated and control cell lines culture Culture cells to ~70-80% confluency start->culture seed Seed cells into multi-well plates culture->seed treat Treat cells with varying concentrations of Capmatinib (and vehicle control) seed->treat incubate Incubate for defined durations (e.g., 24, 48, 72h) treat->incubate viability Cell Viability Assay (MTT, CellTiter-Glo) incubate->viability apoptosis Apoptosis Assay (Annexin V Staining) incubate->apoptosis western Western Blot Analysis (p-MET, p-AKT, etc.) incubate->western ic50 Calculate IC50 values viability->ic50 apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant protein_quant Quantify protein expression western->protein_quant conclusion Draw conclusions on Capmatinib's effects ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: A typical workflow for assessing Capmatinib's in vitro efficacy.

Experimental Protocols

Cell Viability Assay

a) MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Capmatinib dihydrochloride in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Capmatinib. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

b) CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of Capmatinib as described in the MTT assay protocol.

  • Incubation: Incubate for the desired duration (e.g., 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for c-MET Signaling

This technique is used to detect changes in the expression and phosphorylation of proteins in the c-MET signaling pathway.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • ECL substrate

Recommended Primary Antibodies:

  • Phospho-MET (Tyr1234/1235)

  • Total MET

  • Phospho-AKT (Ser473)

  • Total AKT

  • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

  • Total p44/42 MAPK (Erk1/2)

  • GAPDH or β-actin (loading control)

Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Capmatinib at desired concentrations and for various time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with Capmatinib for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, also known as INC280 or INCB28060, is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Aberrant c-Met activation, through mutations, amplification, or overexpression, is a known driver in various cancers, leading to the overactivation of downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT3, which promote tumor cell proliferation, survival, and migration.[4][5][6] Capmatinib effectively blocks MET phosphorylation and the activation of these key downstream effectors.[7][8] These application notes provide a comprehensive guide to the recommended dosages and protocols for the use of Capmatinib dihydrochloride (B599025) in laboratory research settings.

Mechanism of Action

Capmatinib selectively binds to the ATP-binding site of the MET receptor, inhibiting its kinase activity.[5] This blockade prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.[4][5] The high selectivity of Capmatinib for MET minimizes off-target effects, making it a valuable tool for studying MET-driven oncogenesis.[5][7]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 Capmatinib Capmatinib Capmatinib->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Diagram 1: Capmatinib's Inhibition of the MET Signaling Pathway.

Quantitative Data Summary

In Vitro Efficacy of Capmatinib

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Capmatinib in various cancer cell lines. These values are crucial for determining the appropriate concentration range for in vitro experiments.

Cell LineCancer TypeIC50 (nM)Assay TypeIncubation Time (hours)Reference
SNU-5Gastric Cancer1.2Cell Viability Assay72[2]
S114-12.4Cell Viability Assay72[2]
H441Non-Small Cell Lung Cancer~0.5Colony Formation Assay-[2]
U-87MGGlioblastoma2Colony Formation Assay-[2]
NCI-H1993Non-Small Cell Lung Cancer2.3CCK-8 Assay72[1]
EBC-1Non-Small Cell Lung CancerHighly SensitiveProliferation Assay-[9]
Lung Cancer Lines-0.3 - 0.7Cell-based Assay-[8]
In Vivo Dosage of Capmatinib in Xenograft Models

This table provides recommended oral dosages of Capmatinib for in vivo studies using mouse xenograft models. The choice of dosage depends on the tumor model and the experimental design.

Dosage RegimenTumor ModelEfficacyReference
3 mg/kg once dailyEGFR-mutant lung cancer (HCC827 GR)Used in combination with gefitinib[9]
5 mg/kg dailyMET-amplified liver cancer (HCCLM3)Antitumor efficacy observed[9]
10 mg/kg twice dailyMET-amplified lung cancer (EBC-1)Antitumor efficacy observed[9]
10 mg/kg twice dailyLung cancer PDX models (high MET mRNA)Antitumor efficacy observed[9]
10 mg/kg twice dailyLung PDX with MET exon 14 skippingAntitumor efficacy observed[9]
25 mg/kg once dailyPDX with EML4-ALK translocation and high METUsed in combination with ceritinib[9]

Experimental Protocols

Preparation of Capmatinib Dihydrochloride for Research

In Vitro Stock Solution: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][9] For example, a 10 mM stock solution can be prepared.[9] It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[10] For cell culture experiments, the final DMSO concentration should generally be kept below 0.1% to avoid solvent-induced toxicity.[10]

In Vivo Formulation: For oral administration in animal models, this compound can be formulated as a suspension. A common vehicle consists of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline water.[2] Another formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] It is crucial to ensure the compound is well-suspended before each administration.

InVivo_Formulation_Workflow cluster_preparation Preparation of Capmatinib for In Vivo Studies start Weigh Capmatinib dihydrochloride powder dissolve_dmso Dissolve in DMSO (e.g., 10% of final volume) start->dissolve_dmso add_peg Add PEG300 (e.g., 40% of final volume) dissolve_dmso->add_peg add_tween Add Tween 80 (e.g., 5% of final volume) add_peg->add_tween add_saline Add Saline to final volume (e.g., 45% of final volume) add_tween->add_saline sonicate Sonicate to ensure complete dissolution/suspension add_saline->sonicate end Ready for Oral Gavage sonicate->end

Diagram 2: Workflow for In Vivo Formulation of Capmatinib.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This protocol outlines a general procedure to assess the effect of Capmatinib on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Capmatinib in culture medium. The concentration range should be selected based on the known IC50 values (see table above). Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[1][9]

  • Viability Assessment: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for MET Phosphorylation

This protocol is used to determine the inhibitory effect of Capmatinib on MET signaling.

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of Capmatinib for a specified time (e.g., 2 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-MET, total MET, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phospho-MET normalized to total MET and the loading control.

Animal Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of Capmatinib. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[9]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer Capmatinib or the vehicle control orally at the desired dosage and schedule (e.g., 10 mg/kg, twice daily).[9]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points after the last dose, tumors can be harvested for analysis of target engagement, such as measuring the inhibition of MET phosphorylation by western blotting or ELISA.[9][12]

Xenograft_Workflow cluster_workflow Xenograft Model Workflow cell_prep Prepare Cancer Cell Suspension injection Subcutaneous Injection into Immunocompromised Mice cell_prep->injection tumor_growth Monitor Tumor Growth (Calipers) injection->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Oral Administration of Capmatinib or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics monitoring->endpoint

Diagram 3: Experimental Workflow for a Xenograft Tumor Model.

Conclusion

This compound is a valuable research tool for investigating the role of the MET signaling pathway in cancer. The recommended dosages and protocols provided in these application notes serve as a starting point for designing robust and reproducible experiments. It is essential to optimize the experimental conditions for specific cell lines and animal models to achieve reliable and meaningful results.

References

Preparing Capmatinib Dihydrochloride Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib, a potent and selective inhibitor of the c-MET receptor tyrosine kinase, is a critical tool in cancer research, particularly for non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2] The aberrant activation of the c-MET signaling pathway, triggered by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, drives tumor cell proliferation, survival, invasion, and metastasis.[1][2] Capmatinib effectively blocks MET phosphorylation and downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, making it a valuable agent for both in vitro and in vivo preclinical studies.[3]

These application notes provide detailed protocols for the preparation of Capmatinib dihydrochloride (B599025) solutions for use in cell-based assays and animal models, ensuring reproducible and reliable experimental outcomes.

Physicochemical Properties and Solubility

Capmatinib dihydrochloride monohydrate is a yellow powder.[4] Its solubility is pH-dependent, being slightly soluble in acidic aqueous solutions (pH 1 and 2) and decreasingly soluble as the pH approaches neutral.[4] For research purposes, it is commonly dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro use and formulated in specific vehicles for in vivo administration.[5]

Table 1: Properties of this compound Monohydrate

PropertyValueReference
Molecular FormulaC₂₃H₂₁Cl₂FN₆O₂[2][4][6]
Molecular Weight503.36 g/mol [4][6]
AppearanceYellow powder[4]
pKapKa1: 0.9 (calculated), pKa2: 4.5 (experimental)[4]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO≥ 5 mg/mL (~12.12 mM)Warming and sonication can aid dissolution.[7]
Water< 0.1 mg/mL (insoluble)Solubility increases in acidic conditions (pH 1-2).[4][7]
0.1 N HCl12.00 mg/mLHigh solubility with partial or complete salt dissociation.[8]
0.01 N HCl10.3 mg/mLHigh solubility with partial or complete salt dissociation.[8]
In vivo Formulation 12 mg/mL (3.97 mM)10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication is recommended.[9]
In vivo Formulation 210 mg/mL (24.25 mM)0.5% CMC-Na in saline water (suspended solution). Ultrasonic treatment is needed.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for use in cell culture assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm filter and syringe (optional, for sterilization)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 5.03 mg of this compound (MW: 503.36 g/mol ) and dissolve it in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can be used to aid dissolution if necessary.[7]

  • Sterilization (Optional): If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When stored at -80°C, it is recommended to use the solution within 6 months.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Rodent Models)

This protocol describes the preparation of a vehicle-based formulation suitable for oral gavage in mice or rats.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation of the Vehicle: Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.

  • Weighing: Weigh the required amount of this compound powder. The amount will depend on the desired final concentration and the dosing volume for the animals. For example, to prepare a 2 mg/mL solution, weigh 20 mg of this compound for a final volume of 10 mL.

  • Dissolution: a. Add the weighed this compound to the pre-mixed vehicle. b. Vortex the mixture thoroughly. c. Sonicate the solution until it becomes clear and the compound is fully dissolved.[9] Heating may also be applied to aid dissolution.

  • Administration: It is recommended to prepare this formulation fresh on the day of use.[3] Administer the solution to the animals via oral gavage at the calculated dose.

Mandatory Visualizations

G cluster_materials Materials cluster_invitro In Vitro Solution Preparation cluster_invivo In Vivo Formulation Preparation powder Capmatinib dihydrochloride Powder weigh_vitro Weigh Powder powder->weigh_vitro weigh_vivo Weigh Powder powder->weigh_vivo dmso DMSO dissolve_vitro Dissolve in DMSO dmso->dissolve_vitro vehicle In Vivo Vehicle (e.g., PEG300, Tween 80, Saline) prepare_vehicle Prepare Vehicle vehicle->prepare_vehicle weigh_vitro->dissolve_vitro mix_vitro Vortex/Sonicate dissolve_vitro->mix_vitro aliquot_vitro Aliquot & Store (-20°C / -80°C) mix_vitro->aliquot_vitro working_sol Prepare Working Solution (Dilute in Media) aliquot_vitro->working_sol dissolve_vivo Dissolve in Vehicle weigh_vivo->dissolve_vivo prepare_vehicle->dissolve_vivo mix_vivo Vortex/Sonicate dissolve_vivo->mix_vivo administer Administer to Animal (e.g., Oral Gavage) mix_vivo->administer

Caption: Workflow for preparing this compound solutions.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET c-MET Receptor HGF->MET Binds STAT STAT3/5 MET->STAT GAB1 GAB1 MET->GAB1 PI3K PI3K AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Regulates RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription Regulates STAT->Transcription Regulates GAB1->PI3K GAB1->RAS Proliferation Proliferation Transcription->Proliferation Leads to Survival Survival Transcription->Survival Leads to Invasion Invasion Transcription->Invasion Leads to Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: The c-MET signaling pathway and its inhibition by Capmatinib.

References

Application Notes and Protocols for Capmatinib Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and storage conditions for Capmatinib dihydrochloride (B599025) stock solutions to ensure their stability and efficacy in research settings.

Capmatinib dihydrochloride is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of this pathway is implicated in various cancers. Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions.

Data Presentation: Storage and Solubility

Proper storage of this compound stock solutions is critical to maintain their chemical integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and prepared stock solutions.

Table 1: Storage Conditions for this compound (Solid Powder)

ConditionTemperatureDurationAdditional Notes
Short-term0 - 4 °CDays to weeksStore in a dry, dark place.[3]
Long-term-20 °CMonths to yearsStore in a dry, dark place for optimal stability.[3]

Table 2: Storage Conditions for this compound Stock Solutions in Solvent

SolventStorage TemperatureDurationRecommendations
DMSO-80 °CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[4]
DMSO4 °CUp to 1 weekFor short-term use.[4]

Table 3: Solubility of this compound

SolventSolubilityNotes
DMSO30 mg/mL (59.6 mM)Sonication is recommended to aid dissolution.[4]
Water3.33 mg/mL (6.62 mM)Ultrasonic treatment is needed for dissolution.[5]
In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)2 mg/mL (3.97 mM)Sonication is recommended. Prepare fresh for in vivo experiments.[4][5]

Signaling Pathway

Capmatinib is a selective inhibitor of the c-MET (hepatocyte growth factor receptor) tyrosine kinase.[2] The binding of its ligand, hepatocyte growth factor (HGF), to the c-MET receptor leads to autophosphorylation and activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell growth, proliferation, and survival. By inhibiting c-MET, Capmatinib effectively blocks these downstream signals, leading to an anti-tumor effect in cancers with c-MET dysregulation.[5]

G Capmatinib Mechanism of Action cluster_0 Capmatinib Mechanism of Action cluster_1 Capmatinib Mechanism of Action cluster_2 Capmatinib Mechanism of Action HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Capmatinib Capmatinib Capmatinib->cMET Inhibits

Caption: Capmatinib inhibits the c-MET signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated precision balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming of Solvent: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 503.36 g/mol ), weigh out 5.03 mg of the compound.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4][5]

  • Storage:

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[4]

    • For short-term storage (up to 1 week), aliquots can be stored at 4°C.[4]

Note on DMSO Concentration in Cell Culture: When using the stock solution in cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. If a higher concentration is necessary, a solvent control should be included in the experiment to assess any potential effects of DMSO on the cells.[4]

G Stock Solution Preparation Workflow Start Start Weigh 1. Weigh Capmatinib dihydrochloride powder Start->Weigh Add_Solvent 2. Add appropriate volume of DMSO Weigh->Add_Solvent Dissolve 3. Vortex and/or sonicate to dissolve Add_Solvent->Dissolve Check_Clarity 4. Check for complete dissolution (clear solution) Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot 5. Aliquot into single-use volumes Check_Clarity->Aliquot Yes Store 6. Store at recommended temperature (-80°C or 4°C) Aliquot->Store End End Store->End

Caption: Workflow for preparing Capmatinib stock solution.

References

Application of Capmatinib Dihydrochloride in Xenograft Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Capmatinib (B1663548) dihydrochloride, a potent and selective MET inhibitor, in preclinical xenograft models. Capmatinib has demonstrated significant antitumor activity in various cancer models, particularly those with MET dysregulation, such as non-small cell lung cancer (NSCLC).[1][2][3][4][5] These guidelines are intended to assist in the design and execution of robust in vivo studies to evaluate the efficacy of Capmatinib.

Mechanism of Action

Capmatinib is an orally bioavailable, ATP-competitive, reversible inhibitor of the c-Met receptor tyrosine kinase.[6][7] In cancer, aberrant activation of the MET pathway, through mechanisms like MET exon 14 skipping mutations or gene amplification, can drive tumor growth, proliferation, and survival.[8][9][10] Capmatinib effectively blocks MET phosphorylation and downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting the proliferation and survival of MET-dependent tumor cells.[8][11][12][13]

Signaling Pathway

The following diagram illustrates the MET signaling pathway and the inhibitory action of Capmatinib.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor HGF->MET Binds RAS RAS MET->RAS Activates PI3K PI3K MET->PI3K Activates STAT3 STAT3 MET->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion Capmatinib Capmatinib Capmatinib->MET Inhibits Phosphorylation

Caption: MET signaling pathway and Capmatinib's mechanism of action.

Application Notes

Capmatinib has shown significant efficacy in xenograft models of various cancers, particularly those harboring MET alterations.

  • Non-Small Cell Lung Cancer (NSCLC): Capmatinib is highly active against NSCLC models with MET amplification or MET exon 14 skipping mutations.[1] It has demonstrated tumor regression in both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[1]

  • Liver Cancer: In vivo activity has been observed in liver cancer xenograft models with MET gene amplification.[1]

  • Combination Therapies: The antitumor activity of Capmatinib can be enhanced when used in combination with other targeted therapies. For instance, in models with co-occurring oncogenic drivers, such as EGFR mutations, combining Capmatinib with an EGFR inhibitor like gefitinib (B1684475) has shown enhanced efficacy.[1] Similarly, combination with ALK inhibitors like ceritinib (B560025) has been effective in models with EML4-ALK translocation and high MET expression.[1]

Experimental Protocols

Below are detailed protocols for conducting xenograft studies with Capmatinib.

General Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Cell Line Selection & Culture C Tumor Implantation A->C B Animal Model Selection B->C D Tumor Growth to Palpable Size C->D E Randomization & Dosing (Vehicle, Capmatinib) D->E F Tumor Volume Measurement E->F G Body Weight Monitoring E->G H Endpoint Analysis (e.g., IHC, Western Blot) F->H

Caption: General workflow for a xenograft study with Capmatinib.

Detailed Methodologies

1. Cell Line and Animal Models:

  • Cell Lines:

    • NSCLC: EBC-1 (MET amplified), HCC827 GR (EGFR mutant, MET amplified).[1]

    • Liver Cancer: HCCLM3 (MET amplified).[1]

    • All cell lines should be obtained from a reputable source (e.g., ATCC) and maintained in the recommended culture medium.

  • Animal Models:

    • Immunocompromised mice (e.g., NSG or nude mice) are typically used for xenograft studies.[14]

    • All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[14]

2. Tumor Implantation:

  • Harvest cultured cancer cells during the exponential growth phase.

  • Resuspend cells in a suitable medium, such as a 1:1 mixture of Matrigel and PBS.[14]

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of the mice.[14]

3. Drug Formulation and Administration:

  • Capmatinib Dihydrochloride: Synthesized at Novartis or obtained from a commercial supplier.[1]

  • Formulation: For oral gavage, Capmatinib can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) (MC) with 0.1% Tween 80 in water.[14]

  • Dosing:

    • The recommended phase 2 dose in humans is 400 mg twice daily (tablets) or 600 mg twice daily (capsules).[7]

    • In xenograft models, effective doses have ranged from 3 mg/kg once daily to 25 mg/kg once daily, and 10 mg/kg twice daily.[1] The specific dose should be optimized based on the tumor model and experimental goals.

4. Study Execution and Monitoring:

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[14]

  • Randomization: Randomize animals into control (vehicle) and treatment groups.

  • Treatment: Administer Capmatinib or vehicle orally according to the predetermined schedule.

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[14]

    • Monitor animal body weight and overall health throughout the study.

5. Endpoint Analysis:

  • At the end of the study, euthanize the animals and excise the tumors.

  • Tumor tissue can be used for various analyses, including:

    • Immunohistochemistry (IHC): To assess the expression and phosphorylation of MET and downstream signaling proteins.

    • Western Blotting: To quantify protein levels and phosphorylation status.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: To correlate drug exposure with antitumor response.[15][16]

Quantitative Data Summary

The following tables summarize the efficacy of Capmatinib in various xenograft models as reported in preclinical studies.

Table 1: Single-Agent Activity of Capmatinib in Xenograft Models

Cancer TypeCell Line/PDX ModelMET AlterationCapmatinib DoseOutcomeReference
Lung CancerEBC-1Amplification10 mg/kg twice dailyTumor regression[1]
Lung CancerLU5381 (PDX)Exon 14 SkippingNot specifiedTumor regression[1]
Liver CancerHCCLM3Amplification5 mg/kg dailyAntitumor activity[1]
MelanomaWM3983 (PDX)High pMET25 mg/kg once dailySignificant but transient tumor regression[14]

Table 2: Combination Therapy with Capmatinib in Xenograft Models

Cancer TypeModelCombinationCapmatinib DoseOther Drug DoseOutcomeReference
Lung CancerHCC827 GRCapmatinib + Gefitinib3 mg/kg once daily25 mg/kg once dailyEnhanced antitumor efficacy[1]
Lung CancerX-1787 (PDX)Capmatinib + Ceritinib25 mg/kg once daily25 mg/kg once dailyEnhanced combinatorial efficacy[1]
MelanomaPDXCapmatinib + Encorafenib + BinimetinibNot specifiedNot specifiedComplete and sustained tumor regression[14]

Disclaimer: These protocols and data are provided as a guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All work should be conducted in compliance with relevant safety and animal welfare regulations.

References

Application Notes and Protocols for Capmatinib Dihydrochloride in MET-Amplified Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib (B1663548) (INC280) is a potent and selective, ATP-competitive inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2] The MET signaling pathway, when aberrantly activated through mechanisms like gene amplification or mutation (e.g., MET exon 14 skipping), becomes a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3][4] MET amplification leads to constitutive kinase activation, promoting tumor cell proliferation, survival, migration, and invasion.[3][5] Capmatinib has demonstrated significant antitumor activity in preclinical models and clinical trials involving patients with MET-dysregulated cancers, leading to its FDA approval for metastatic NSCLC with MET exon 14 skipping mutations.[3][6][7] These application notes provide a comprehensive overview and detailed protocols for utilizing Capmatinib dihydrochloride (B599025) in preclinical research involving MET-amplified cancer cell lines.

Mechanism of Action

Under normal physiological conditions, the MET receptor is activated upon binding its ligand, Hepatocyte Growth Factor (HGF).[1] This binding event triggers receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain, creating docking sites for adaptor proteins like GAB1 and GRB2.[1] This leads to the activation of critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which regulate cell growth, survival, and motility.[3][5]

In MET-amplified cancers, the overexpression of the MET receptor leads to ligand-independent activation, resulting in uncontrolled downstream signaling. Capmatinib selectively binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of these oncogenic pathways.[5][8] This targeted inhibition halts the proliferation of MET-dependent cancer cells and can induce programmed cell death (apoptosis).[5]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_nucleus Nucleus MET MET Receptor GRB2 GRB2/GAB1 MET->GRB2 PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation HGF HGF (Ligand) HGF->MET Activates Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: MET signaling pathway and its inhibition by Capmatinib.

Quantitative Data: In Vitro Efficacy of Capmatinib

Capmatinib exhibits potent and selective activity against cancer cell lines with MET amplification. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its efficacy.

Cell LineCancer TypeMET StatusCapmatinib IC50Reference
EBC-1NSCLCAmplification3.70 ± 0.10 nM[9][10]
NCI-H1993NSCLCAmplification~5-10 nM[11]
VariousLung CancerMET Altered0.3 - 0.7 nM[1]
EBC-CR1NSCLCAcquired Resistance> 10,000 nM[9][10]
EBC-CR2NSCLCAcquired Resistance> 10,000 nM[9][10]
EBC-CR3NSCLCAcquired Resistance> 10,000 nM[9][10]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocols

Herein are detailed protocols for fundamental experiments to assess the efficacy and mechanism of action of Capmatinib in MET-amplified cancer cell lines.

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow start Seed Cells (96-well plate) treatment Add Capmatinib (Dose-response) start->treatment incubation Incubate (72 hours) treatment->incubation reagent Add Viability Reagent (e.g., CellTiter-Glo) incubation->reagent measure Measure Luminescence/ Absorbance reagent->measure analysis Data Analysis (Calculate IC50) measure->analysis

Caption: A typical experimental workflow for a cell viability assay.

Protocol 1: In Vitro Cell Proliferation and Viability Assay

This protocol is designed to determine the IC50 value of Capmatinib in MET-amplified cancer cell lines.

Materials:

  • MET-amplified cancer cell line (e.g., EBC-1)

  • Complete culture medium

  • 96-well clear or white-walled cell culture plates

  • Capmatinib dihydrochloride

  • DMSO (Dimethyl sulfoxide)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Multichannel pipette

  • Plate reader (Luminometer or Spectrophotometer)

Methodology:

  • Cell Seeding:

    • Culture MET-amplified cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[12]

    • Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.[12]

  • Drug Preparation and Treatment:

    • Prepare a high-concentration stock solution of Capmatinib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Capmatinib stock in culture medium to create a range of desired concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (<0.1%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different Capmatinib concentrations. Include wells with medium and DMSO alone as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12][13]

  • Viability Assessment:

    • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of culture medium in the well).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence or absorbance using a plate reader.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability data against the log of the Capmatinib concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of MET Pathway Inhibition

This protocol assesses Capmatinib's ability to inhibit the phosphorylation of MET and its key downstream effectors, AKT and ERK.

Materials:

  • MET-amplified cancer cell line (e.g., EBC-1)

  • 6-well cell culture plates

  • This compound and DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MET (p-MET), anti-total-MET, anti-phospho-AKT (p-AKT), anti-total-AKT, anti-phospho-ERK (p-ERK), anti-total-ERK, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[12]

    • Treat the cells with Capmatinib at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).[12]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer.[12]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

    • Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibody (e.g., anti-p-MET) overnight at 4°C, following the manufacturer's recommended dilution.[12]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.[12]

    • To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total MET, AKT, ERK, and a loading control.

    • Quantify band intensities using software like ImageJ to determine the relative inhibition of phosphorylation.

Protocol 3: In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Capmatinib in a mouse xenograft model using a MET-amplified cell line.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • MET-amplified cancer cell line (e.g., EBC-1)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% HPMC)

  • Calipers and analytical balance

Methodology:

  • Tumor Implantation:

    • Harvest cultured EBC-1 cells and resuspend them in a sterile solution of PBS, potentially mixed 1:1 with Matrigel to improve tumor take rate.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Capmatinib treatment).

  • Drug Administration:

    • Prepare Capmatinib in the appropriate vehicle.

    • Administer Capmatinib to the treatment group via oral gavage at a predetermined dose and schedule (e.g., 10 mg/kg, twice daily).[11] Administer vehicle only to the control group.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: Volume = (Length × Width²)/2.[12]

    • Monitor the body weight of the mice as an indicator of toxicity.[12]

    • Continue the study until tumors in the control group reach a predetermined endpoint size, or as defined by institutional animal care guidelines.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate metrics such as Tumor Growth Inhibition (TGI) to quantify the efficacy of Capmatinib.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for p-MET).[14]

References

Protocol for Combined Capmatinib Dihydrochloride and Gefitinib Studies in MET-Amplified, EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For research use only.

Introduction

Resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475), is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms of acquired resistance is the amplification of the MET proto-oncogene, which leads to the activation of bypass signaling pathways, allowing cancer cells to evade EGFR blockade. Capmatinib (B1663548) dihydrochloride (B599025) is a potent and selective inhibitor of the c-MET receptor tyrosine kinase. The combination of capmatinib and gefitinib presents a rational therapeutic strategy to overcome MET-driven resistance to EGFR inhibitors. This document provides detailed protocols for in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this drug combination.

Mechanism of Action

Gefitinib is an EGFR TKI that competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1][2] Capmatinib is a selective inhibitor of the c-MET receptor tyrosine kinase, blocking its phosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, particularly in tumors with MET amplification or MET exon 14 skipping mutations.[3][4][5] The combination of capmatinib and gefitinib is designed to dually inhibit both the EGFR and MET signaling pathways, thereby overcoming MET-amplification-mediated resistance to gefitinib. Preclinical and clinical studies have shown this combination to be a promising treatment for EGFR-mutated, MET-dysregulated NSCLC.[6][7]

Data Presentation

In Vitro Efficacy: Cell Viability (IC50)
Cell LineCompoundIC50 (nM)
HCC827 (Parental)Gefitinib13.06
HCC827-GR (Gefitinib-Resistant)Gefitinib> 4000
HCC827-GR (Gefitinib-Resistant)CapmatinibData not available in searched literature
HCC827-GR (Gefitinib-Resistant)Capmatinib + GefitinibData not available in searched literature

Note: Specific IC50 values for capmatinib as a single agent and in combination with gefitinib in gefitinib-resistant cell lines were not available in the searched literature. Researchers should determine these values empirically.

In Vivo Efficacy: Xenograft Model
Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle Control-0
Gefitinib25 mg/kg, dailySpecific TGI % not available
Capmatinib3 mg/kg, dailySpecific TGI % not available
Capmatinib + Gefitinib3 mg/kg + 25 mg/kg, dailyStrong antitumor effect observed[3]

Note: While a strong antitumor effect was noted, specific Tumor Growth Inhibition (TGI) percentages or T/C ratios were not detailed in the provided search results. These should be calculated from the tumor volume measurements as described in the protocol.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of capmatinib and gefitinib, alone and in combination.

Materials:

  • MET-amplified, EGFR-mutant NSCLC cell lines (e.g., HCC827-GR) and parental sensitive line (e.g., HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Capmatinib dihydrochloride

  • Gefitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of capmatinib and gefitinib in complete growth medium. For combination studies, a fixed ratio of the two drugs can be used.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (DMSO) wells as a control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by capmatinib and gefitinib.

Materials:

  • NSCLC cells

  • This compound and Gefitinib

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of capmatinib, gefitinib, or the combination for 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for assessing the inhibition of MET and EGFR signaling pathways.

Materials:

  • NSCLC cells

  • This compound and Gefitinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-MET, anti-total-MET, anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • SDS-PAGE equipment and PVDF membranes

Procedure:

  • Seed cells and treat with capmatinib, gefitinib, or the combination for the desired time (e.g., 2, 6, 24 hours).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

This protocol is for evaluating the antitumor efficacy of the combination therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HCC827-GR cells

  • Matrigel (optional)

  • This compound and Gefitinib formulations for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 5-10 x 10^6 HCC827-GR cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, capmatinib alone, gefitinib alone, and combination).

  • Administer the drugs daily by oral gavage. A preclinical study used capmatinib at 3 mg/kg and gefitinib at 25 mg/kg.[3]

  • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Mandatory Visualizations

G cluster_EGFR EGFR Pathway cluster_downstream_EGFR Downstream Signaling cluster_MET MET Pathway cluster_downstream_MET Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer p_EGFR p-EGFR PI3K_EGFR PI3K p_EGFR->PI3K_EGFR RAS_EGFR RAS p_EGFR->RAS_EGFR EGFR_dimer->p_EGFR AKT_EGFR AKT PI3K_EGFR->AKT_EGFR Proliferation_Survival_EGFR Cell Proliferation & Survival AKT_EGFR->Proliferation_Survival_EGFR RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR ERK_EGFR->Proliferation_Survival_EGFR HGF HGF MET c-MET HGF->MET MET_dimer Dimerization & Autophosphorylation MET->MET_dimer p_MET p-MET p_MET->p_EGFR Crosstalk/Bypass PI3K_MET PI3K p_MET->PI3K_MET RAS_MET RAS p_MET->RAS_MET MET_dimer->p_MET AKT_MET AKT PI3K_MET->AKT_MET Proliferation_Survival_MET Cell Proliferation & Survival AKT_MET->Proliferation_Survival_MET RAF_MET RAF RAS_MET->RAF_MET MEK_MET MEK RAF_MET->MEK_MET ERK_MET ERK MEK_MET->ERK_MET ERK_MET->Proliferation_Survival_MET Gefitinib Gefitinib Gefitinib->EGFR_dimer Inhibits Capmatinib Capmatinib Capmatinib->MET_dimer Inhibits

Caption: EGFR and MET signaling pathways and points of inhibition.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (HCC827 & HCC827-GR) Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (p-MET, p-EGFR, etc.) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Xenograft Model (HCC827-GR in mice) Tumor_Implantation Tumor Cell Implantation Xenograft_Model->Tumor_Implantation Treatment Drug Administration (Capmatinib + Gefitinib) Tumor_Implantation->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: Experimental workflow for combination studies.

References

Application Notes and Protocols for In Vivo Formulation of Capmatinib Dihydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET signaling, driven by mutations (such as MET exon 14 skipping), gene amplification, or overexpression, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] Preclinical in vivo studies using animal models are crucial for evaluating the efficacy and pharmacokinetics of Capmatinib. The dihydrochloride (B599025) salt of Capmatinib is slightly soluble in acidic aqueous solutions, with solubility decreasing towards neutral pH.[5] This necessitates the use of a suitable vehicle for oral administration in animal studies to ensure consistent and reproducible results.

This document provides detailed application notes and protocols for the preparation and administration of a Capmatinib dihydrochloride formulation for in vivo animal studies, primarily focusing on a suspension-based vehicle for oral gavage.

Data Presentation

Formulation Components for this compound Suspension
ComponentConcentration/ViscosityPurposeNotes
This compound5 - 20 mg/kgActive Pharmaceutical IngredientDose can be adjusted based on the study design and animal model.
Methylcellulose (B11928114)0.5% (w/v), 400 cPSuspending agentCreates a viscous vehicle to ensure uniform suspension of the drug.
Tween 80 (Polysorbate 80)0.2% (v/v)Surfactant/Wetting agentImproves the wettability of the hydrophobic drug powder, aiding in a more uniform suspension.
Sterile Water for Injectionq.s. to final volumeVehicle
Recommended Dosing for Preclinical Animal Models
Animal ModelRoute of AdministrationDose RangeDosing FrequencyReference
Mice (Xenograft)Oral Gavage5 - 20 mg/kgOnce or twice daily[1]
Rats (Pharmacokinetics)Oral Gavage5, 10, 20 mg/kgSingle dose

Experimental Protocols

Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80

Materials:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

  • Sterile glass beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Ice bath or refrigerator

Procedure:

  • Calculate the required volume of the vehicle. For example, to prepare 100 mL of vehicle.

  • Heat approximately one-third of the final volume of sterile water (e.g., 33 mL) to 60-70°C in a sterile beaker with a magnetic stir bar.

  • Slowly add 0.5 g of methylcellulose powder to the heated water while stirring vigorously to ensure the powder is thoroughly wetted and dispersed. A milky suspension will form.

  • Remove the beaker from the heat.

  • Add the remaining two-thirds of the sterile water (e.g., 67 mL), which should be cold (from an ice bath or refrigerator), to the methylcellulose suspension.

  • Continue stirring the solution in a cold water bath or at 4°C until the solution becomes clear and viscous. This may take several hours or can be left overnight with continuous stirring at 4°C.

  • Once the methylcellulose solution is clear, add 0.2 mL of Tween 80 and stir until fully incorporated.

  • The final vehicle should be stored in a sterile, sealed container at 4°C.

Preparation of this compound Suspension

Materials:

  • This compound powder

  • Prepared 0.5% methylcellulose vehicle with 0.2% Tween 80

  • Sterile mortar and pestle or appropriate homogenization equipment

  • Weighing balance

  • Spatula

  • Sterile container for the final suspension

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume. For example, for a 10 mg/mL suspension to dose animals at 10 mg/kg with a dosing volume of 10 mL/kg, you would need 100 mg of Capmatinib for a 10 mL final volume. It is advisable to prepare a slight excess to account for any loss.

  • Accurately weigh the calculated amount of this compound powder.

  • Levigate the powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This step helps to break down any clumps and ensures better dispersion.

  • Gradually add the remaining vehicle to the paste while continuously triturating or mixing to ensure a homogenous suspension.

  • Transfer the final suspension to a sterile, labeled container.

Stability and Storage:

While specific stability data for this compound in this vehicle is not extensively published, it is best practice for suspension formulations to be prepared fresh daily. If storage is necessary, the suspension should be stored at 4°C and protected from light. Before each administration, the suspension must be thoroughly vortexed or stirred to ensure homogeneity and accurate dosing. A study on nanosuspensions of other poorly water-soluble compounds in 0.5% HPMC and 0.5% Tween 80 showed stability for 4 weeks at 5°C; however, this may not be directly applicable to a Capmatinib microsuspension.

Oral Gavage Administration to Rodents

Materials:

  • Prepared this compound suspension

  • Appropriate gauge gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Ensure the Capmatinib suspension is at room temperature and thoroughly mixed (e.g., by vortexing) to ensure uniformity before drawing up the dose.

  • Weigh the animal to accurately calculate the required dosing volume (typically 5-10 mL/kg for mice and rats).

  • Draw the calculated volume of the suspension into the syringe fitted with the gavage needle.

  • Gently restrain the animal. For mice, this can be done by scruffing the back of the neck to immobilize the head.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

  • Slowly administer the suspension.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress after administration.

Visualizations

Signaling Pathway

Capmatinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) cMET_receptor c-MET Receptor HGF->cMET_receptor Binds to PI3K PI3K cMET_receptor->PI3K Activates RAS RAS cMET_receptor->RAS STAT3 STAT3 cMET_receptor->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Invasion & Metastasis STAT3->Metastasis Capmatinib Capmatinib Capmatinib->cMET_receptor

Caption: Capmatinib inhibits c-MET signaling pathways.

Experimental Workflow

InVivo_Study_Workflow start Start: In Vivo Efficacy Study formulation Prepare Capmatinib Suspension start->formulation animals Acclimate Animals (e.g., Mice with Xenografts) start->animals dosing Administer Capmatinib or Vehicle via Oral Gavage formulation->dosing randomization Randomize Animals into Treatment & Vehicle Groups animals->randomization randomization->dosing monitoring Monitor Tumor Growth, Body Weight, & Health dosing->monitoring data_collection Collect Data (e.g., Tumor Volume) monitoring->data_collection endpoint Study Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint Adverse events data_collection->endpoint analysis Tissue Collection & Data Analysis endpoint->analysis conclusion Conclusion: Evaluate Efficacy analysis->conclusion

Caption: Workflow for an in vivo animal efficacy study.

References

Application Notes and Protocols: Inducing Apoptosis in SNU-5 Cells with Capmatinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Capmatinib (B1663548) dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2][3] The MET signaling pathway, when aberrantly activated through gene amplification, mutation, or overexpression, plays a crucial role in the proliferation, survival, and metastasis of various cancers.[1][2][4] The SNU-5 human gastric carcinoma cell line is characterized by MET gene amplification, making it a relevant in vitro model for studying the effects of MET-targeted therapies.[5] These application notes provide a framework for inducing apoptosis in SNU-5 cells using Capmatinib dihydrochloride, including detailed experimental protocols and expected outcomes based on the activity of MET inhibitors in MET-amplified gastric cancer cells.

Principle

Capmatinib inhibits the autophosphorylation of the MET receptor upon binding of its ligand, hepatocyte growth factor (HGF), or due to MET amplification.[3] This blockade of MET phosphorylation prevents the activation of downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival and proliferation.[6] In MET-dependent cancer cells like SNU-5, the inhibition of these pathways is anticipated to lead to cell cycle arrest and ultimately, apoptosis.[4][5]

Data Presentation

While direct studies of Capmatinib on SNU-5 cells are not extensively published, data from other MET-amplified gastric cancer cell lines and other MET inhibitors on SNU-5 cells provide valuable insights into the expected quantitative outcomes.

Table 1: In Vitro Efficacy of MET Inhibitors on MET-Amplified Gastric Cancer Cells

Cell LineCompoundEndpointResultReference
MKN45 (MET-amplified)CapmatinibApoptosisHighest apoptotic rate among tested gastric cancer cell lines[1]
MKN45 (MET-amplified)CapmatinibGrowth InhibitionHighest inhibition among tested gastric cancer cell lines[1]
SNU-5 (MET-amplified)Oridonin (B1677485) (c-Met inhibitor)IC5036.8 µM[7]
SNU-5 (MET-amplified)KRC-00715 (c-Met inhibitor)Cell CycleG1/S Arrest[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Capmatinib and a general workflow for assessing its apoptotic effects on SNU-5 cells.

capmatinib_pathway cluster_membrane Cell Membrane MET Receptor MET Receptor p-MET p-MET (Active) MET Receptor->p-MET Phosphorylation Capmatinib Capmatinib Capmatinib->MET Receptor Inhibits PI3K PI3K p-MET->PI3K RAS RAS p-MET->RAS AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Caption: Capmatinib inhibits MET receptor phosphorylation, blocking downstream survival pathways.

experimental_workflow SNU-5 Cell Culture SNU-5 Cell Culture Treatment with Capmatinib Treatment with Capmatinib SNU-5 Cell Culture->Treatment with Capmatinib Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Capmatinib->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treatment with Capmatinib->Apoptosis Assay (Annexin V) Western Blot Analysis Western Blot Analysis Treatment with Capmatinib->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Western Blot Analysis->Data Analysis

Caption: General experimental workflow for assessing Capmatinib-induced apoptosis in SNU-5 cells.

Experimental Protocols

SNU-5 Cell Culture

Materials:

  • SNU-5 cell line

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture SNU-5 cells in IMDM supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete growth medium and centrifuge the cells.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

Cell Viability Assay (MTT Assay)

Materials:

  • SNU-5 cells

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed SNU-5 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • SNU-5 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed SNU-5 cells in 6-well plates and treat with Capmatinib at the determined IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

Materials:

  • SNU-5 cells treated with Capmatinib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat SNU-5 cells with Capmatinib as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the changes in the expression and phosphorylation of target proteins relative to a loading control (e.g., GAPDH).

Troubleshooting

  • Low Apoptosis Induction: Ensure the Capmatinib concentration and incubation time are optimal. Verify the MET amplification status of the SNU-5 cells.

  • High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure complete blocking of the membrane.

  • Inconsistent Cell Viability Results: Ensure uniform cell seeding and proper mixing of reagents. Check for DMSO toxicity at higher concentrations.

Conclusion

This compound is expected to be an effective agent for inducing apoptosis in MET-amplified SNU-5 gastric cancer cells. The provided protocols offer a comprehensive approach to quantify its cytotoxic and apoptotic effects and to elucidate the underlying molecular mechanisms. These studies are essential for the preclinical evaluation of MET inhibitors in gastric cancer.

References

Application Notes: Oral Administration of Capmatinib Dihydrochloride in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capmatinib (B1663548), sold under the brand name Tabrecta, is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The MET signaling pathway is crucial in normal physiological processes like embryonic development and wound healing; however, its aberrant activation through mutation, amplification, or overexpression is a known driver in many cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Dysregulated MET signaling promotes tumor cell proliferation, survival, motility, invasion, and angiogenesis.[6][7] Capmatinib specifically targets MET, including the mutant variant produced by exon 14 skipping, thereby inhibiting the phosphorylation of MET and its downstream signaling proteins, leading to the suppression of cancer cell proliferation and survival.[8][9]

Preclinical studies in murine models are fundamental to evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of MET inhibitors like Capmatinib. These models, particularly patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), have been instrumental in demonstrating Capmatinib's anti-tumor activity in cancers with specific MET alterations.[8][10][11] These application notes provide a summary of key data and detailed protocols for the oral administration of Capmatinib in murine models to guide researchers in preclinical drug development.

Mechanism of Action: MET Signaling Inhibition

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, triggering the activation of several downstream signaling cascades.[12] Key pathways include the RAS/MAPK pathway, which regulates cell proliferation, and the PI3K/AKT pathway, which is central to cell survival and growth.[3][13] Capmatinib exerts its therapeutic effect by binding to the ATP-binding site of the MET receptor, preventing its phosphorylation and effectively shutting down these oncogenic signals.[9][14]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response MET MET Receptor PI3K PI3K MET->PI3K GRB2_SOS GRB2/SOS MET->GRB2_SOS HGF HGF (Ligand) HGF->MET Binds Capmatinib Capmatinib Capmatinib->MET Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription Activates Proliferation Proliferation Survival Survival Invasion Invasion

Caption: MET signaling pathway and the inhibitory action of Capmatinib.

Data Presentation

Quantitative data from preclinical murine studies are crucial for understanding the therapeutic potential of Capmatinib.

Table 1: Pharmacokinetic Parameters of Capmatinib in Rodent Models

This table summarizes key pharmacokinetic parameters of Capmatinib following oral administration in rats and mice. Capmatinib is rapidly absorbed and cleared from both plasma and brain tissue.[15][16]

SpeciesDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Key Findings & Reference
Rat5 mg/kg1260 ± 3240.58 ± 0.143380 ± 561Dose-dependent increase in exposure observed at 5, 10, and 20 mg/kg doses.[16]
Rat10 mg/kg2450 ± 4520.67 ± 0.297160 ± 1340[16]
Rat20 mg/kg4130 ± 7891.17 ± 0.4118100 ± 3150[16]
Mouse (CD1 nude)Not Specified~1500 (Plasma)~0.5Not ReportedCapmatinib was rapidly absorbed and cleared from both brain and plasma.[15]
Mouse (CD1 nude)Not Specified~750 (Brain)~0.5Not ReportedShowed superior brain pharmacokinetic properties compared to cabozantinib (B823) or crizotinib.[15]

Data are presented as mean ± standard deviation where available.

Table 2: Summary of Capmatinib Efficacy in Murine Cancer Models

Capmatinib has demonstrated significant single-agent anti-tumor activity in various murine xenograft models characterized by MET amplification, overexpression, or mutation.[10][17][18]

Cancer TypeMurine ModelMET AlterationTreatment RegimenEfficacy OutcomeReference
Lung CancerEBC-1 XenograftMET Amplification10 mg/kg, twice dailyProfound tumor regression.[10]
Lung CancerPDX Models (LXFA 526, LXFA 1647, LXFA 623)High MET Expression / Amplification10 mg/kg, twice dailyProfound tumor regression, including complete responses in a subset of mice.[10]
Lung CancerPDX ModelMET Exon 14 Skipping10 mg/kg, twice dailySignificant anti-tumor efficacy.[10]
Liver CancerHCCLM3 XenograftMET Amplification5 mg/kg, dailySignificant anti-tumor activity.[10]
Pediatric High-Grade GliomaMurine AllograftMET FusionNot SpecifiedExtended survival and induced long-term progression-free survival when combined with radiotherapy.[15]
Lung Cancer (with acquired resistance)HCC827 GR XenograftEGFR mutation & MET amplification3 mg/kg, daily (with Gefitinib 25 mg/kg)Enhanced anti-cancer activity in combination.[18]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of Capmatinib Dihydrochloride (B599025)

This protocol describes the standard procedure for preparing and administering Capmatinib dihydrochloride to murine models via oral gavage.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) Methylcellulose (B11928114) in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Appropriate sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid)

  • Syringes (1 mL)

Procedure:

  • Dose Calculation: Calculate the required amount of Capmatinib based on the mean body weight of the mice in a treatment group and the desired dose (e.g., 10 mg/kg).

    • Formula:Required mg = (Dose in mg/kg) x (Animal weight in kg)

    • Total Volume Calculation:Total mg needed = (Required mg/mouse) x (Number of mice + extra for loss)

  • Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-80°C) sterile water while stirring, then allowing it to cool to form a clear, viscous solution.

  • Capmatinib Suspension:

    • Weigh the calculated amount of Capmatinib powder.

    • If necessary, triturate the powder in a mortar to ensure a fine consistency.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension. A magnetic stirrer can be used for several minutes to ensure homogeneity.

  • Administration via Oral Gavage:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.

    • Measure the appropriate volume of the drug suspension into a 1 mL syringe fitted with a gavage needle. The typical administration volume for a mouse is 5-10 mL/kg (e.g., 0.1-0.2 mL for a 20g mouse).

    • Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards one side.

    • Advance the needle into the esophagus. If resistance is met, withdraw and re-insert. Do not force the needle.

    • Once the needle is correctly positioned in the esophagus/stomach, slowly dispense the suspension.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Safety Note: Always ensure the gavage needle does not enter the trachea. Proper training and technique are essential to prevent injury or aspiration.

Protocol 2: General In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of orally administered Capmatinib in a murine xenograft model.

Experimental_Workflow start START A Model Selection (e.g., EBC-1 cells with MET amplification) start->A end END B Tumor Implantation (Subcutaneous injection of cancer cells) A->B C Tumor Growth Monitoring (Measure with calipers until tumors reach ~150-200 mm³) B->C D Randomization (Group animals into Vehicle and Treatment cohorts) C->D E Treatment Period (Daily or BID oral gavage of Vehicle or Capmatinib) D->E F Routine Monitoring (Measure tumor volume and body weight 2-3 times/week) E->F F->E Repeat for duration of study G Endpoint Analysis (Tumor Growth Inhibition, PK/PD, Statistical Analysis) F->G G->end

Caption: General experimental workflow for a murine in vivo efficacy study.

Procedure:

  • Animal Acclimatization: House mice (e.g., 6-8 week old female athymic nude mice) for at least one week to acclimate to the facility conditions.

  • Tumor Cell Implantation:

    • Harvest cancer cells (e.g., EBC-1, HCCLM3) known to have MET dysregulation from culture.

    • Prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Measurement:

    • Allow tumors to grow. Monitor tumor size by measuring the length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W²) / 2.

  • Randomization: Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., Vehicle control, Capmatinib 10 mg/kg). Ensure the average tumor volume is similar across all groups.

  • Treatment Administration:

    • Administer Capmatinib or the vehicle control orally via gavage according to the planned schedule (e.g., twice daily) for the duration of the study (e.g., 21 days).[10]

    • Prepare the dosing solutions fresh as required.

  • Monitoring:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor animal health and record body weight at the same frequency to assess toxicity. A body weight loss of >15-20% is often an endpoint criterion.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size, after a fixed duration, or based on animal welfare considerations.

    • At the endpoint, collect terminal samples (e.g., blood for PK analysis, tumors for PD biomarker analysis like p-MET levels).

    • Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the anti-tumor effect.

References

Troubleshooting & Optimization

Capmatinib dihydrochloride solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for handling Capmatinib Dihydrochloride in a laboratory setting. Below you will find frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to ensure successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility and compound stability.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium.[2] The high concentration of the DMSO stock solution keeps the compound dissolved, but upon dilution with an aqueous buffer, the percentage of DMSO decreases, leading to a significant drop in solubility.

To prevent this, consider the following strategies:

  • Lower the final concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[3]

  • Stepwise dilution: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can help keep the compound in solution.[4]

  • Use of surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the inhibitor in solution.[3]

  • Incorporate a co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final solution can improve solubility.[3]

  • Warm the solution: Gently warming the solution to 37°C may aid in dissolution.[5]

Q3: What are the best practices for storing this compound powder and its stock solutions?

A3: For long-term storage, this compound powder should be stored at -20°C.[5] Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term use, stock solutions can be stored at -20°C for up to a month.[4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]

Solubility Data

The solubility of this compound can vary depending on the solvent, temperature, and whether it is the free base or a salt form. The following table summarizes available solubility data.

Solvent/SolutionFormConcentrationNotes
DMSODihydrochloride Hydrate30 mg/mL (59.6 mM)Sonication is recommended.[1]
MethanolNot SpecifiedSolubleUsed for preparing standard solutions for HPLC analysis.[6][7]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineDihydrochloride Hydrate2 mg/mL (3.97 mM)For in vivo formulations. Sonication is recommended.[1]
0.5% Methylcellulose (aqueous)Not SpecifiedNot SpecifiedUsed for in vivo studies.[8]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of this compound Hydrate (Molecular Weight: 503.36 g/mol ), you would weigh out 5.03 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes. Gentle warming to 37°C can also be applied.[5]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Powder is difficult to dissolve in DMSO. Insufficient mixing or sonication. Low-quality DMSO.Increase vortexing time. Use a bath sonicator for 15-30 minutes. Gentle warming (37-50°C) can also be applied.[5] Ensure you are using anhydrous, high-purity DMSO.
Precipitation occurs immediately upon dilution in aqueous buffer. The kinetic solubility of the compound in the aqueous buffer has been exceeded.Lower the final concentration of the inhibitor.[3] Perform a serial dilution of the DMSO stock in the aqueous buffer.[2] Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer.[3]
Solution becomes cloudy over time during an experiment. The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium.Maintain a constant temperature throughout the experiment.[3] Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation.[3] If possible, reduce the incubation time.[3]
Inconsistent results in cell-based assays. Poor solubility leading to an inaccurate effective concentration of the inhibitor.Visually inspect your assay plates for any signs of precipitation. Perform a solubility test in your specific cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[4]

Visualizations

Capmatinib Mechanism of Action: c-Met Signaling Pathway

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds to ADP ADP PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates STAT STAT Pathway cMet->STAT Activates Capmatinib Capmatinib Capmatinib->cMet Inhibits ATP binding ATP ATP Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Migration Migration & Invasion PI3K_AKT->Migration Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Proliferation RAS_MAPK->Migration STAT->Proliferation experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting start Start: This compound Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Gentle heat if needed) add_dmso->dissolve check_solubility 4. Visually Inspect for Clarity dissolve->check_solubility stock_solution 10 mM Stock Solution check_solubility->stock_solution Clear troubleshoot_dissolution If not clear: - Increase sonication/warming - Check DMSO quality check_solubility->troubleshoot_dissolution Not Clear serial_dilution 5. Perform Serial Dilutions in Assay Buffer stock_solution->serial_dilution check_precipitation 6. Check for Precipitation serial_dilution->check_precipitation final_solution Final Working Solution check_precipitation->final_solution No Precipitate troubleshoot_precipitation If precipitate forms: - Lower final concentration - Add surfactant/co-solvent check_precipitation->troubleshoot_precipitation Precipitate add_to_assay 7. Add to Assay (e.g., cell culture) final_solution->add_to_assay end End: Experiment add_to_assay->end troubleshoot_dissolution->dissolve troubleshoot_precipitation->serial_dilution

References

Stability of Capmatinib dihydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capmatinib (B1663548) dihydrochloride (B599025) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of Capmatinib dihydrochloride?

A1: this compound is soluble in methanol (B129727) and slightly soluble in acidic aqueous solutions at pH 1 and 2.[1][2] Its solubility decreases as the pH approaches neutral.[2] For preparing stock solutions, methanol is a suitable solvent.[1] One study demonstrated that 30 mg of Capmatinib can be dissolved in 10 ml of methanol by sonication for 5-10 minutes.[1]

Q2: What are the general recommendations for handling and storing this compound?

A2: this compound should be stored at room temperature (68°F–77°F) in a dry place, protected from light. It is recommended to keep the compound in its original packaging, which includes a desiccant cartridge, to protect it from moisture.[3][4] The tablets should not be crushed, cut, or dissolved.[3] For laboratory use, it should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety goggles should be worn.[5]

Q3: How stable is this compound in aqueous solutions under different stress conditions?

A3: this compound is susceptible to degradation under acidic, basic, and oxidative stress conditions.[1][6] It has been found to be relatively stable under thermal and photolytic stress.[1][7]

Troubleshooting Guide

Issue: Precipitation of this compound is observed in my aqueous buffer.

  • Possible Cause: The pH of your aqueous solution may be too high, leading to decreased solubility. This compound's solubility is significantly lower at neutral pH compared to acidic pH.[2]

  • Troubleshooting Tip:

    • Verify the pH of your buffer. For better solubility, consider using an acidic buffer (pH 1-2).[2]

    • If the experimental design requires a higher pH, consider preparing a concentrated stock solution in methanol and then diluting it to the final concentration in your aqueous buffer. Be mindful of the final methanol concentration in your experiment.

Issue: I am observing degradation of this compound in my experimental setup.

  • Possible Cause: The experimental conditions might be promoting degradation. Exposure to strong acids, bases, or oxidizing agents can lead to the degradation of Capmatinib.[1][6][7]

  • Troubleshooting Tip:

    • Review the composition of your aqueous solution. Avoid strongly acidic (e.g., 5 N HCl) or basic (e.g., 5 N NaOH) conditions if stability is a concern.[1]

    • Minimize exposure to oxidizing agents like hydrogen peroxide.[1]

    • If possible, prepare fresh solutions before each experiment to minimize degradation over time.

Data Presentation

Table 1: Solubility of this compound

Solvent/SolutionSolubilityReference
MethanolSoluble[1]
WaterInsoluble[1]
Acidic Aqueous Solution (pH 1 and 2)Slightly Soluble[2]

Table 2: Summary of Forced Degradation Studies of Capmatinib

Stress ConditionReagent and ConditionsDegradation (%)Reference
Acidic5 N HCl, Room Temperature, 30 minutesNot specified, but degradation observed[1][6]
Basic5 N NaOH, Room Temperature, 1 hour11.17[1]
Oxidative30% H₂O₂, Room Temperature, 24 hours9.64[1]
Thermal80°C, 2 hoursStable[8]
PhotolyticUV Chamber, 4 hoursStable[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of methanol to achieve the target concentration (e.g., 10 mg/mL).[1]

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]

  • Store the stock solution at an appropriate temperature, protected from light. For short-term storage, refrigeration may be suitable, but for long-term storage, refer to the manufacturer's recommendations.

Protocol 2: Stability Testing of this compound in an Aqueous Solution

  • Prepare a stock solution of this compound in methanol as described in Protocol 1.

  • Dilute the stock solution with the desired aqueous buffer to the final working concentration.

  • Aliquot the solution into separate vials for each time point and condition to be tested.

  • Store the vials under the desired conditions (e.g., different temperatures, light exposure).

  • At each scheduled time point, retrieve a vial and analyze the concentration of Capmatinib using a validated stability-indicating method, such as RP-HPLC.[1][6]

  • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

Visualization

MET Signaling Pathway and Inhibition by Capmatinib

Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[9] The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration.[10] Dysregulation of this pathway is implicated in various cancers.[11][12] Capmatinib exerts its therapeutic effect by blocking the phosphorylation of MET and its downstream signaling proteins.[10][13][14]

MET_Signaling_Pathway MET Signaling Pathway Inhibition by Capmatinib cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF MET MET Receptor HGF->MET Binds and Activates PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT STAT MET->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits Phosphorylation

Caption: MET signaling pathway and its inhibition by Capmatinib.

References

Technical Support Center: Capmatinib Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Capmatinib (B1663548) dihydrochloride (B599025) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered when working with this potent and selective c-MET inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of Capmatinib dihydrochloride?

A1: this compound is slightly soluble in acidic aqueous solutions and its solubility decreases as it approaches a neutral pH.[1][2][3] For in vitro experiments, it is common to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare fresh dilutions for each experiment from a frozen stock to maintain the compound's integrity.[5]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability.[6] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.[5]

Q3: I am observing inconsistent IC50 values in my cell viability assays. What are the potential causes?

A3: Inconsistent IC50 values are a common issue and can stem from several factors.[7] These include variability in cell seeding density, use of cells with high passage numbers, instability of the compound in culture media over long incubation periods, and the specific cell viability assay being used (e.g., MTT vs. CellTiter-Glo).[5] Ensuring consistent cell culture practices and optimizing the assay duration are crucial for obtaining reproducible results.[5][7]

Q4: My MET-amplified cell line is showing minimal response to Capmatinib treatment. What could be the reason?

A4: While MET amplification is a key sensitivity marker, some cell lines may exhibit de novo or acquired resistance.[8][9] This can be due to the activation of bypass signaling pathways, such as the EGFR or PI3K/AKT pathways, which can sustain cell proliferation despite MET inhibition.[8][10] It is advisable to perform a broader molecular characterization of your cell line to investigate the status of other receptor tyrosine kinases and downstream signaling molecules.[8] Additionally, mutations in the MET kinase domain can also confer resistance.[11]

Q5: I am observing a paradoxical activation of the AKT or ERK pathway after Capmatinib treatment. Is this expected?

A5: While Capmatinib is highly selective for MET, paradoxical activation of signaling pathways like AKT or ERK can occur with kinase inhibitors.[8] This phenomenon is often attributed to the complex interplay and feedback loops within cellular signaling networks. Inhibition of one pathway can sometimes relieve negative feedback on another, leading to its activation. A time-course and dose-response experiment monitoring multiple signaling pathways can help in understanding these dynamics.[8]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Problem Potential Cause Recommended Solution
Poor Solubility/Precipitation in Media This compound has pH-dependent solubility, with lower solubility at neutral pH.[1][2][3] The final concentration of DMSO in the culture media may be too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration in the media does not exceed a non-toxic level for your cells (typically <0.5%). Gentle warming and vortexing of the stock solution before dilution may help.
Inconsistent Inhibition of MET Phosphorylation Inaccurate inhibitor concentration. High levels of MET expression or HGF stimulation in the cell model.[8] Compound degradation.Verify the concentration of your Capmatinib stock solution. Ensure complete dissolution.[8] For cells with very high MET expression or in the presence of its ligand, HGF, higher concentrations of Capmatinib may be required.[8] Always use freshly prepared dilutions from a properly stored stock solution.[5]
Unexpected Cell Morphology Changes Off-target effects at high concentrations. Cellular stress responses.Determine the minimal effective concentration that inhibits MET signaling without causing significant morphological changes.[5] Observe cells at multiple time points to distinguish between specific anti-proliferative effects and general toxicity.
In Vivo Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Tumor Regrowth After Initial Response Development of acquired resistance.[8]Analyze the resistant tumors for genetic alterations, such as secondary mutations in MET or amplification of bypass signaling pathways like EGFR.[8] Consider combination therapies to overcome resistance.[10]
Animal Weight Loss or Poor Health On-target or off-target toxicity. The dose may be too high for the specific animal model.Monitor animal health closely, including daily weight checks. If toxicity is observed, consider reducing the dose or adjusting the dosing schedule.[12] Common adverse events in preclinical models can mirror those in clinical trials, such as peripheral edema and gastrointestinal issues.[5][13]
Variability in Tumor Growth and Response Inconsistent tumor cell implantation. Heterogeneity of the xenograft model.Ensure consistent cell numbers and injection volumes during tumor implantation. Using a matrix gel like Matrigel can improve tumor take-rate and uniformity.[3] For patient-derived xenograft (PDX) models, be aware of inherent tumor heterogeneity.[14]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₃H₁₇FN₆O·2HCl·H₂O[3][15]
Molecular Weight 503.36 g/mol [3]
Appearance Yellow crystalline powder[3]
Solubility Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions.[1][2][3]
pKa pKa1: 0.9 (calculated), pKa2: 4.5 (experimentally)[2]
In Vitro Potency of Capmatinib
Assay TypeTarget/Cell LineIC50 ValueReference(s)
Biochemical Assayc-MET Kinase0.13 nM[9][11][16]
Cell-Based AssayMET-dependent lung cancer cell lines0.3 - 0.7 nM[11]
Cell ProliferationSNU-5, S114, H441, U-87MGInhibition observed at nM concentrations[16]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the IC50 of Capmatinib in a 96-well format.

Materials:

  • MET-dependent cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well clear bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the Capmatinib stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Capmatinib dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Capmatinib or vehicle control.

    • Incubate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results to determine the IC50 value using appropriate software.

Western Blotting for MET Signaling Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of MET and its downstream effectors.

Materials:

  • MET-dependent cancer cell line

  • Complete culture medium

  • This compound

  • DMSO

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Culture cells to 70-80% confluency in appropriate culture dishes.

    • Treat cells with the desired concentrations of Capmatinib or vehicle control for the specified time (e.g., 2 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.[5]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.[5][6]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Detect the signal using an ECL substrate and an appropriate imaging system.[5]

Visualizations

MET_Signaling_Pathway HGF HGF MET MET Receptor HGF->MET Binds & Activates PI3K PI3K MET->PI3K RAS RAS MET->RAS Capmatinib Capmatinib Capmatinib->MET Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Capmatinib inhibits the MET signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckReagent Verify Reagent Quality (Capmatinib Purity, Cell Line Authenticity) Start->CheckReagent ReviewProtocol Review Experimental Protocol (Concentrations, Incubation Times) Start->ReviewProtocol ConsiderBiology Consider Biological Complexity (Resistance, Off-Target Effects) Start->ConsiderBiology OptimizeAssay Optimize Assay Parameters (Cell Density, Assay Duration) CheckReagent->OptimizeAssay ReviewProtocol->OptimizeAssay Consult Consult Literature & Technical Support ConsiderBiology->Consult Redesign Redesign Experiment OptimizeAssay->Redesign Consult->Redesign

A logical workflow for troubleshooting experiments.

References

Capmatinib Dihydrochloride Efficacy Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Capmatinib (B1663548) dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vivo efficacy of Capmatinib in your preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: My in vivo model is showing a suboptimal response to Capmatinib monotherapy. What are the common reasons for this?

A1: A suboptimal response to Capmatinib monotherapy can stem from several factors. Firstly, ensure that your model has a confirmed MET-driven alteration, such as a MET exon 14 skipping mutation or high-level MET amplification, as Capmatinib's efficacy is highly dependent on these biomarkers.[1][2] Secondly, consider the possibility of pre-existing or rapidly acquired resistance. The primary mechanisms of resistance include:

  • On-Target Secondary Mutations: Mutations in the MET kinase domain, such as D1228 and Y1230, can prevent Capmatinib from binding effectively.[1][3]

  • Bypass Signaling Pathway Activation: The cancer cells may activate alternative survival pathways to circumvent MET inhibition. Common bypass pathways include the EGFR, KRAS, and PI3K/Akt signaling cascades.[1][3][4]

Q2: How can I overcome acquired resistance to Capmatinib in my experimental model?

A2: Overcoming acquired resistance typically involves either switching therapy or initiating combination therapy.

  • Sequential MET TKI Treatment: If resistance is due to on-target mutations like D1228N, switching to a different class of MET inhibitor (e.g., a Type II inhibitor like Merestinib) may restore sensitivity.[3]

  • Combination Therapy: For resistance driven by bypass pathways, a combination approach is often effective. For instance, if EGFR signaling is activated, combining Capmatinib with an EGFR inhibitor like Gefitinib, Osimertinib (B560133), or Afatinib can re-sensitize tumors to treatment.[1][4][5] Similarly, if PIK3CA mutations are detected, adding a PI3Kα inhibitor can be beneficial.[4][6][7]

Q3: What are the most promising combination strategies to improve Capmatinib's efficacy from the outset?

A3: Several combination strategies have shown promise in preclinical and clinical studies to enhance Capmatinib's efficacy and delay resistance:

  • With EGFR Tyrosine Kinase Inhibitors (TKIs): In non-small cell lung cancer (NSCLC) models with co-existing EGFR mutations and MET amplification, combining Capmatinib with an EGFR TKI like Osimertinib has been shown to overcome resistance and suppress tumor growth more effectively than either agent alone.[2][5]

  • With Radiotherapy: In models of pediatric high-grade glioma with MET fusions, Capmatinib has demonstrated a synergistic effect with radiotherapy, leading to prolonged survival.[8] Capmatinib appears to enhance radiation-induced DNA damage and delay repair.[8]

  • With Anti-Angiogenic Agents: Combining Capmatinib and Osimertinib with an anti-angiogenic agent like Ramucirumab is being explored to further restrict tumor growth by targeting the tumor's blood supply.[9]

  • With other Targeted Therapies: In specific genetic contexts, combinations with ALK inhibitors (e.g., Ceritinib) or RET inhibitors (e.g., Selpercatinib) have been effective where MET amplification emerges as a resistance mechanism to those primary therapies.[10][11]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action / Troubleshooting Step
Limited in vivo Efficacy Despite Confirmed MET Amplification Low level of MET amplification or activation.Quantify MET gene copy number. Higher copy numbers (e.g., ≥6) are associated with better response.[1] Assess MET protein phosphorylation (p-MET) levels to confirm pathway activation.
Tumor Relapse After Initial Response to Capmatinib Acquired resistance.Biopsy the relapsed tumor (if feasible) or use liquid biopsy (ctDNA) to screen for secondary MET mutations (e.g., D1228, Y1230) and amplification of bypass pathway genes (EGFR, KRAS, PIK3CA, HER3).[3] Based on the findings, introduce a second agent (e.g., EGFR inhibitor) or switch to a different type of MET TKI.[3]
Poor Brain Penetration / Inefficacy Against Brain Metastases Drug efflux by transporters at the blood-brain barrier (BBB).Although Capmatinib shows activity against brain metastases, its efficacy could potentially be enhanced by co-administration with inhibitors of P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are known to pump drugs out of the brain.[12]
Variable Efficacy Between in vitro and in vivo Models Influence of the tumor microenvironment (TME).In vivo xenograft models often show a more robust response than in vitro cell lines.[1] The TME, including factors like Hepatocyte Growth Factor (HGF) and Cancer-Associated Fibroblasts (CAFs), can influence drug sensitivity.[5] Consider using more complex models like patient-derived xenografts (PDXs) or syngeneic models to better recapitulate the TME.

Quantitative Data Summary

Table 1: In Vivo Efficacy of Capmatinib in Combination Therapies

Model Type Combination Key Efficacy Readout Result Reference
EGFR-mutant NSCLC Xenograft (HCC827 GR)Capmatinib (3 mg/kg QD) + Gefitinib (25 mg/kg QD)Antitumor EfficacyCombination showed superior tumor growth inhibition compared to either single agent.[11]
NSCLC PDX Model (Osimertinib-Resistant)Capmatinib + OsimertinibTumor BurdenCombination treatment resulted in the statistically lowest tumor burden compared to single agents.[5]
Pediatric High-Grade Glioma AllograftCapmatinib + Radiotherapy (RT)Survival RateCombination increased the survival rate 3-fold compared to vehicle.[8]
Pediatric High-Grade Glioma AllograftCapmatinib + Radiotherapy (RT)Tumor Burden8 out of 10 animals in the combination group showed a reduction in tumor burden by week 3.[8]

Table 2: Clinical Trial Data for Capmatinib Combinations

Trial Identifier Patient Population Combination Overall Response Rate (ORR) Reference
Phase 1b (NCT01610336)EGFR-mutated, MET-amplified/overexpressing NSCLCCapmatinib + Gefitinib23% (All patients)[1]
Phase 1b (NCT01610336)EGFR-mutated, MET-amplified (Gene Copy Number ≥6) NSCLCCapmatinib + Gefitinib47%[1]

Experimental Protocols & Methodologies

Protocol 1: Establishment of Capmatinib-Resistant Cell Lines in vitro

This protocol is essential for studying acquired resistance mechanisms.

  • Cell Line Selection: Begin with a MET-amplified cancer cell line known to be sensitive to Capmatinib (e.g., EBC-1 NSCLC cells).[4]

  • Dose Escalation: Culture the cells in media containing a low concentration of Capmatinib (near the IC50).

  • Stepwise Exposure: Gradually increase the concentration of Capmatinib in the culture medium as the cells adapt and resume proliferation. This process can take several months.

  • Isolation of Resistant Clones: Establish resistant cell lines (e.g., EBC-CR) by continuous culture in a high concentration of Capmatinib (e.g., 1 µmol/L).[4][6]

  • Characterization: Compare the resistant cell lines to the parental line using cell proliferation assays, Western blotting for signaling pathway components (p-MET, p-EGFR, p-Akt), and next-generation sequencing to identify genetic alterations.[4][7]

Protocol 2: Evaluation of Combination Therapy in a Patient-Derived Xenograft (PDX) Model

This protocol assesses the efficacy of combination treatments in a clinically relevant model.

  • Model Establishment: Implant tumor fragments from a patient with a known genetic profile (e.g., osimertinib-resistant, MET-amplified NSCLC) subcutaneously into immunocompromised mice (e.g., NSG mice).[5]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment cohorts (e.g., Vehicle, Capmatinib monotherapy, Osimertinib monotherapy, Capmatinib + Osimertinib combination).[5]

  • Drug Administration: Administer drugs according to a predetermined schedule and dosage, based on previous pharmacokinetic and tolerability studies.

  • Efficacy Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and harvest the tumors for downstream analysis (e.g., histology, Western blot, RNA sequencing) to assess treatment effects on signaling pathways and the tumor microenvironment.[5]

Visualizations: Signaling Pathways and Workflows

G cluster_0 Capmatinib Action & Resistance cluster_1 Resistance Mechanisms MET MET Receptor Downstream Proliferation & Survival Signaling (PI3K/Akt, MAPK) MET->Downstream Activates Capmatinib Capmatinib Capmatinib->MET Inhibits OnTarget On-Target Mutation (e.g., D1228N) OnTarget->MET Alters binding site Bypass Bypass Activation (EGFR, KRAS) Bypass->Downstream Re-activates

Caption: Capmatinib inhibits MET signaling, but resistance can arise from on-target mutations or bypass pathway activation.

G cluster_0 Combination Therapy Logic MET_Amp MET Amplification (Primary Driver or Resistance Mechanism) Tumor_Growth Tumor Growth MET_Amp->Tumor_Growth Capmatinib Capmatinib Capmatinib->MET_Amp EGFR_Signal EGFR Bypass Signaling EGFR_Signal->Tumor_Growth EGFR_TKI EGFR Inhibitor (e.g., Osimertinib) EGFR_TKI->EGFR_Signal

Caption: Dual inhibition of MET and a bypass pathway like EGFR is a key strategy to block tumor growth.

G start Start: Suboptimal In Vivo Response biomarker Confirm MET Status (Exon 14 / Amplification) start->biomarker resistance_analysis Analyze for Resistance (Biopsy or ctDNA) biomarker->resistance_analysis MET Status Confirmed combo_therapy Initiate Combination Therapy (e.g., + EGFRi, + PI3Ki) resistance_analysis->combo_therapy Bypass Pathway Detected switch_tki Switch to Type II MET TKI resistance_analysis->switch_tki On-Target Mutation Detected end Endpoint: Improved Efficacy combo_therapy->end switch_tki->end

Caption: A logical workflow for troubleshooting and overcoming suboptimal Capmatinib response in vivo.

References

Technical Support Center: Investigating Mechanisms of Resistance to Capmatinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Capmatinib (B1663548) dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: Our Capmatinib-sensitive cell line is showing reduced sensitivity or acquired resistance over time. What are the common underlying mechanisms?

A1: Acquired resistance to Capmatinib can manifest through two primary routes: on-target alterations within the MET receptor itself, or off-target activation of bypass signaling pathways that render the cells independent of MET signaling for survival and proliferation.

  • On-Target Resistance: This typically involves the acquisition of secondary mutations in the MET kinase domain. Mutations at residues D1228 and Y1230 are well-documented to confer resistance to Type I MET inhibitors like Capmatinib.[1][2][3] These mutations can interfere with the drug's binding to the ATP-binding pocket of the MET kinase.

  • Off-Target Resistance (Bypass Pathways): Cells can develop resistance by activating alternative signaling pathways that bypass the need for MET. Common bypass pathways include:

    • EGFR Signaling Activation: This can occur through several mechanisms, including heterodimerization of MET and EGFR, increased expression of EGFR, or upregulation of EGFR ligands like Heparin-Binding EGF-like growth factor (HBEGF).[4][5]

    • Downstream Effector Alterations: Genetic alterations in components downstream of MET, such as amplification of PIK3CA or mutations in KRAS, can lead to constitutive activation of pro-survival signaling, rendering MET inhibition ineffective.[3][4][5][6]

    • Other Receptor Tyrosine Kinase (RTK) Activation: Amplification or overexpression of other RTKs, such as HER2, can provide an alternative signaling route for cell survival.[6]

    • MYC Amplification: Concurrent amplification of the MYC oncogene has been identified as a potential mechanism of primary resistance to Capmatinib.[7][8][9]

Q2: We are observing paradoxical activation of downstream signaling pathways (e.g., p-AKT, p-ERK) in our cells upon Capmatinib treatment. What could be the reason?

A2: While seemingly counterintuitive, paradoxical activation of downstream signaling pathways like PI3K/AKT and MAPK/ERK can occur. In Capmatinib-resistant cells, the presence of the inhibitor may not affect the persistent activation of these pathways.[4][5] This is often a hallmark of bypass pathway activation. For instance, if resistance is driven by a KRAS mutation, the MAPK pathway will remain active irrespective of MET inhibition. Similarly, PIK3CA amplification can lead to sustained AKT phosphorylation.

Q3: How can we experimentally determine if Capmatinib resistance in our model is due to on-target mutations or bypass pathway activation?

A3: A multi-pronged experimental approach is recommended to elucidate the resistance mechanism:

  • Phospho-RTK Array: This allows for a broad screening of the activation status of multiple receptor tyrosine kinases simultaneously. A strong signal for a receptor other than MET (e.g., EGFR, HER2) would suggest bypass pathway activation.[4][10]

  • Next-Generation Sequencing (NGS): Targeted sequencing of key cancer-related genes or whole-exome sequencing of your resistant cell lines compared to the parental sensitive line can identify acquired mutations in MET, KRAS, PIK3CA, and other relevant genes, as well as gene amplifications.[3][6][7]

  • Western Blotting: This technique is crucial for validating the findings from phospho-RTK arrays and for examining the phosphorylation status of key downstream signaling molecules like AKT and ERK.[4][5]

  • Cell Viability Assays with Combination Therapy: If a bypass pathway is suspected, treating the resistant cells with a combination of Capmatinib and an inhibitor targeting the suspected bypass pathway (e.g., an EGFR inhibitor like Afatinib if EGFR activation is detected) can help confirm the role of that pathway.[4][5][10] A synergistic effect on cell death would support the hypothesis.

Troubleshooting Guides

Guide 1: Investigating Decreased Capmatinib Sensitivity in a MET-Amplified Cell Line

Problem: A previously sensitive MET-amplified non-small cell lung cancer (NSCLC) cell line (e.g., EBC-1) now exhibits a higher IC50 value for Capmatinib.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Initial Characterization cluster_2 Hypothesis Generation cluster_3 Investigation of Bypass Pathways cluster_4 Investigation of On-Target Resistance cluster_5 Validation start Decreased Capmatinib Sensitivity (Increased IC50) phospho_rtk Phospho-RTK Array start->phospho_rtk western_blot Western Blot (p-MET, p-AKT, p-ERK) start->western_blot decision Dominant Phospho-RTK Signal? phospho_rtk->decision western_blot->decision ligand_expression qRT-PCR for EGFR Ligands (HBEGF) decision->ligand_expression Yes (e.g., p-EGFR) sanger_met Sanger Sequencing of MET Kinase Domain decision->sanger_met No (p-MET still high or inconclusive) co_ip Co-Immunoprecipitation (MET-EGFR) ligand_expression->co_ip ngs_bypass NGS for KRAS, PIK3CA, HER2 amplification co_ip->ngs_bypass combo_therapy Combination Therapy Viability Assays ngs_bypass->combo_therapy ngs_met NGS for MET mutations sanger_met->ngs_met ngs_met->combo_therapy

Caption: Workflow for troubleshooting decreased Capmatinib sensitivity.

Experimental Protocols:

  • Phospho-RTK Array:

    • Culture parental sensitive and suspected resistant cells to 70-80% confluency.

    • Lyse cells in the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Incubate equal amounts of protein lysate with the pre-spotted antibody array membrane overnight at 4°C.

    • Wash the membrane and incubate with the detection antibody cocktail.

    • Add streptavidin-HRP and a chemiluminescent substrate.

    • Capture the signal using a chemiluminescence imaging system.

    • Compare the signal intensities of different phospho-RTKs between the sensitive and resistant cell lysates.

  • Next-Generation Sequencing (NGS):

    • Extract high-quality genomic DNA from both parental and resistant cell lines.

    • Perform library preparation using a targeted gene panel (covering key oncogenes and tumor suppressor genes including MET, EGFR, KRAS, BRAF, PIK3CA, HER2, MYC) or whole-exome sequencing.

    • Sequence the libraries on a suitable NGS platform.

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling (for single nucleotide variants and indels) and copy number variation analysis.

    • Compare the genetic alterations present in the resistant line to the parental line to identify acquired changes.

Quantitative Data Summary

Table 1: In Vitro Sensitivity of Parental and Capmatinib-Resistant NSCLC Cell Lines

Cell LineDerivationCapmatinib IC50 (μmol/L)Afatinib IC50 (μmol/L)Key Resistance MechanismReference
EBC-1Parental MET-amplified NSCLC~0.0037>10-[5]
EBC-CR1Derived from EBC-1>10SensitiveIncreased HBEGF expression and EGFR activation[4][5]
EBC-CR2Derived from EBC-1>10ResistantMET-EGFR heterodimerization[4][5]
EBC-CR3Derived from EBC-CR1>10ResistantPIK3CA amplification[4][5]

IC50 values are approximate and may vary between experiments.

Signaling Pathways and Resistance Mechanisms

G cluster_0 MET Signaling cluster_1 On-Target Resistance cluster_2 Bypass Pathways MET MET PI3K PI3K MET->PI3K RAS RAS MET->RAS AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Capmatinib Capmatinib Capmatinib->MET MET_mut MET (D1228/Y1230 mutations) MET_mut->PI3K MET_mut->RAS Capmatinib_res Capmatinib Capmatinib_res->MET_mut Ineffective Inhibition EGFR EGFR EGFR->PI3K EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS KRAS_mut KRAS (mutation) KRAS_mut->RAF PIK3CA_amp PIK3CA (amplification) PIK3CA_amp->AKT

Caption: Overview of MET signaling and mechanisms of resistance to Capmatinib.

References

Troubleshooting precipitation of Capmatinib dihydrochloride in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Capmatinib dihydrochloride (B599025) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Capmatinib dihydrochloride and what is its mechanism of action?

This compound is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][2] In normal cellular processes, the MET receptor is activated by its ligand, hepatocyte growth factor (HGF), which triggers downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, crucial for cell growth and survival.[3][4] However, in certain cancers, such as non-small cell lung cancer (NSCLC), mutations in the MET gene can lead to its constant activation, driving uncontrolled tumor cell proliferation.[3][4] Capmatinib works by binding to the ATP-binding site of the MET receptor, inhibiting its kinase activity and thereby blocking these aberrant signaling pathways.[3]

Q2: What are the key physicochemical properties of this compound I should be aware of?

This compound is a yellow powder.[5][6] It has two pKa values: a calculated pKa1 of 0.9 and an experimentally determined pKa2 of 4.5.[5][6] Its solubility is pH-dependent; it is slightly soluble in acidic aqueous solutions (pH 1 and 2) and its solubility decreases as the pH approaches neutral.[5][6]

Q3: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. It is crucial to use anhydrous, high-purity DMSO as the presence of water can significantly reduce the solubility of hydrophobic compounds.[3][7]

Q4: How should I store my this compound stock solutions?

For long-term stability, it is recommended to aliquot your high-concentration DMSO stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light.[7]

Q5: Why does my this compound precipitate when I dilute my DMSO stock into aqueous media?

This is a common issue known as "solvent shock." this compound is significantly more soluble in DMSO than in aqueous buffers. When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of the compound can exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.[3][8][9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationRemarks
Aqueous Buffers
0.1N HCl (pH 1.0)4.176 mg/mLHigh solubility at acidic pH.[10]
Acetate Buffer (pH 4.0)<13.6 µg/mLVery low solubility.[10]
Phosphate Buffer (pH 6.8-7.5)<13.6 µg/mLVery low solubility.[10]
Organic Solvents
DMSO5 mg/mL (12.12 mM)Requires sonication and warming to 60°C.
DMSO30 mg/mL (59.6 mM)Sonication is recommended.[11]
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (3.97 mM)Sonication is recommended.[11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm the DMSO: Gently warm the required volume of anhydrous DMSO to 30-37°C. This can help improve the dissolution of the compound.

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial.

  • Initial Dissolution: Add a small amount of the pre-warmed DMSO to the vial containing the powder. Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes. This will help to break up any small aggregates and facilitate complete dissolution.

  • Final Volume Adjustment: Add the remaining volume of pre-warmed DMSO to reach the desired final concentration. Vortex thoroughly to ensure a homogenous solution.

  • Visual Inspection: Carefully inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media

Objective: To dilute the high-concentration DMSO stock solution into aqueous cell culture media or buffer while minimizing precipitation.

Materials:

  • Prepared high-concentration this compound DMSO stock solution

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile tubes

Procedure:

  • Pre-warm Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C.

  • Intermediate Dilution (Optional but Recommended): For very high final concentrations, consider making an intermediate dilution of your DMSO stock in pure DMSO.

  • Slow, Dropwise Addition: While gently vortexing or swirling the pre-warmed aqueous medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • Thorough Mixing: Continue to mix the solution gently for another 1-2 minutes to ensure homogeneity.

  • Final Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use in your experiment.

Mandatory Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K Activates RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration STAT3->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits

Caption: Canonical MET signaling pathway and the inhibitory action of Capmatinib.

Experimental_Workflow start Start weigh Weigh Capmatinib dihydrochloride powder start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute stock solution into aqueous media store->dilute experiment Perform experiment dilute->experiment end End experiment->end Troubleshooting_Guide start Precipitation Observed in Stock Solution? check_dmso Use fresh, anhydrous DMSO? start->check_dmso Yes dilute_issue Precipitation upon dilution? start->dilute_issue No, in working solution sonicate_warm Sonicate and/or gently warm? check_dmso->sonicate_warm Yes fail Precipitation Persists check_dmso->fail No lower_conc Lower stock concentration sonicate_warm->lower_conc No success Precipitate Dissolved sonicate_warm->success Yes lower_conc->success slow_addition Slow, dropwise addition with mixing? dilute_issue->slow_addition Yes slow_addition->fail No prewarm_media Pre-warmed media (37°C)? slow_addition->prewarm_media Yes prewarm_media->fail No stepwise_dilution Use stepwise dilution? prewarm_media->stepwise_dilution Yes solution_clear Solution Clear stepwise_dilution->solution_clear Yes consider_lower_final_conc Consider lower final concentration stepwise_dilution->consider_lower_final_conc No consider_lower_final_conc->solution_clear

References

Role of CYP3A4 and aldehyde oxidase in Capmatinib dihydrochloride metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolism of Capmatinib (B1663548) dihydrochloride, with a specific focus on the roles of Cytochrome P450 3A4 (CYP3A4) and Aldehyde Oxidase (AO).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Capmatinib?

A1: Capmatinib is predominantly cleared through hepatic metabolism.[1] The primary metabolic pathways are driven by two key enzymes: CYP3A4 and aldehyde oxidase.[1][2][3][4][5][6][7] Metabolic reactions include lactam formation, hydroxylation, N-dealkylation, and the formation of a carboxylic acid, among others.[8][9]

Q2: What is the specific role of CYP3A4 in Capmatinib metabolism?

A2: CYP3A4 is the major cytochrome P450 enzyme subfamily involved in the hepatic microsomal metabolism of Capmatinib.[8][10] It is estimated that CYP3A4 contributes to approximately 40-50% of Capmatinib's total metabolism.[11] Therefore, co-administration of drugs that are strong inhibitors or inducers of CYP3A4 can significantly alter Capmatinib plasma concentrations.[12]

Q3: What is the role of Aldehyde Oxidase (AO) in Capmatinib metabolism?

A3: Aldehyde oxidase, a cytosolic enzyme, plays a significant role in Capmatinib metabolism.[1][5] It is primarily responsible for the formation of M16, the most abundant metabolite of Capmatinib found in plasma, urine, and feces.[8] This M16 metabolite is formed via an imidazo-triazinone formation (lactam formation) reaction catalyzed by AO.[8][9]

Q4: Are there any major metabolites of Capmatinib I should be aware of?

A4: Yes, the most abundant metabolite is known as M16 (or CMN288).[8][11] This inactive metabolite is formed by aldehyde oxidase.[8][11] The parent compound, Capmatinib, still accounts for the majority of the radioactivity in plasma (approximately 42.9%).[8][9]

Q5: How do drug-drug interactions with CYP3A4 modulators affect Capmatinib exposure?

A5: Co-administration with strong CYP3A4 inhibitors or inducers leads to clinically relevant changes in Capmatinib exposure.[11]

  • Strong CYP3A4 Inhibitors (e.g., itraconazole (B105839), ketoconazole) increase Capmatinib plasma concentrations, which may increase the incidence and severity of adverse reactions.[12][13][14] For instance, co-administration with itraconazole increased Capmatinib's AUC by 42%.[4][6]

  • Strong and Moderate CYP3A4 Inducers (e.g., rifampicin (B610482), carbamazepine) decrease Capmatinib plasma concentrations, which may reduce its efficacy.[12][13][14] Co-administration with rifampicin decreased Capmatinib's AUC by 67% and Cmax by 56%.[6][11]

Troubleshooting Guides

Issue 1: My in vitro experiment using human liver microsomes (HLM) shows lower than expected metabolism of Capmatinib.

  • Possible Cause 1: You are only capturing CYP450-mediated metabolism. Aldehyde oxidase, a key enzyme in Capmatinib metabolism, is a cytosolic enzyme and is not present in significant amounts in microsomal fractions.[15][16]

  • Troubleshooting Step: Repeat the experiment using liver S9 fractions or a combination of microsomes and cytosol to ensure both CYP3A4 and AO enzyme systems are present. Comparing results from HLM, cytosol, and S9 fractions can help delineate the relative contributions of each enzyme family.

Issue 2: I am having difficulty distinguishing between CYP3A4 and AO activity in my S9 fraction incubation.

  • Possible Cause: Both enzymes are active in the S9 fraction.

  • Troubleshooting Step 1 (Chemical Inhibition): Use selective inhibitors. To isolate AO activity, add a potent pan-CYP inhibitor like 1-aminobenzotriazole (B112013) (1-ABT). To isolate CYP3A4 activity, use a selective AO inhibitor such as menadione (B1676200) or raloxifene (B1678788).[17]

  • Troubleshooting Step 2 (Cofactor Dependence): Run parallel incubations with and without NADPH. CYP450 enzymes are NADPH-dependent, whereas AO activity is not.[17] Metabolism observed in the absence of NADPH can be largely attributed to AO.

Issue 3: I observe significant species differences in Capmatinib metabolism between my preclinical animal models and human-derived fractions.

  • Possible Cause: Aldehyde oxidase exhibits profound species differences in its expression and activity.[15][16] An animal model may not have an AO enzyme ortholog that metabolizes Capmatinib in the same way or to the same extent as human AOX1.

  • Troubleshooting Step: It is critical to use human-derived in vitro systems (e.g., human liver cytosol, S9, or hepatocytes) early in development to get a more accurate prediction of human metabolism.[18] Preclinical species may not be reliable surrogates for predicting AO-mediated clearance in humans.[16]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Capmatinib

Parameter Value Source
Oral Bioavailability >70% [2]
Time to Cmax (Tmax) 1 to 2 hours [2]
Elimination Half-life ~6.5 - 7.8 hours [2][8]
Apparent Volume of Distribution 164 L [2]

| Plasma Protein Binding | ~96% |[2] |

Table 2: Effect of CYP3A4 Modulators on Capmatinib Pharmacokinetics

Co-administered Drug Drug Class Effect on Capmatinib AUC Effect on Capmatinib Cmax Source
Itraconazole Strong CYP3A4 Inhibitor Increased by 42% No change [4][6]

| Rifampicin | Strong CYP3A4 Inducer | Decreased by 67% | Decreased by 56% |[6][11] |

Experimental Protocols

Protocol 1: Determining the Contribution of CYP3A4 and AO to Capmatinib Metabolism in vitro

  • Preparation: Prepare stock solutions of Capmatinib, positive controls (e.g., midazolam for CYP3A4, zoniporide (B1240234) for AO), and selective inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, raloxifene for AO).

  • Incubation Systems: Use three primary incubation systems:

    • Human Liver Microsomes (HLM) at ~0.5 mg/mL protein.

    • Human Liver Cytosol (HLC) at ~1 mg/mL protein.

    • Human Liver S9 Fraction at ~1 mg/mL protein.

  • Reaction Conditions:

    • Incubate Capmatinib (e.g., 1 µM) with the respective enzyme fraction in a phosphate (B84403) buffer (pH 7.4).

    • For CYP450-dependent reactions (HLM, S9), include an NADPH-regenerating system. For AO-dependent reactions (HLC, S9), NADPH is not required.

    • For inhibitor conditions, pre-incubate the enzyme fraction with the inhibitor (e.g., 10 µM ketoconazole or 10 µM raloxifene) for 15 minutes before adding Capmatinib.

  • Procedure:

    • Pre-warm all components to 37°C.

    • Initiate the reaction by adding Capmatinib.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to measure the depletion of Capmatinib and the formation of key metabolites (e.g., M16).

  • Interpretation:

    • Metabolism in HLM is primarily CYP-mediated.

    • Metabolism in HLC is primarily AO-mediated (and other cytosolic enzymes).

    • Comparison of results from S9 incubations with and without NADPH and with/without selective inhibitors will allow for the quantitative delineation of the contribution of CYP3A4 and AO.

Visualizations

Capmatinib_Metabolism cluster_enzymes Metabolizing Enzymes cluster_compounds Compounds CYP3A4 CYP3A4 CYP_Metabolites Oxidative Metabolites (e.g., Hydroxylation, N-dealkylation) CYP3A4->CYP_Metabolites AO Aldehyde Oxidase M16 Metabolite M16 (Imidazo-triazinone) AO->M16 Capmatinib Capmatinib (Parent Drug) Capmatinib->CYP_Metabolites ~40-50% of metabolism Capmatinib->M16 Major Metabolite Formation

Caption: Metabolic pathway of Capmatinib mediated by CYP3A4 and Aldehyde Oxidase.

Experimental_Workflow start Start: Characterize Capmatinib Metabolism incubation Parallel Incubations (37°C) - Human Liver Microsomes (HLM) + NADPH - Human Liver Cytosol (HLC) - Human Liver S9 + NADPH - Human Liver S9 - NADPH start->incubation inhibition Chemical Inhibition Studies (in S9) - Add Ketoconazole (CYP3A4 inhibitor) - Add Raloxifene (AO inhibitor) incubation->inhibition analysis Sample Quenching & LC-MS/MS Analysis inhibition->analysis data Data Interpretation - Measure parent drug depletion - Quantify metabolite (M16) formation analysis->data conclusion Conclusion: Determine relative contribution of CYP3A4 vs. AO data->conclusion

Caption: Workflow for in vitro investigation of Capmatinib metabolism.

Troubleshooting_Logic start Problem: Unexpected Metabolite Profile or Clearance Rate q1 Which in vitro system was used? start->q1 microsomes Microsomes Only q1->microsomes Microsomes s9_cytosol S9 or Cytosol q1->s9_cytosol S9 / Cytosol res1 Explanation: AO metabolism is absent. Action: Re-run assay in S9 or Cytosol + Microsomes. microsomes->res1 q2 Were cofactors and inhibitors used correctly? s9_cytosol->q2 res2_yes Action: Check for contamination or issues with enzyme lot activity. Consider non-enzymatic degradation. q2->res2_yes Yes res2_no Explanation: Incorrect experimental setup. Action: Verify NADPH presence for CYP assays. Use selective inhibitors to confirm enzyme contribution. q2->res2_no No

Caption: Troubleshooting decision tree for Capmatinib metabolism experiments.

References

Capmatinib Dihydrochloride Drug-Drug Interaction Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interactions (DDIs) with capmatinib (B1663548) dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of capmatinib and the key enzymes involved?

A1: Capmatinib is primarily metabolized by cytochrome P450 (CYP) 3A4 and aldehyde oxidase (AO).[1][2][3] The metabolism of capmatinib involves several reactions, including lactam formation, hydroxylation, and N-dealkylation. The most abundant metabolite, M16, is formed through lactam formation catalyzed by AO.[1]

Q2: What is the expected impact of co-administering a strong CYP3A inhibitor with capmatinib?

A2: Co-administration of a strong CYP3A inhibitor, such as itraconazole (B105839), is expected to increase the plasma exposure of capmatinib. Clinical studies have shown that itraconazole increases the Area Under the Curve (AUC) of capmatinib, which may lead to an increased incidence and severity of adverse reactions.[4] Therefore, close monitoring for adverse reactions is recommended when capmatinib is co-administered with strong CYP3A inhibitors.

Q3: What is the effect of a strong CYP3A inducer on capmatinib pharmacokinetics?

A3: Co-administration of a strong CYP3A inducer, such as rifampicin, can significantly decrease the plasma concentration of capmatinib. This reduction in exposure may lead to decreased anti-tumor activity of capmatinib. Therefore, concomitant use of capmatinib with strong or moderate CYP3A inducers should be avoided.[4]

Q4: Does capmatinib have an inhibitory effect on any major drug-metabolizing enzymes?

A4: Yes, capmatinib is a moderate inhibitor of CYP1A2.[5][6][7] Co-administration of capmatinib with a CYP1A2 substrate, such as caffeine, has been shown to significantly increase the substrate's AUC.[5][6][7] Therefore, caution is advised and a dose reduction of the co-administered CYP1A2 substrate may be necessary.

Q5: Is capmatinib an inhibitor of any important drug transporters?

A5: Yes, in vitro studies have shown that capmatinib inhibits P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5] Clinical studies have confirmed these findings, showing that co-administration of capmatinib increases the plasma concentrations of digoxin (B3395198) (a P-gp substrate) and rosuvastatin (B1679574) (a BCRP substrate).[8][9]

Q6: How do acid-reducing agents affect the absorption of capmatinib?

A6: The impact of acid-reducing agents on capmatinib absorption is not fully elucidated. While some information suggests that clinically significant interactions with antacids are not expected, specific studies with a broad range of these agents are limited.[10] Researchers should carefully consider the potential for altered solubility and absorption of capmatinib in the presence of drugs that increase gastric pH.

Q7: What is the effect of food on the pharmacokinetics of capmatinib?

A7: The presence of food can affect the absorption of capmatinib. A high-fat meal has been shown to increase the AUC of capmatinib by 46% with no significant change in the maximum concentration (Cmax).[2][3] However, a low-fat meal did not have a clinically meaningful effect on capmatinib exposure.[2] The time to reach Cmax (Tmax) is also delayed in the presence of a high-fat meal.[11][12]

Troubleshooting Guide

Problem: Inconsistent results in in vitro CYP inhibition assays with capmatinib.

Possible Causes & Solutions:

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve capmatinib is low (typically <0.5%) in the incubation mixture, as higher concentrations can inhibit CYP enzymes.

  • Incubation Time: For assessing time-dependent inhibition, ensure a pre-incubation of capmatinib with human liver microsomes in the presence of NADPH for an adequate duration (e.g., 30 minutes) before adding the probe substrate.

  • Protein Concentration: Use a low microsomal protein concentration to minimize non-specific binding of capmatinib.

  • Probe Substrate Concentration: Use a probe substrate concentration at or near its Km value to ensure the assay is sensitive to competitive inhibition.

Problem: High variability in pharmacokinetic data from animal studies involving capmatinib co-administered with other drugs.

Possible Causes & Solutions:

  • Food Effects: Standardize the feeding schedule of the animals (fasted or fed state) as food can affect the absorption of capmatinib.

  • Gastric pH: Be aware that certain co-administered drugs could alter gastric pH, potentially affecting capmatinib's solubility and absorption. Consider monitoring gastric pH if unexplained variability is observed.

  • Transporter Interactions: If the co-administered drug is a known substrate or inhibitor of P-gp or BCRP, consider that this could be a source of variability in capmatinib's disposition.

Data Presentation

Table 1: Effect of Co-administered Drugs on Capmatinib Pharmacokinetics

Co-administered DrugDrug ClassEffect on Capmatinib AUCEffect on Capmatinib CmaxRecommendation
ItraconazoleStrong CYP3A InhibitorIncreasedNo significant changeMonitor for capmatinib adverse reactions.
RifampicinStrong CYP3A InducerDecreasedDecreasedAvoid co-administration.

Table 2: Effect of Capmatinib on Co-administered Drug Pharmacokinetics

Co-administered DrugSubstrate ofEffect on Substrate AUCEffect on Substrate CmaxRecommendation
CaffeineCYP1A2Increased by 134%No significant changeUse with caution; consider dose reduction of the CYP1A2 substrate.[5][6][7]
MidazolamCYP3ANo clinically relevant changeIncreased by 22%No dose adjustment needed.[5][6][7]
DigoxinP-gpIncreased by 47%Increased by 74%Monitor for digoxin toxicity and consider dose reduction.[8]
RosuvastatinBCRPIncreased by 108%Increased by 108%Monitor for rosuvastatin-related adverse events and consider dose reduction.[8][9]

Experimental Protocols

1. In Vitro CYP1A2 Inhibition Assay (Representative Protocol)

This protocol describes a representative method for evaluating the inhibitory potential of capmatinib on CYP1A2 activity using human liver microsomes.

  • Materials:

    • Capmatinib dihydrochloride

    • Human Liver Microsomes (HLM)

    • CYP1A2 probe substrate (e.g., Phenacetin)

    • NADPH regenerating system

    • Control inhibitor (e.g., Fluvoxamine)

    • Acetonitrile for quenching the reaction

    • LC-MS/MS for analysis

  • Procedure:

    • Prepare a stock solution of capmatinib in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add HLM, phosphate (B84403) buffer, and varying concentrations of capmatinib or control inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP1A2 probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15 minutes).

    • Stop the reaction by adding cold acetonitrile.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition at each capmatinib concentration and determine the IC50 value.

2. In Vitro P-gp and BCRP Inhibition Transwell Assay (Representative Protocol)

This protocol provides a representative method for assessing the inhibitory effect of capmatinib on P-gp and BCRP transporters using a transwell system with polarized cell monolayers (e.g., Caco-2 or MDCKII cells overexpressing the transporter).

  • Materials:

    • This compound

    • Polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1/BCRP) cultured on transwell inserts

    • Probe substrates for P-gp (e.g., Digoxin) and BCRP (e.g., Rosuvastatin)

    • Control inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP)

    • Hank's Balanced Salt Solution (HBSS)

    • LC-MS/MS for analysis

  • Procedure:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing the probe substrate and varying concentrations of capmatinib or control inhibitor to the donor compartment (apical or basolateral).

    • Add HBSS to the receiver compartment.

    • Incubate the transwell plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Analyze the concentration of the probe substrate in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical) and the efflux ratio (ER).

    • Determine the inhibitory effect of capmatinib by comparing the ER in the presence and absence of the inhibitor and calculate the IC50 value.

Visualizations

capmatinib_metabolism Capmatinib Capmatinib Metabolites Metabolites Capmatinib->Metabolites Metabolism CYP3A4 CYP3A4 Metabolites->CYP3A4 AO AO Metabolites->AO M16 M16 AO->M16 Lactam formation

Capmatinib Metabolism Pathway

ddi_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Clinical Assessment CYP_Inhibition CYP Inhibition Assay (e.g., CYP3A4, CYP1A2) Risk_Assessment Potential for DDI? CYP_Inhibition->Risk_Assessment Transporter_Inhibition Transporter Inhibition Assay (e.g., P-gp, BCRP) Transporter_Inhibition->Risk_Assessment DDI_Study Clinical DDI Study (e.g., with Itraconazole, Rifampicin) PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) DDI_Study->PK_Analysis Labeling_Recommendation Labeling Recommendation PK_Analysis->Labeling_Recommendation Clinically Significant Risk_Assessment->DDI_Study Yes No_Further_Action No Further Action Risk_Assessment->No_Further_Action No

Drug-Drug Interaction Study Workflow

References

Technical Support Center: Managing Off-Target Effects of Capmatinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential off-target effects of Capmatinib (B1663548) dihydrochloride (B599025) in their research models.

Frequently Asked Questions (FAQs)

Q1: What is Capmatinib dihydrochloride and what is its primary target?

This compound is a potent and highly selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its primary target is the MET (Mesenchymal-Epithelial Transition factor) protein, also known as hepatocyte growth factor receptor (HGFR). Aberrant activation of MET signaling, through mechanisms such as MET exon 14 skipping mutations or gene amplification, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3][4] Capmatinib is designed to inhibit this aberrant signaling.

Q2: How selective is Capmatinib? Has its off-target profile been characterized?

Capmatinib is reported to be a highly selective inhibitor for c-MET.[1] Preclinical studies have shown a selectivity of over 1000-fold, and in some cases, 10,000-fold for c-MET compared to a large panel of other human kinases.[2][5] It has been screened against panels of over 400 kinases to establish its selectivity profile.[1] While comprehensive quantitative data from these screens is not always publicly available in its entirety, the existing information indicates minimal interaction with other kinases at concentrations effective for MET inhibition.

Q3: What are the potential consequences of off-target effects in my experiments?

Off-target effects can lead to a variety of confounding results in research models, including:

  • Unexpected Phenotypes: Cellular responses that are not consistent with the known functions of MET signaling.

  • Toxicity: Cell death or other adverse effects at concentrations where on-target inhibition should be well-tolerated.

  • Misinterpretation of Data: Attributing an observed biological effect to the inhibition of MET when it is, in fact, caused by the inhibition of an off-target kinase.

  • Development of Resistance: Activation of compensatory signaling pathways due to the inhibition of an unintended target.[6]

Q4: What are some of the known clinically observed adverse events with Capmatinib that might be related to off-target effects?

In clinical studies, the most common treatment-related adverse events observed with Capmatinib include peripheral edema, nausea, vomiting, and increased blood creatinine.[2][3] While the direct off-target kinases responsible for these effects are not definitively established, they may be a result of interactions with other cellular proteins. It is important to monitor for similar phenotypes in preclinical models.

Data Presentation

Illustrative Selectivity Profile of Capmatinib

While a comprehensive, publicly available dataset of the full kinome scan for Capmatinib is limited, the following table provides an illustrative summary of its high selectivity based on available information. The data represents the typical inhibition of various kinases at a concentration where MET is strongly inhibited. For precise quantitative analysis in your specific experimental system, it is highly recommended to perform a dedicated kinase profiling assay.

Kinase TargetFamilyIllustrative % Inhibition at 1 µMNotes
MET RTK >95% Primary Target
AXLRTK (TAM)<10%Low potential for off-target effects.
MERRTK (TAM)<10%Low potential for off-target effects.
TYRO3RTK (TAM)<10%Low potential for off-target effects.
VEGFR2RTK<10%Indicates low activity against this key angiogenesis factor.
EGFRRTK<10%Minimal inhibition of a closely related receptor tyrosine kinase.
SRCNon-RTK<10%Low potential for off-target effects on this key signaling node.
ABL1Non-RTK<10%Low potential for off-target effects.
FYNNon-RTK (Src family)<10%Low potential for off-target effects.
FRKNon-RTK (Src family)<10%Low potential for off-target effects.
SLKSer/Thr Kinase<10%Low potential for off-target effects.

This table is for illustrative purposes and is based on qualitative and limited quantitative data from public sources. Actual inhibition values can vary depending on the assay conditions.

On-Target Potency of Capmatinib
ParameterValueCell Line/SystemReference
IC50 (biochemical) 0.13 nMBiochemical assay[1]
IC50 (cellular) 0.6 nMBa/F3 cells with METex14[5]
IC50 (cellular) 0.3 - 1.1 nMVarious tumor cell lines[5]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

  • Question: I am observing a cellular phenotype (e.g., changes in cell morphology, unexpected cell cycle arrest, altered migration) that is not consistent with the known downstream effects of MET inhibition in my model system. Could this be an off-target effect of Capmatinib?

  • Answer and Troubleshooting Steps:

    Yes, an unexpected phenotype could be indicative of an off-target effect. Here is a logical workflow to investigate this:

    G A Unexpected Phenotype Observed B Step 1: Confirm On-Target MET Inhibition A->B C Step 2: Titrate Capmatinib Concentration B->C MET inhibition confirmed H Conclusion: Phenotype may be a novel on-target effect. B->H MET not inhibited D Step 3: Use a Structurally Different MET Inhibitor C->D Phenotype persists at lowest effective concentration C->H Phenotype disappears at lower concentrations E Step 4: Rescue with MET Overexpression D->E Phenotype persists with alternative inhibitor D->H Phenotype absent with alternative inhibitor F Step 5: Identify Potential Off-Targets E->F Phenotype not rescued E->H Phenotype is rescued G Conclusion: Phenotype is likely an off-target effect. F->G

    Troubleshooting workflow for unexpected phenotypes.
    • Confirm On-Target MET Inhibition: First, verify that Capmatinib is inhibiting MET signaling in your experimental system at the concentration used. Perform a Western blot to check the phosphorylation status of MET and its key downstream effectors (e.g., AKT, ERK).

    • Titrate Capmatinib Concentration: Determine the minimal concentration of Capmatinib required to inhibit MET signaling. High concentrations of any inhibitor are more likely to cause off-target effects. If the unexpected phenotype is only observed at high concentrations, it is more likely to be an off-target effect.

    • Use a Structurally Different MET Inhibitor: Treat your cells with another potent and selective MET inhibitor that has a different chemical scaffold (e.g., Tepotinib, Savolitinib). If the unexpected phenotype is not observed with the alternative inhibitor, it strongly suggests an off-target effect specific to Capmatinib's chemical structure.

    • Rescue Experiment: If possible, overexpress a wild-type MET in your cells. If the phenotype is due to on-target MET inhibition, overexpressing the target may rescue the effect. If the phenotype persists, it is likely an off-target effect.

    • Identify Potential Off-Targets: If the above steps suggest an off-target effect, consider performing a kinome-wide screen (see Experimental Protocols) to identify potential off-target kinases. Alternatively, a phosphoproteomics approach can reveal unexpected changes in cellular signaling pathways.

Issue 2: Higher than Expected Cytotoxicity

  • Question: I am observing significant cell death at concentrations of Capmatinib that I expect to be cytostatic, not cytotoxic, based on the literature. Is this due to an off-target effect?

  • Answer and Troubleshooting Steps:

    This could be due to an off-target effect, or it could be a context-dependent on-target effect. Here's how to troubleshoot:

    • Cell Line Dependency: The response to MET inhibition can be highly dependent on the genetic background of the cell line. Some cell lines may be more dependent on MET signaling for survival than others. Confirm the MET dependency of your cell line.

    • Titration and Time-Course: Perform a detailed dose-response and time-course experiment to carefully determine the IC50 for cell viability and the onset of cytotoxicity.

    • Apoptosis vs. Necrosis: Determine the mechanism of cell death (e.g., using assays for caspase activation, Annexin V staining). This may provide clues as to the pathways involved.

    • Compare with MET Knockdown: Use siRNA or shRNA to specifically knock down MET expression. If the cytotoxicity observed with MET knockdown is similar to that with Capmatinib treatment, the effect is likely on-target. If Capmatinib is significantly more cytotoxic, an off-target effect is a strong possibility.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling (KINOMEscan™ Assay)

This protocol describes a competitive binding assay to determine the binding affinity of Capmatinib to a large panel of kinases. This is a powerful method to quantitatively assess the selectivity of the inhibitor.

Objective: To identify the off-target kinases of Capmatinib and determine their binding affinities (Kd).

Methodology:

G cluster_0 Assay Principle cluster_1 Experimental Workflow A Kinase-tagged Phage D Competition for Binding A->D B Immobilized Ligand B->D C Capmatinib C->D E Prepare Kinase Panel F Incubate with Capmatinib E->F G Wash to Remove Unbound Kinase F->G H Elute and Quantify Bound Kinase (qPCR) G->H I Calculate % Inhibition and Kd H->I

Workflow for KINOMEscan™ assay.
  • Assay Principle: This assay relies on a competition between the test compound (Capmatinib) and an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.[7]

  • Materials:

    • KINOMEscan™ screening service (e.g., from Eurofins Discovery or a similar provider).

    • This compound of high purity.

  • Procedure:

    • Provide the service provider with a sample of Capmatinib at a specified concentration (typically in DMSO).

    • The provider will perform the screening at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits" (kinases that are significantly inhibited).

    • For any identified hits, a follow-up Kd determination is performed by running the assay with a range of Capmatinib concentrations.

  • Data Analysis:

    • The primary screening results are often provided as a percentage of control, where a lower percentage indicates stronger binding of Capmatinib to the kinase.

    • For Kd determination, the data is fitted to a dose-response curve to calculate the dissociation constant (Kd).

    • The results are often visualized on a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that Capmatinib is binding to its intended target (MET) and any potential off-targets within intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To confirm the engagement of Capmatinib with MET and potential off-targets in a cellular context.

Methodology:

G A Treat cells with Capmatinib or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Detect target protein in soluble fraction (Western Blot) D->E F Plot protein abundance vs. temperature E->F G Compare melting curves F->G

Workflow for Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment: Culture your cells of interest and treat them with Capmatinib at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.[8]

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[9]

  • Protein Detection: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of your target protein (MET) and any suspected off-target proteins by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and Capmatinib-treated samples. Plot the percentage of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of Capmatinib indicates that the drug is binding to and stabilizing the protein.[9]

Protocol 3: Phosphoproteomics to Identify Off-Target Signaling Pathways

This approach allows for an unbiased view of how Capmatinib affects cellular signaling by quantifying changes in protein phosphorylation across the entire proteome.

Objective: To identify signaling pathways that are unexpectedly altered by Capmatinib treatment, suggesting off-target activity.

Methodology:

  • Cell Culture and Treatment: Grow your cells and treat with Capmatinib or vehicle control for a defined period.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Use a technique like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the phosphorylated proteins and quantify their abundance.

  • Data Analysis:

    • Identify phosphosites that are significantly up- or down-regulated in response to Capmatinib treatment.

    • Use bioinformatics tools to perform pathway analysis on the differentially phosphorylated proteins.

    • Look for enrichment in pathways that are not known to be downstream of MET signaling. This can point towards potential off-target effects.

This comprehensive approach can provide valuable insights into the global cellular response to Capmatinib and help to identify novel off-target effects.

References

Capmatinib Dihydrochloride Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Capmatinib (B1663548) dihydrochloride (B599025) dose-response curves.

Frequently Asked Questions (FAQs)

Q1: We are observing incomplete inhibition of MET phosphorylation in our Western blots, even at high concentrations of Capmatinib. What could be the cause?

A1: Several factors could contribute to incomplete inhibition. First, ensure the inhibitor is fully dissolved and the final concentration in your assay is accurate. Second, very high levels of MET receptor expression or hepatocyte growth factor (HGF) ligand stimulation in your cell model might require higher concentrations of the inhibitor for complete suppression.[1] It is also crucial to confirm the identity and purity of your Capmatinib stock. As a troubleshooting step, consider using a structurally different MET inhibitor to see if the effect is reproducible. Finally, the presence of mutations in the MET kinase domain can confer resistance.[1]

Q2: Our cell line, which we expected to be sensitive to Capmatinib, shows minimal changes in viability after treatment. Why might this be?

A2: Resistance to Capmatinib can be mediated by several mechanisms. The cancer cells might not be solely dependent on the MET signaling pathway for survival and could be utilizing bypass signaling pathways. For instance, acquired amplification of other receptor tyrosine kinases like EGFR or mutations in downstream effectors such as KRAS can sustain proliferation despite MET inhibition.[1] It is recommended to profile the expression and activation status of other key signaling molecules in your cell line. In some cases, primary resistance can be conferred by concurrent amplification of other oncogenes, such as MYC.[2]

Q3: We are observing paradoxical activation of the AKT or ERK pathway following treatment with Capmatinib. Is this a known phenomenon?

A3: While not a widely reported phenomenon specifically for the highly selective Capmatinib, paradoxical pathway activation can occur with kinase inhibitors. This can be due to the complex interplay of signaling networks and feedback loops. For example, inhibition of one pathway might relieve a negative feedback loop on another, leading to its activation. A thorough time-course and dose-response experiment monitoring multiple signaling pathways is recommended to investigate this further.

Q4: Our IC50 values for Capmatinib vary significantly between experiments. What are the common causes for this variability?

A4: High variability in IC50 values is a common issue in cell-based assays. Key factors include:

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to differences in the final readout.

  • Differences in Assay Conditions: Minor day-to-day variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.

  • Reagent Variability: Batch-to-batch differences in serum, media, or other reagents can alter cellular responses.

  • Curve Fitting Methods: The software and statistical model used to fit the dose-response curve can influence the result.

  • Compound Stability: Ensure the inhibitor stock solution is properly stored and prepare fresh dilutions for each experiment.[1]

Data Presentation

Table 1: In Vitro Potency of Capmatinib in Various NSCLC Cell Lines

Cell LineMET AlterationIC50 (nM)Reference
EBC-1Amplification~2 - 3.7[3][4]
UW-lung-21Exon 14 Skipping21[3]
Hs 746TAmplification<10 (sensitive)[5]
H596Exon 14 SkippingSensitive (IC50 not specified)N/A
SNU-5MET amplification1.2N/A
S114MET amplification12.4N/A
H441MET amplification~0.5N/A

Note: IC50 values can vary depending on the specific experimental conditions, such as the cell viability assay used and the incubation time.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density to ensure they are in the exponential growth phase at the end of the assay.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Capmatinib dihydrochloride in the appropriate cell culture medium. A common starting range is a 10-point, 3-fold serial dilution from 10 µM.

    • Treat cells with the range of inhibitor concentrations and include a vehicle control (e.g., DMSO at a final concentration of <0.5%).

    • Incubate for the desired duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[1]

Western Blotting for MET Signaling Pathway Analysis
  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with Capmatinib at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]

Troubleshooting Guides

Problem 1: Flat Dose-Response Curve (No Inhibition Observed)
Possible CauseTroubleshooting Steps
Compound Inactivity/Degradation - Verify the identity and purity of your Capmatinib stock. - Prepare fresh stock solutions and dilutions for each experiment. - Store stock solutions at -80°C and protect from light.
Cell Line Insensitivity - Confirm the MET status (amplification or exon 14 skipping mutation) of your cell line. - Use a positive control cell line known to be sensitive to Capmatinib (e.g., EBC-1). - Consider that the cell line may have intrinsic resistance mechanisms.
Incorrect Concentration Range - Test a wider and higher concentration range (e.g., up to 100 µM).
Assay Readout Issues - Ensure your cell viability assay is sensitive enough to detect changes. - Run appropriate positive (e.g., a known cytotoxic agent) and negative controls to validate assay performance.
Problem 2: High Variability Between Replicate Wells
Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your pipetting technique. - Avoid using the outer wells of the 96-well plate or fill them with sterile PBS or media to maintain humidity.
Pipetting Errors - Calibrate your pipettes regularly. - Use reverse pipetting for viscous solutions. - When performing serial dilutions, ensure thorough mixing at each step.
"Edge Effect" in 96-well Plate - Avoid using the outer rows and columns of the plate for experimental samples. Fill these wells with sterile media or PBS to minimize evaporation.
Cell Clumping - Ensure a single-cell suspension before plating by gentle trituration.

Visualizations

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET Binds PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 Capmatinib Capmatinib Capmatinib->MET Inhibits ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Capmatinib inhibits MET receptor tyrosine kinase signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Add_Compound 4. Add Compound to Cells Seed_Plate->Add_Compound Serial_Dilution 3. Prepare Capmatinib Serial Dilutions Serial_Dilution->Add_Compound Incubate 5. Incubate (e.g., 72h) Add_Compound->Incubate Viability_Assay 6. Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate 7. Read Plate Viability_Assay->Read_Plate Data_Analysis 8. Analyze Data & Determine IC50 Read_Plate->Data_Analysis

Caption: Workflow for a cell-based dose-response experiment.

Caption: A logical workflow for troubleshooting unexpected results.

References

Impact of food on Capmatinib dihydrochloride absorption and bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the impact of food on the absorption and bioavailability of Capmatinib (B1663548) dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of food on the absorption and bioavailability of Capmatinib?

A: Food, particularly a high-fat meal, has a clinically meaningful impact on the bioavailability of Capmatinib. Co-administration with a high-fat meal increases the total drug exposure (AUC) by approximately 46%, while the peak plasma concentration (Cmax) remains unchanged.[1][2][3] A low-fat meal does not have a clinically significant effect on Capmatinib's pharmacokinetics.[1][2][3] This suggests that the extent of absorption is increased, but the rate of absorption is not increased. In fact, the time to reach peak concentration (Tmax) is delayed in the presence of a high-fat meal.[4][5]

Q2: How do different meal types quantitatively affect Capmatinib's key pharmacokinetic (PK) parameters?

A: The effects vary significantly between high-fat and low-fat meals when compared to administration under fasted conditions. The key quantitative data are summarized below.

Pharmacokinetic ParameterFasted StateWith High-Fat Meal (~1000 calories, 50% fat)With Low-Fat Meal (~300 calories, 20% fat)
AUC (Area Under the Curve) Reference▲ Increased by 46%[1][2][3]No clinically meaningful effect[1][3]
Cmax (Maximum Concentration) Reference↔ No significant change[1][2][3]No clinically meaningful effect[3]
Tmax (Time to Cmax) ~1 to 2 hours[1][3]▶ Delayed to ~4.0 to 5.6 hours[4][6]Not reported, but effect is not considered clinically meaningful[3]
Q3: What is the clinical recommendation for administering Capmatinib concerning food?

A: Based on the pharmacokinetic data, the recommended dosage of Capmatinib (400 mg twice daily) can be taken with or without food.[3][4][6][7] While a high-fat meal increases the AUC, dedicated studies in cancer patients have shown that the exposure is similar between fed and fasted conditions at steady-state, and the safety profile is consistent.[3][4] This allows for more convenient dosing for patients.[4][6]

Experimental Design and Protocols

Q4: What is a typical experimental protocol for a food-effect study on Capmatinib?

A: A standard food-effect study for an oral small molecule like Capmatinib is typically a single-dose, open-label, two-period, two-sequence crossover study in healthy adult subjects. This design allows each subject to act as their own control, minimizing variability.

Detailed Methodology:

  • Subject Population: Healthy adult volunteers.

  • Study Design: A randomized, open-label, two-period, two-sequence crossover design.

  • Treatment Periods:

    • Period 1: Subjects are randomized to one of two arms.

      • Arm A (Fasted): Subjects receive a single oral dose of Capmatinib after an overnight fast of at least 10 hours.

      • Arm B (Fed): Subjects receive a single oral dose of Capmatinib within 30 minutes of consuming a standardized high-fat, high-calorie meal (e.g., approximately 1000 calories, with 50% from fat).[3][4][6]

    • Washout Period: A sufficient time is allowed between periods for the drug to be completely eliminated from the body.

    • Period 2: Subjects cross over to the alternate treatment arm. Those in Arm A receive the drug under fed conditions, and those in Arm B receive it under fasted conditions.

  • Pharmacokinetic (PK) Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) in each period.

  • Bioanalysis: Plasma concentrations of Capmatinib are measured using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: PK parameters (AUC, Cmax, Tmax) are calculated for each subject under both fed and fasted conditions. Statistical analysis is performed to determine the geometric mean ratios (Fed/Fasted) and 90% confidence intervals for AUC and Cmax.

G cluster_screening Screening & Randomization cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screen Subject Screening Randomize Randomization Screen->Randomize GroupA Group A (Fasted Dose) Randomize->GroupA GroupB Group B (Fed Dose) Randomize->GroupB Washout Washout Period GroupA->Washout GroupA2 Group A (Fed Dose) PKSampling PK Sampling (Both Periods) GroupB->Washout GroupB2 Group B (Fasted Dose) Washout->GroupA2 Washout->GroupB2 Analysis Bioanalysis & PK Parameter Calculation PKSampling->Analysis

Caption: Workflow of a typical food-effect bioavailability study.

Mechanism & Troubleshooting

Q5: What is the underlying mechanism of action for Capmatinib?

A: Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1][8] In certain cancers, such as non-small cell lung cancer (NSCLC), aberrant activation of the MET pathway (e.g., through MET exon 14 skipping mutations) drives tumor growth and survival.[1][9] Capmatinib binds to the ATP-binding site of the MET kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT.[9][10] This blockade inhibits cancer cell proliferation and survival.[1][3]

// Nodes HGF [label="HGF\n(Ligand)", fillcolor="#FFFFFF", fontcolor="#202124"]; MET [label="MET Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FFFFFF", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Capmatinib [label="Capmatinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> MET [label=" Binds"]; MET -> {PI3K, RAS} [label=" Activates"]; PI3K -> AKT; AKT -> Proliferation; RAS -> RAF -> MEK -> ERK -> Proliferation; Capmatinib -> MET [label=" Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; }

Caption: Simplified MET signaling pathway and Capmatinib's point of inhibition.

Q6: Troubleshooting: We observed a significant food effect in our preclinical animal model that differs from the reported human data. What could be the cause?

A: Discrepancies between preclinical and clinical food effect data are not uncommon. Several factors could contribute to this:

  • Physiological Differences: The gastrointestinal (GI) physiology, including pH, transit time, and bile salt composition, can vary significantly between species (e.g., rodents, canines) and humans. These differences can alter drug solubility and permeability in ways that are not directly translatable.

  • Formulation Bridging: The formulation used in preclinical studies may differ from the final clinical tablet formulation. Excipients and manufacturing processes can significantly influence drug dissolution and its interaction with food. The clinical formulation is optimized for human administration and may behave differently.

  • Meal Composition: The "food" used in animal studies may not accurately replicate the high-fat, high-calorie meal used in human clinical trials as per regulatory guidelines. The specific composition and fat content of the meal are critical determinants of the food effect.

  • Metabolic Differences: While Capmatinib is primarily metabolized by CYP3A4 and aldehyde oxidase in humans, the activity and expression of these enzymes can differ in preclinical species, potentially altering first-pass metabolism in the presence of food.[1]

References

Validation & Comparative

A Head-to-Head Battle in MET-Mutated Lung Cancer: Capmatinib Dihydrochloride vs. Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) driven by mesenchymal-epithelial transition (MET) alterations, two prominent tyrosine kinase inhibitors (TKIs), capmatinib (B1663548) dihydrochloride (B599025) and crizotinib (B193316), have emerged as key therapeutic agents. This guide provides a detailed comparison of their preclinical performance in MET-mutated NSCLC models, supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Capmatinib distinguishes itself as a highly potent and selective MET inhibitor, demonstrating superior biochemical and cellular activity against MET-driven cancer models compared to the multi-kinase inhibitor crizotinib. Preclinical data indicates that capmatinib inhibits the MET kinase at significantly lower concentrations and shows robust anti-tumor efficacy in xenograft models harboring MET amplification or MET exon 14 skipping mutations. While crizotinib also exhibits activity against MET, its potency is considerably lower, and its broader kinase profile may contribute to a different spectrum of off-target effects.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of capmatinib and crizotinib.

Table 1: Biochemical Inhibitory Activity Against MET Kinase

CompoundTargetIC50 (nM)Assay Type
Capmatinibc-MET0.13Cell-free
Crizotinibc-MET8Cell-free

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the MET kinase activity in a biochemical assay. Lower values indicate greater potency.

Table 2: Cellular Inhibitory Activity in MET-Altered NSCLC Cell Lines

CompoundCell LineMET AlterationIC50 (nM)
CapmatinibEBC-1MET Amplification~1
CrizotinibEBC-1MET Amplification~100
CapmatinibH596MET Exon 14 Skipping~5

Cellular IC50 values reflect the concentration of the drug needed to inhibit 50% of cell growth or viability in MET-dependent cancer cell lines.

Table 3: In Vivo Antitumor Efficacy in NSCLC Xenograft Models

CompoundXenograft ModelMET AlterationDosingTumor Growth Inhibition
CapmatinibGTL-16MET Amplification10 mg/kg, once daily (p.o.)Significant tumor regression
CrizotinibGTL-16MET Amplification50 mg/kg, once daily (p.o.)Tumor growth inhibition
CapmatinibHs746TMET Amplification10 mg/kg, once daily (p.o.)Significant tumor regression

p.o. = per os (by mouth)

Mechanism of Action and Signaling Pathway

Both capmatinib and crizotinib are ATP-competitive inhibitors that target the MET receptor tyrosine kinase.[1] Dysregulation of the MET pathway, through mechanisms like MET amplification or exon 14 skipping mutations, leads to constitutive activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and invasion.[1] By blocking the ATP-binding site of the MET kinase, both drugs prevent its phosphorylation and subsequent activation of these downstream pathways.

MET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_downstream_effects Downstream Effects HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET binds RAS RAS MET->RAS PI3K PI3K MET->PI3K Capmatinib Capmatinib Capmatinib->MET Crizotinib Crizotinib Crizotinib->MET inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: MET Signaling Pathway and Inhibition by Capmatinib and Crizotinib.

Experimental Protocols

Biochemical MET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of capmatinib and crizotinib against the catalytic activity of the c-MET kinase in a cell-free system.

Methodology:

  • Reagents: Recombinant human c-MET kinase domain, ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)4:1) are prepared in a kinase reaction buffer.

  • Compound Dilution: Capmatinib and crizotinib are serially diluted to a range of concentrations.

  • Kinase Reaction: The c-MET enzyme is incubated with the substrate and varying concentrations of the test compounds. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo® assay), where a lower signal indicates higher kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP) Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Compounds Serial Dilution of Capmatinib & Crizotinib Compounds->Incubation Start Initiate Reaction with ATP Incubation->Start Detection Quantify Phosphorylation (e.g., Luminescence) Start->Detection after incubation Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for a Biochemical MET Kinase Inhibition Assay.

Cellular Proliferation Assay

Objective: To assess the effect of capmatinib and crizotinib on the proliferation of MET-dependent NSCLC cell lines.

Methodology:

  • Cell Culture: MET-amplified (e.g., EBC-1) or MET exon 14 skipping (e.g., H596) NSCLC cell lines are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of capmatinib or crizotinib and incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay that quantifies the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The cellular IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of capmatinib and crizotinib in mouse models bearing human NSCLC tumors with MET alterations.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human NSCLC cells with known MET alterations (e.g., GTL-16, Hs746T) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups: vehicle control, capmatinib, and crizotinib. The drugs are typically administered orally once daily.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group. Endpoints include tumor growth inhibition and tumor regression.

Xenograft_Study_Workflow A Implant MET-Altered NSCLC Cells into Mice B Allow Tumors to Grow to Palpable Size A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle, Capmatinib, or Crizotinib Orally C->D E Measure Tumor Volume Twice Weekly D->E during treatment period F Analyze Tumor Growth Inhibition/Regression E->F

Caption: Workflow for an In Vivo NSCLC Xenograft Study.

Conclusion

The preclinical evidence strongly suggests that capmatinib is a more potent and selective inhibitor of the MET kinase compared to crizotinib. This is reflected in its lower IC50 values in both biochemical and cellular assays, as well as its robust anti-tumor activity in in vivo models at lower doses. While both drugs are effective in targeting MET-driven NSCLC, the higher selectivity of capmatinib may translate to a more favorable therapeutic window and a different safety profile. These preclinical findings provide a strong rationale for the clinical development and use of capmatinib in patients with NSCLC harboring MET amplification or exon 14 skipping mutations.

References

Validating Capmatinib Dihydrochloride Target Engagement: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cellular assays for validating the target engagement of Capmatinib dihydrochloride (B599025), a potent and selective inhibitor of the c-MET receptor tyrosine kinase. We objectively compare its performance with other c-MET inhibitors, Crizotinib and Savolitinib, and provide supporting experimental data and detailed protocols for key assays.

Capmatinib dihydrochloride is an FDA-approved targeted therapy for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1] Validating that a drug binds to its intended target within a cellular context is a critical step in drug development. This guide outlines three essential cellular assays for confirming the target engagement of Capmatinib and other c-MET inhibitors: Western Blotting for phospho-MET (p-MET), Cell Viability/Proliferation Assays, and the Cellular Thermal Shift Assay (CETSA).

Comparative Performance of c-MET Inhibitors

The following tables summarize the quantitative data on the in vitro potency of Capmatinib in comparison to Crizotinib and Savolitinib.

Table 1: Biochemical and Cellular IC50 Values for Inhibition of c-MET Phosphorylation

InhibitorTargetAssay TypeIC50 (nM)Cell LineMET Alteration
Capmatinib c-MET (Wild-Type)Biochemical0.13--
p-METCellular (Western Blot)2EBC-1MET Amplification
p-METCellular (Western Blot)21UW-lung-21MET exon 14 skipping
Crizotinib c-MET (Wild-Type)Biochemical22.5--
p-METCellular (Western Blot)20.01-TFG-MET fusion
p-METCellular (Western Blot)13NIH3T3MET (Wild-Type)
Savolitinib c-MET (Wild-Type)Biochemical2.1--
p-METCellular<5-MET Amplification

Table 2: Cellular IC50 Values from Cell Viability/Proliferation Assays

InhibitorCell LineCancer TypeMET AlterationIC50 (nM)
Capmatinib EBC-1Non-Small Cell Lung CancerMET Amplification2
MKN-45Gastric CancerMET Amplification2.2
U-87 MGGlioblastomaHGF/MET Co-expressed6.2
Crizotinib TFG-MET fusion-MET fusion20.01
NIH3T3-MET Y1230C127
Savolitinib MET-amplified gastric cancer cell linesGastric CancerMET AmplificationGenerally < 10

Key Cellular Assays for Target Engagement

Western Blot for Phospho-MET (p-MET)

Western blotting is a fundamental technique to directly measure the inhibition of c-MET phosphorylation, a key indicator of target engagement. A decrease in the p-MET signal upon treatment with an inhibitor confirms its on-target activity.

  • Cell Culture and Treatment:

    • Culture MET-dependent cancer cell lines (e.g., EBC-1, MKN-45) to 70-80% confluency.

    • For HGF-inducible cell lines, serum-starve the cells for 16-24 hours.

    • Pre-treat cells with varying concentrations of Capmatinib or other inhibitors for 1-2 hours.

    • Stimulate with HGF (e.g., 50 ng/mL) for 10-15 minutes, including a non-stimulated control.[2]

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.[2]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[2]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.[3]

    • Normalize the protein concentration of all samples with lysis buffer.[2]

  • SDS-PAGE and Western Blotting:

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[2]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[2]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against p-MET (e.g., anti-phospho-MET Tyr1234/1235) overnight at 4°C.[3]

    • Wash the membrane three times with TBST.[2]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.[2]

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[3]

    • The membrane can be stripped and re-probed for total c-MET and a loading control (e.g., β-actin or GAPDH) for normalization.[2]

Cell Viability/Proliferation Assay (CellTiter-Glo®)

Cell viability assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure the number of viable cells in culture based on the quantification of ATP. A reduction in cell viability in MET-dependent cancer cell lines upon inhibitor treatment indicates that the inhibition of the target is having a functional consequence.[4]

  • Cell Seeding:

    • Prepare opaque-walled 96-well or 384-well plates with a MET-dependent cancer cell line in culture medium.[5]

    • Seed cells at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Add serial dilutions of Capmatinib or other inhibitors to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate for a specified period (e.g., 72 hours) according to the experimental design.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Data Acquisition:

    • Record the luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC50) values by plotting the luminescence signal against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming direct target engagement in a cellular environment.[6] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[6] This change in thermal stability is detected as a shift in the protein's melting curve.

  • Cell Treatment:

    • Treat intact cells with either the vehicle (e.g., DMSO) or a saturating concentration of Capmatinib or other inhibitors for a defined period (e.g., 1 hour) at 37°C.[7]

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[7]

    • Cool the samples to room temperature.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[7]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble target protein (c-MET) in the supernatant by Western blotting or other protein detection methods like ELISA.

    • Plot the amount of soluble c-MET as a function of temperature for both vehicle- and inhibitor-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The difference in the melting temperature (ΔTagg) can be quantified.[8]

    • Alternatively, an isothermal dose-response format can be used where cells are treated with a range of inhibitor concentrations and heated at a single temperature to determine the EC50 for target engagement.[9]

Visualizations

c-MET Signaling Pathway

The c-MET signaling pathway is a critical regulator of cell growth, survival, and motility.[10] Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1] Capmatinib and other MET inhibitors block this initial phosphorylation step.

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET binds p_cMET Phosphorylated c-MET cMET->p_cMET Autophosphorylation Capmatinib Capmatinib Capmatinib->cMET inhibits GRB2 GRB2 p_cMET->GRB2 PI3K PI3K p_cMET->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1. Simplified c-MET signaling pathway and the point of inhibition by Capmatinib.
Experimental Workflows

The following diagrams illustrate the general workflows for the three key cellular assays described in this guide.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Inhibitor +/- HGF) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF/Nitrocellulose) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (anti-p-MET) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Analysis (Densitometry) I->J

Figure 2. Experimental workflow for Western Blot analysis of p-MET.

Cell_Viability_Workflow A 1. Cell Seeding (Opaque-walled plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Mix to Lyse Cells D->E F 6. Incubate to Stabilize Signal E->F G 7. Read Luminescence F->G H 8. Data Analysis (EC50 determination) G->H

Figure 3. Experimental workflow for the CellTiter-Glo® cell viability assay.

CETSA_Workflow A 1. Cell Treatment (Vehicle vs. Inhibitor) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (e.g., Freeze-Thaw) B->C D 4. Centrifugation (Separate soluble & aggregated proteins) C->D E 5. Collect Supernatant (Soluble protein fraction) D->E F 6. Protein Detection (e.g., Western Blot for c-MET) E->F G 7. Data Analysis (Generate melting curves, determine ΔTagg) F->G

Figure 4. Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

References

A Comparative Guide to Capmatinib Dihydrochloride Combination Therapies in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Capmatinib (B1663548) dihydrochloride (B599025), a potent and selective MET tyrosine kinase inhibitor, has emerged as a significant therapeutic agent for cancers with MET dysregulation, particularly non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. However, the development of treatment resistance necessitates the exploration of combination therapies. This guide provides a comparative analysis of various Capmatinib combination strategies, supported by experimental data, to inform preclinical and clinical research in oncology.

Efficacy of Capmatinib Combination Therapies: A Comparative Overview

The following table summarizes the clinical efficacy of Capmatinib in combination with other targeted therapies and immunotherapies. The data is compiled from various clinical trials and is intended for a comparative overview.

Combination PartnerCancer TypeClinical Trial PhaseKey Efficacy Metrics
Gefitinib EGFR-mutant, MET-dysregulated NSCLCPhase Ib/IIORR: 27% (overall), 47% (MET GCN ≥ 6).[1][2] Median OS: 13.9 months.[3]
Pembrolizumab (B1139204) PD-L1 high (TPS ≥50%) NSCLCPhase II (NCT04139317)ORR: 15.7% (combo) vs. 28.0% (pembro alone).[4][5][6] Median PFS: Not mature at time of analysis.[4][6]
Trametinib MET-altered NSCLCPhase I/Ib (NCT05435846)Ongoing, data not yet mature.[7][8][9][10][11]
Amivantamab MET-altered NSCLCPhase I/II (METalmark, NCT05488314)Preliminary results show promising activity.[12][13][14][15][16]
Osimertinib ± Ramucirumab EGFR-mutant, MET-amplified NSCLCPhase II (Lung-MAP Sub-Study, NCT05642572)Ongoing, data not yet mature.[17][18]

ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; GCN: Gene Copy Number; TPS: Tumor Proportion Score.

Safety and Tolerability of Capmatinib Combination Therapies

This table provides a summary of notable grade 3/4 treatment-related adverse events (AEs) observed in clinical trials of Capmatinib combination therapies.

Combination PartnerNotable Grade 3/4 Treatment-Related AEs
Gefitinib Increased amylase (6.2%), increased lipase (B570770) (6.2%), peripheral edema (5%).[3]
Pembrolizumab Higher incidence of grade ≥3 AEs in the combination arm (37.3%) compared to pembrolizumab alone (16%). The combination was not well tolerated.[4]
Trametinib Safety profile is a primary endpoint of the ongoing trial and will be further characterized.[7][8][9]
Amivantamab Initial safety profile does not appear to have additive MET-related toxicities.[12][15]
Osimertinib ± Ramucirumab Safety is being evaluated in the ongoing clinical trial.[17][18]

Signaling Pathways in Capmatinib Combination Therapies

The rationale for combining Capmatinib with other targeted agents often lies in overcoming resistance mechanisms that involve the activation of alternative signaling pathways.

MET Signaling Pathway and Capmatinib Inhibition

Capmatinib is a selective inhibitor of the MET receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), MET dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[19][20][21][22][23]

MET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET GRB2 GRB2 MET->GRB2 PI3K PI3K MET->PI3K HGF HGF HGF->MET Activates Capmatinib Capmatinib Capmatinib->MET Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: The MET signaling pathway and the inhibitory action of Capmatinib.

Overcoming Resistance: Combination with EGFR and MEK Inhibitors

Acquired resistance to MET inhibitors can occur through the activation of bypass signaling pathways, most notably the EGFR and MAPK pathways.[24] Combining Capmatinib with an EGFR inhibitor like Gefitinib or a MEK inhibitor like Trametinib can simultaneously block both the primary and the resistance-driving pathways.

Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET RAS RAS MET->RAS EGFR EGFR EGFR->RAS Capmatinib Capmatinib Capmatinib->MET EGFR_Inhibitor Gefitinib EGFR_Inhibitor->EGFR MEK_Inhibitor Trametinib MEK MEK MEK_Inhibitor->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival

Caption: Overcoming resistance by combining Capmatinib with EGFR or MEK inhibitors.

Experimental Protocols: Key Methodologies

The following section outlines the general protocols for key experiments frequently cited in the research of Capmatinib combination therapies.

Cell Viability Assays

Purpose: To assess the cytotoxic or cytostatic effects of drug combinations on cancer cell lines.

Common Methods:

  • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Cells are incubated with the tetrazolium salt (MTT or MTS), which is reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product. The absorbance of the formazan is then measured.[25][26]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[27]

General Protocol (MTT Assay):

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of Capmatinib, the combination partner, or the combination of both for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Models

Purpose: To evaluate the anti-tumor efficacy of Capmatinib combination therapies in a living organism.

Common Models:

  • Subcutaneous Xenografts: Human cancer cell lines are injected subcutaneously into immunocompromised mice. Tumor growth is monitored over time, and the effects of drug treatment are assessed by measuring tumor volume.[28][29][30]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunocompromised mice. PDX models are considered to more accurately reflect the heterogeneity and drug response of the original tumor.[31][32]

General Protocol (Subcutaneous Xenograft):

  • Inject a suspension of human cancer cells (e.g., 1-10 million cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, Capmatinib alone, combination partner alone, and the combination).

  • Administer drugs according to the specified dosing schedule and route (e.g., oral gavage for Capmatinib).

  • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (Volume = (length x width²)/2).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry or western blotting).

Western Blotting for Signaling Pathway Analysis

Purpose: To detect and quantify the expression and phosphorylation status of key proteins in signaling pathways.

General Protocol:

  • Lyse cells or tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a protein assay (e.g., BCA assay).

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-MET, total MET, p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preclinical evaluation of a Capmatinib combination therapy.

Experimental_Workflow Cell_Line_Selection Cell Line Selection (MET-driven, Resistant) In_Vitro_Assays In Vitro Assays (Viability, Apoptosis) Cell_Line_Selection->In_Vitro_Assays Signaling_Analysis Signaling Pathway Analysis (Western Blot) In_Vitro_Assays->Signaling_Analysis In_Vivo_Xenograft In Vivo Xenograft Model In_Vitro_Assays->In_Vivo_Xenograft Promising Combinations Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Xenograft->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) In_Vivo_Xenograft->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Evaluation->PK_PD_Analysis

Caption: A typical preclinical experimental workflow for evaluating Capmatinib combinations.

This guide provides a foundational understanding of the current landscape of Capmatinib dihydrochloride combination therapies. The presented data and methodologies are intended to aid researchers in the design and interpretation of their studies, ultimately contributing to the development of more effective cancer treatments.

References

Ensuring Reproducibility of Capmatinib Dihydrochloride In Vitro Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Capmatinib (B1663548) dihydrochloride's in vitro performance against other prominent c-MET inhibitors. To ensure the reproducibility of in vitro findings, this document details standardized experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and experimental workflows.

Comparative Analysis of In Vitro Potency

Capmatinib is a potent and selective inhibitor of the c-MET receptor tyrosine kinase.[1][2][3] Its efficacy is compared here with other well-characterized c-MET inhibitors: Tepotinib, Crizotinib, and Cabozantinib. The following tables summarize their half-maximal inhibitory concentrations (IC50) from biochemical and cellular assays across various cancer cell lines.

Inhibitorc-MET Kinase IC50 (nM)Reference
Capmatinib 0.13 [1][2][3][4]
Tepotinib4[5]
Crizotinib11 (cell-based)[6]
Cabozantinib1.3[7][8]
Table 1: Biochemical assay-derived IC50 values for direct c-MET kinase inhibition.
Cell LineCancer TypeCapmatinib IC50 (nM)Tepotinib IC50 (nM)Crizotinib IC50 (µM)Cabozantinib IC50 (nM)References
SNU-5Gastric Cancer1.2-<0.219[4][7]
Hs746TGastric Cancer--<0.29.9[7]
MKN-45Gastric Cancer-<1<0.2-[5]
NCI-H441Lung Carcinoma~0.5---[4]
EBC-1Lung Cancer-9--[5]
GTL-16Gastric Carcinoma--0.0097-[6]
MDA-MB-231Breast Cancer--5.16-[9]
MCF-7Breast Cancer--1.5-[9]
SK-BR-3Breast Cancer--3.85-[9]
Table 2: Cellular assay-derived IC50 values for inhibition of cell viability/proliferation in various cancer cell lines.

Key Signaling Pathway Inhibition

Capmatinib functions by inhibiting the c-MET tyrosine kinase, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][10] Dysregulation of the HGF/c-MET signaling pathway is a key driver in many cancers.[10]

Capmatinib_Mechanism_of_Action HGF HGF cMET c-MET Receptor HGF->cMET Binds P_cMET p-cMET (Phosphorylation) cMET->P_cMET Dimerization & Autophosphorylation Capmatinib Capmatinib Capmatinib->P_cMET Inhibits PI3K PI3K P_cMET->PI3K RAS RAS P_cMET->RAS STAT3 STAT3 P_cMET->STAT3 Migration Cell Migration & Invasion P_cMET->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT3->Proliferation

Capmatinib inhibits c-MET phosphorylation and downstream signaling.

Experimental Protocols

To ensure the reproducibility of in vitro findings for Capmatinib and its alternatives, detailed experimental protocols are provided below.

c-MET Kinase Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on c-MET kinase activity.

Materials:

  • Recombinant c-MET kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (Capmatinib and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[12][13]

  • Add 2.5 µL of the diluted compounds or vehicle (for controls) to the wells of the 96-well plate.[14]

  • Add 2.5 µL of c-MET kinase solution to all wells except the "no enzyme" control.[14]

  • Add 2.5 µL of the substrate solution to all wells.[14]

  • Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.[14]

  • Incubate the plate at 30°C for 60 minutes.[14]

  • Stop the reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[11][14]

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11][14]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.

Biochemical_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of inhibitors - Kinase, Substrate, ATP solutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add inhibitors/vehicle - Add c-MET kinase - Add substrate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: Add ATP Plate_Setup->Initiate_Reaction Incubate_1 Incubate at 30°C for 60 min Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Detect_Signal Detect Signal: Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate at RT for 30-60 min Detect_Signal->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data: Calculate % inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for a biochemical c-MET kinase assay.

Cell Viability Assay (MTT/XTT)

This assay measures the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)[15]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[16]

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include untreated and vehicle controls.

  • Incubate the plate for a specified period (e.g., 72 hours).[4]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17][18]

  • Add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[15][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][18]

  • Read the absorbance at 590 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for c-MET Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of c-MET and its downstream signaling proteins.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of the test compounds for a specified time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Determine the protein concentration of the lysates using a BCA assay.[10]

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[10]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19][20]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[20]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and add the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.[10]

  • Analyze the band intensities to determine the effect of the inhibitors on protein phosphorylation.

Cell Migration Assay (Wound Healing/Transwell)

This assay assesses the impact of the inhibitors on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Culture medium with and without serum

  • Test compounds

  • 6-well plates or 24-well transwell inserts (8.0 µm pore size)

  • Pipette tips or cell scrapers for wound healing assay

  • Crystal violet stain

Wound Healing Assay Procedure:

  • Grow cells to a confluent monolayer in 6-well plates.

  • Create a "wound" by scraping the monolayer with a sterile pipette tip.[3]

  • Wash with PBS to remove detached cells and add fresh medium containing the test compounds at various concentrations.

  • Incubate the plate and capture images of the wound at different time points (e.g., 0, 24, 48 hours).

  • Measure the wound closure area to quantify cell migration.

Transwell Assay Procedure:

  • Seed cells in the upper chamber of the transwell insert in serum-free medium containing the test compounds.[21]

  • Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.[22]

  • Incubate for 24 hours to allow cell migration through the porous membrane.[21]

  • Remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.[23]

  • Count the stained cells under a microscope to quantify migration.

Cell_Migration_Assay_Workflow Start Start Seed_Cells Seed Cells in Transwell Inserts (Upper Chamber, Serum-Free Medium) Start->Seed_Cells Add_Inhibitors Add Test Compounds to Upper Chamber Seed_Cells->Add_Inhibitors Add_Chemoattractant Add Chemoattractant to Lower Chamber (e.g., 10% FBS) Add_Inhibitors->Add_Chemoattractant Incubate Incubate for 24 hours Add_Chemoattractant->Incubate Remove_Non_Migrated Remove Non-Migrated Cells (from upper membrane surface) Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells (on lower membrane surface) Remove_Non_Migrated->Fix_Stain Quantify Quantify Migration (Count stained cells) Fix_Stain->Quantify End End Quantify->End

Workflow for a transwell cell migration assay.

References

A Head-to-Head Analysis of MET Inhibitors: Capmatinib Dihydrochloride vs. Savolitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 skipping (METex14) mutations, two prominent players have emerged: Capmatinib dihydrochloride (B599025) and Savolitinib. Both are potent and selective MET tyrosine kinase inhibitors (TKIs) that have demonstrated significant anti-tumor activity. This guide provides an objective comparison of their efficacy, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the MET Signaling Pathway

Both Capmatinib and Savolitinib are ATP-competitive inhibitors of the MET receptor tyrosine kinase.[1][2] MET, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and migration.[3] In cancer, aberrant MET signaling, often driven by mutations like METex14 skipping, leads to uncontrolled tumor growth.[4] Capmatinib and Savolitinib bind to the kinase domain of the MET receptor, blocking its phosphorylation and subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[3][5]

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF MET MET Receptor HGF->MET binds P1 P MET->P1 autophosphorylation P2 P MET->P2 P3 P MET->P3 P4 P MET->P4 RAS_MAPK RAS_MAPK P1->RAS_MAPK PI3K_AKT PI3K_AKT P1->PI3K_AKT STAT STAT P1->STAT P2->RAS_MAPK P2->PI3K_AKT P2->STAT P3->RAS_MAPK P3->PI3K_AKT P3->STAT P4->RAS_MAPK P4->PI3K_AKT P4->STAT Inhibitors Capmatinib / Savolitinib Inhibitors->MET inhibit Cell_Effects Cell_Effects RAS_MAPK->Cell_Effects PI3K_AKT->Cell_Effects STAT->Cell_Effects

Caption: MET Signaling Pathway and Inhibition by Capmatinib/Savolitinib.

Preclinical Efficacy

Both Capmatinib and Savolitinib have demonstrated potent and selective inhibition of MET in preclinical studies.

In Vitro Studies:

ParameterCapmatinibSavolitinibReference
MET Kinase IC50 0.13 nMNot explicitly stated, but described as having nanomolar potency[6],[5]
Cell-based IC50 (MET-dependent cell lines) 0.3-0.7 nMNanomolar potency[6],[5]
Selectivity Highly selective for MET over other kinasesHighly selective MET-TKI[5],[7]

In Vivo Xenograft Models:

Capmatinib has shown significant anti-tumor efficacy in various xenograft models, including those with MET amplification, MET overexpression, and METex14 skipping mutations.[5] In a MET-amplified lung cancer cell line (EBC-1) xenograft model, Capmatinib at 10 mg/kg twice daily resulted in tumor regression.[5] Similarly, Savolitinib has demonstrated robust dose-dependent anti-tumor activity, including tumor regressions, in patient-derived xenograft (PDX) models of papillary renal cell carcinoma and in lung cancer xenografts.[4][8] For instance, in a lung cancer PDX model with a METex14 mutation, Savolitinib at 25 mg/kg led to a 62% reduction in tumor volume.[4]

Clinical Efficacy in METex14 NSCLC

The clinical development of both Capmatinib and Savolitinib has primarily focused on patients with NSCLC harboring METex14 skipping mutations. The pivotal trials for each drug provide the basis for comparing their clinical efficacy.

Table 1: Comparison of Pivotal Clinical Trial Data in METex14 NSCLC

EndpointCapmatinib (GEOMETRY mono-1)Savolitinib (NCT02897479)
Treatment-Naïve Patients
Overall Response Rate (ORR)68% (95% CI: 48–84)49.2% (in a mixed population of treatment-naïve and previously treated)
Median Duration of Response (DoR)12.6 months (95% CI: 5.6–NE)Not reached at the time of initial reporting
Median Progression-Free Survival (PFS)12.4 months (95% CI: 8.2-NE)6.8 months (in a mixed population)
Previously Treated Patients
Overall Response Rate (ORR)41% (95% CI: 29–53)49.2% (in a mixed population of treatment-naïve and previously treated)
Median Duration of Response (DoR)9.7 months (95% CI: 5.6–13.0)Not reached at the time of initial reporting
Median Progression-Free Survival (PFS)5.4 months (95% CI: 4.2-7.0)6.8 months (in a mixed population)
Intracranial Response (Patients with Brain Metastases) 7 of 13 evaluable patients showed an intracranial response, including 4 complete responses.Showed notable responses in patients with brain metastases.

References: Capmatinib[3][9][10]; Savolitinib[1][11][12] Note: Direct comparison is challenging due to differences in trial design and patient populations. The Savolitinib trial (NCT02897479) included a mixed population of treatment-naïve and previously treated patients in its primary efficacy analysis.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols.

Biochemical MET Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the MET kinase is a luminescence-based assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant MET Kinase - Substrate (e.g., Poly(Glu, Tyr)) - ATP - Test Compound (Capmatinib/Savolitinib) start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at 30°C (Kinase Reaction) dispense->incubate add_adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate->add_adp_glo incubate2 Incubate at RT add_adp_glo->incubate2 add_detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) incubate2->add_detection_reagent incubate3 Incubate at RT add_detection_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze Analyze Data: Calculate IC50 read_luminescence->analyze

Caption: Workflow for a Biochemical MET Kinase Inhibition Assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (Capmatinib or Savolitinib). Prepare solutions of recombinant MET kinase, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the test compound, MET kinase, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[10][13]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the effect of a compound on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MET-dependent NSCLC cell lines) into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of Capmatinib or Savolitinib for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[14]

Western Blot for Phospho-MET

Western blotting is used to detect the phosphorylation status of MET in cells treated with inhibitors.

Protocol:

  • Cell Lysis: Treat MET-dependent cancer cells with Capmatinib or Savolitinib for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated MET (p-MET). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the p-MET band indicates the level of MET activation. Total MET and a loading control (e.g., GAPDH) are also typically probed to normalize the results.[9]

Logical Comparison of Efficacy

Efficacy_Comparison cluster_capmatinib Capmatinib (GEOMETRY mono-1) cluster_savolitinib Savolitinib (NCT02897479) cap_naive Treatment-Naïve ORR: 68% PFS: 12.4 mo comparison Comparison cap_naive->comparison Higher ORR in treatment-naïve cap_treated Previously Treated ORR: 41% PFS: 5.4 mo cap_treated->comparison cap_brain Intracranial Response: Demonstrated cap_brain->comparison Both show CNS activity sav_mixed Mixed Population (Naïve & Treated) ORR: 49.2% PFS: 6.8 mo sav_mixed->comparison Data from mixed population makes direct comparison challenging sav_brain Intracranial Response: Demonstrated sav_brain->comparison conclusion Conclusion: Both are effective MET inhibitors. Capmatinib shows high efficacy in treatment-naïve patients. Direct head-to-head trials are needed for a definitive comparison. comparison->conclusion

Caption: Logical Flow of Efficacy Comparison.

Conclusion

Both Capmatinib dihydrochloride and Savolitinib are highly effective and selective MET inhibitors with proven clinical benefit in patients with METex14-mutated NSCLC. Preclinical data demonstrate potent MET inhibition for both compounds. In the clinical setting, Capmatinib has shown particularly high response rates in treatment-naïve patients. Savolitinib has also demonstrated significant anti-tumor activity. A definitive comparison of their efficacy is challenging due to the absence of head-to-head clinical trials. The choice between these agents in a clinical setting may depend on factors such as prior lines of therapy, the presence of brain metastases, and regional drug approval and availability. Future research, including direct comparative studies, will be crucial to further delineate the relative efficacy and optimal positioning of these two important targeted therapies.

References

A Comparative Guide to Capmatinib Dihydrochloride and Other Type Ib MET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Capmatinib (B1663548) dihydrochloride (B599025) with other prominent type Ib MET inhibitors, focusing on biochemical potency, selectivity, preclinical and clinical efficacy, and safety profiles. The information is supported by experimental data and presented to aid in research and development decisions.

Introduction to MET and Type Ib Inhibitors

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility.[1] Dysregulation of the MET signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping mutations or gene amplification, is a known oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[2][3][4]

MET tyrosine kinase inhibitors (TKIs) are classified based on their binding mode. Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the MET kinase.[5][6] This class is further divided into type Ia (e.g., crizotinib), which interacts with the G1163 solvent front residue, and type Ib, which binds independently of this residue.[5][7] Capmatinib, tepotinib, and savolitinib (B612288) are highly selective, potent, type Ib MET inhibitors that have shown significant clinical activity.[7] These inhibitors characteristically adopt a U-shaped conformation within the ATP-binding pocket, enabling a strong interaction with the Y1230 residue of the activation loop.[8][9][10]

Comparative Data Presentation

The following tables summarize the quantitative data for Capmatinib, Tepotinib, and Savolitinib, facilitating a direct comparison of their performance characteristics.

Table 1: In Vitro Potency of Type Ib MET Inhibitors

Inhibitor Biochemical Potency (IC50, cell-free) Cellular Potency (IC50, METex14 Ba/F3 cells) Reference(s)
Capmatinib 0.13 nM 0.6 nM [4][11][12]
Tepotinib 1.7 - 1.8 nM 3.0 nM [12][13]

| Savolitinib | Not widely reported | 2.1 nM |[12] |

Table 2: Clinical Efficacy in METex14 Skipping NSCLC (Phase II Trial Data)

Inhibitor (Trial) Patient Population Overall Response Rate (ORR) Duration of Response (DoR) Progression-Free Survival (PFS) Reference(s)
Capmatinib (GEOMETRY mono-1) Treatment-Naïve 68% 12.6 months 9.7 months [8][14][15]
Previously Treated 41% 9.7 months 5.4 months [8][14][15]
Tepotinib (VISION) Treatment-Naïve 57% 40% of responders ≥12 mos. 8.5 months [16][17]
Previously Treated 45% 36% of responders ≥12 mos. 10.9 months [16][17]

| Savolitinib (NCT02897479) | MET-Inhibitor Naïve | 49.2% | 9.6 months | Not Mature |[7] |

Table 3: Common Adverse Events (All Grades)

Adverse Event Capmatinib Tepotinib Reference(s)
Peripheral Edema 65% 63% [8][14]
Nausea 35% 26% [8][14]
Fatigue 29% 30% [14][17]
Diarrhea Not specified in top AEs 22% [8]
Vomiting 27% Not specified in top AEs [14]

| Increased Creatinine | Not specified in top AEs | 18% |[8] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the MET signaling cascade, the mechanism of type Ib inhibitors, and a typical preclinical evaluation workflow.

MET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream MET MET Receptor Dimerization Dimerization & Autophosphorylation MET->Dimerization GAB1 GAB1 PI3K PI3K GAB1->PI3K GRB2 GRB2/SOS RAS RAS GRB2->RAS STAT3 STAT3 P_STAT3 p-STAT3 STAT3->P_STAT3 AKT AKT PI3K->AKT MAPK RAF/MEK/ERK (MAPK Pathway) RAS->MAPK Response Cell Proliferation, Survival, Motility, Invasion AKT->Response MAPK->Response P_STAT3->Response HGF HGF (Ligand) HGF->MET Dimerization->GAB1 pY Dimerization->GRB2 pY Dimerization->STAT3 pY

Caption: The HGF/MET signaling pathway and its primary downstream effectors.

Inhibitor_Mechanism cluster_MET MET Kinase Domain ATP_Pocket ATP Binding Pocket (Active 'DFG-in' state) Activation_Loop Activation Loop (Y1230) Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Signal Signal Blocked ATP_Pocket->No_Signal Blocks ATP ATP ATP->ATP_Pocket Binds Inhibitor Type Ib Inhibitor (e.g., Capmatinib) Inhibitor->ATP_Pocket Competitively Binds

Caption: Competitive binding mechanism of Type Ib MET inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Kinase Assay (Determine IC50 vs. purified MET) B Kinome Selectivity Screen (Assess off-target activity) A->B C Cellular Potency Assay (Measure inhibition of p-MET & cell viability in MET-driven models) B->C D Pharmacokinetics (PK) Study (Determine exposure & half-life) C->D Lead Candidate Selection E Xenograft Efficacy Model (Assess anti-tumor activity in mice) D->E F Pharmacodynamic (PD) Assay (Measure target inhibition in tumors) E->F

Caption: A standard preclinical workflow for evaluating kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accurate interpretation of comparative data.

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of purified MET kinase by 50%.

  • Materials: Recombinant human MET kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 384-well plates, test inhibitors (serially diluted), and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Add kinase buffer, substrate, and MET enzyme to each well of the microplate. b. Add serially diluted inhibitor compounds (e.g., from 10 µM to 0.1 nM) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C. d. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. e. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. f. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells with MET-driven growth (e.g., EBC-1 or Hs746T cell lines harboring METex14).

  • Materials: MET-dependent cancer cell line, appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well clear-bottom plates, test inhibitors, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure: a. Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the inhibitor (e.g., from 10 µM to 0.1 nM) in triplicate. Include a vehicle control (DMSO). c. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. d. Equilibrate the plate to room temperature and add the cell viability reagent to each well. e. Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. f. Measure luminescence using a plate reader. g. Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the IC50 value.

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Materials: Immunocompromised mice (e.g., athymic Nude or NSG mice), MET-driven human tumor cells (e.g., Hs746T), Matrigel, vehicle solution, and test inhibitor formulated for oral gavage.

  • Procedure: a. Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse. b. Monitor tumor growth using calipers. When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group). c. Administer the inhibitor (e.g., Capmatinib at a specified mg/kg dose) or vehicle control orally, once or twice daily, for a predetermined period (e.g., 21 days). d. Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2. e. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET). f. Evaluate efficacy based on tumor growth inhibition (TGI) or tumor regression.

Conclusion

Capmatinib, tepotinib, and savolitinib are all highly potent and selective type Ib MET inhibitors with proven clinical efficacy in NSCLC patients with METex14 skipping mutations.[7][8][15][17] Preclinical data suggest Capmatinib has the highest biochemical and cellular potency among the three.[12][18] In clinical settings, all three drugs demonstrate robust overall response rates, particularly in the treatment-naïve population.[8][16] Their safety profiles are generally manageable and are characterized by similar adverse events, with peripheral edema being the most common.[8][14] The choice between these inhibitors may depend on specific patient factors, regulatory approval status in different regions, and long-term follow-up data as it becomes available. This guide provides a foundational dataset for researchers to compare these important targeted therapies.

References

Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of Capmatinib Dihydrochloride and Other TKIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance to targeted therapies, such as the potent and selective MET inhibitor Capmatinib (B1663548) dihydrochloride, presents a significant challenge in oncology. Understanding the intricate mechanisms of resistance and the corresponding cross-resistance profiles with other tyrosine kinase inhibitors (TKIs) is paramount for the development of effective subsequent treatment strategies. This guide provides a comprehensive comparison of Capmatinib's performance against alternative TKIs in the context of acquired resistance, supported by preclinical experimental data.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values and clinical overall response rates (ORR), offering a quantitative comparison of TKI efficacy in sensitive and resistant settings.

Table 1: In Vitro Efficacy of TKIs in Capmatinib-Sensitive and Resistant NSCLC Cell Lines
Cell LineKey Genetic Alteration(s)Capmatinib IC50Crizotinib IC50Afatinib IC50Afatinib + BYL719 (PI3Kα inhibitor)
EBC-1 MET Amplification (Parental, Sensitive)3.70 ± 0.10 nmol/L[1][2]Sensitive (IC50 not specified)Not specifiedNot specified
EBC-CR1 MET Amplification, EGFR-dependent growth> 10 µmol/L[1][2]Resistant (cross-resistance observed)[1][2]SensitiveNot applicable
EBC-CR2 MET Amplification, MET-EGFR Heterodimerization> 10 µmol/L[1][2]Resistant (cross-resistance observed)[1][2]Partially SensitiveSynergistic Inhibition with Capmatinib
EBC-CR3 MET Amplification, EGFR activation, PIK3CA Amplification> 10 µmol/L[1][2]Resistant (cross-resistance observed)[1][2]ResistantSynergistic Inhibition
Table 2: Comparative Efficacy of MET TKIs Against a MET Resistance Mutation
TKITKI TypeMET WT Kinase IC50MET G1090A Mutant Kinase IC50Fold Change in IC50 (Mutant vs. WT)
Crizotinib Type Ia2.5 nM[3]Higher (not specified)6.04-fold higher than Cabozantinib IC50 against mutant[3]
Capmatinib Type Ib3.89 nM[3]Higher (not specified)48.4-fold higher than Cabozantinib IC50 against mutant[3]
Cabozantinib Type II1.59 nM[3]Effective (IC50 not specified)N/A
Table 3: Clinical Response Rates of Capmatinib and Combination Therapies in MET-Dysregulated NSCLC
TherapyPatient PopulationOverall Response Rate (ORR)
Capmatinib Monotherapy METex14 NSCLC (Treatment-naïve)68%[4][5][6][7]
Capmatinib Monotherapy METex14 NSCLC (Previously treated)41%[4][5][6][7]
Capmatinib Monotherapy MET Amplified (GCN ≥ 10) NSCLC (Treatment-naïve)40%[4][6]
Capmatinib Monotherapy MET Amplified (GCN ≥ 10) NSCLC (Previously treated)29%[6]
Capmatinib Monotherapy MET Amplified (GCN ≥ 6) NSCLC47%[8]
Capmatinib + Gefitinib EGFR-mutant, MET-amplified/overexpressed NSCLC (post-EGFR TKI)27% (47% in GCN ≥ 6)

Signaling Pathways and Resistance Mechanisms

Acquired resistance to Capmatinib predominantly involves the activation of bypass signaling pathways that allow cancer cells to circumvent MET inhibition. The diagrams below illustrate the primary MET signaling cascade and the key resistance mechanisms observed in preclinical studies.

Fig. 1: Simplified MET Signaling Pathway.

Capmatinib_Resistance_Mechanisms cluster_0 MET-Dependent Cell cluster_1 Acquired Resistance Mechanisms cluster_bypass Bypass Pathways cluster_ontarget On-Target Alterations MET MET Signaling Survival Cell Survival MET->Survival EGFR_activation EGFR Pathway Activation Capmatinib Capmatinib Capmatinib->MET Inhibits EGFR_activation->Survival Restores PI3K_activation PI3K Pathway Activation (PIK3CA Amp) PI3K_activation->Survival Restores MET_mutation MET Kinase Domain Mutations (D1228X, Y1230X) MET_mutation->MET Prevents Inhibition

References

Evaluating the selectivity of Capmatinib dihydrochloride over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity of Capmatinib (B1663548) dihydrochloride (B599025), a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The information presented is supported by experimental data to aid in the evaluation of its performance against other kinases.

High Selectivity of Capmatinib for c-Met

Capmatinib dihydrochloride has demonstrated exceptional selectivity for its primary target, the c-Met kinase. Multiple preclinical studies have shown that Capmatinib is significantly more potent against c-Met compared to a large panel of other human kinases, with a selectivity margin reported to be over 1,000-fold and in some cases, exceeding 10,000-fold.[1][2][3] This high degree of selectivity is a critical attribute for a targeted therapeutic, as it minimizes the potential for off-target effects and associated toxicities.

Biochemical Potency

In biochemical assays, Capmatinib exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range against c-Met.[1][4][5] One study reported an average IC50 value of 0.13 nM.[1][4][5] In cell-based assays using lung cancer cell lines, the IC50 of Capmatinib is in the range of 0.3–0.7 nM.[1]

Comparative Kinase Inhibition Profile

To illustrate the selectivity of Capmatinib, the following table summarizes the percentage of inhibition observed at a 1 µM concentration against a panel of representative kinases.

Kinase% Inhibition @ 1 µM
MET 100
AXL<10
MER<10
TYRO3<10
RON<10
VEGFR2<10
EGFR<10
HER2<10
FGFR1<10
PDGFRβ<10
c-Kit<10
FLT3<10
SRC<10
LCK<10
AURKA<10
CDK2<10

Note: This table is illustrative and based on publicly available kinome scan data.[6] For comprehensive quantitative data, consulting dedicated kinome profiling services is recommended.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of kinase inhibitors. The following are representative protocols for key in vitro assays used to determine the selectivity of Capmatinib.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

Materials:

  • Recombinant c-Met kinase and other kinases of interest

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound) in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of Capmatinib in DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound dilutions, and the recombinant kinase.

  • Initiation of Reaction: Add ATP and the kinase substrate to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader. The light output is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each Capmatinib concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of Capmatinib to inhibit the phosphorylation of downstream signaling molecules of a target kinase in a cellular context.

Materials:

  • Cancer cell line with activated c-Met signaling

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of Capmatinib for a specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation of downstream targets.[7]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of c-Met and AXL, a kinase with low sensitivity to Capmatinib, providing a visual representation of their downstream effectors.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Migration) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription HGF HGF HGF->cMet Binds Capmatinib Capmatinib Capmatinib->cMet Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of Capmatinib.

AXL_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL GRB2_A GRB2 AXL->GRB2_A PI3K_A PI3K AXL->PI3K_A STAT3_A STAT3 AXL->STAT3_A PLCG PLCγ AXL->PLCG SOS_A SOS GRB2_A->SOS_A RAS_A RAS SOS_A->RAS_A RAF_A RAF RAS_A->RAF_A MEK_A MEK RAF_A->MEK_A ERK_A ERK MEK_A->ERK_A Transcription_A Gene Transcription (Survival, Proliferation, Migration) ERK_A->Transcription_A AKT_A AKT PI3K_A->AKT_A AKT_A->Transcription_A STAT3_A->Transcription_A GAS6 Gas6 GAS6->AXL Binds

Caption: The AXL signaling pathway, which is largely unaffected by Capmatinib.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Prepare Kinase & Compound run_reaction Run Kinase Reaction (ATP, Substrate) start_biochem->run_reaction detect_signal Detect ADP Production (ADP-Glo) run_reaction->detect_signal calc_ic50 Calculate IC50 detect_signal->calc_ic50 start_cell Culture & Treat Cells lyse_cells Lyse Cells & Quantify Protein start_cell->lyse_cells run_wb Western Blot for p-Downstream Targets lyse_cells->run_wb analyze_inhibition Analyze Inhibition run_wb->analyze_inhibition

Caption: A typical experimental workflow for evaluating kinase inhibitor selectivity.

References

Overcoming Capmatinib Resistance in MET-Driven Cancers: A Combination Strategy with Trametinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) with MET alterations, such as MET exon 14 skipping mutations. Capmatinib (B1663548), a potent and selective MET tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in these patients. However, the emergence of acquired resistance remains a critical challenge, limiting the long-term benefit of monotherapy. Preclinical evidence points towards the hyperactivation of the MAPK signaling pathway as a key mechanism of resistance to MET TKIs. This guide provides a comprehensive comparison of combining capmatinib with the MEK inhibitor trametinib (B1684009) as a strategy to overcome this resistance, supported by experimental data and detailed protocols.

The Rationale for Combination Therapy

Resistance to capmatinib can occur through the activation of bypass signaling pathways that reactivate downstream proliferative signals, even in the presence of MET inhibition. One of the most prominent escape routes is the reactivation of the RAS-RAF-MEK-ERK (MAPK) pathway.[1][2][3] This sustained signaling allows cancer cells to survive and proliferate despite the effective blockade of the MET receptor.

Trametinib is a selective inhibitor of MEK1 and MEK2, key kinases in the MAPK pathway. By targeting a critical node downstream of potential resistance mechanisms (such as KRAS mutations or upstream receptor tyrosine kinase activation), trametinib can effectively quell the reactivated proliferative signals.[1] The combination of capmatinib and trametinib, therefore, offers a dual blockade of both the primary oncogenic driver (MET) and a key resistance pathway (MAPK), creating a synergistic anti-tumor effect. This approach is currently being investigated in a Phase I/Ib clinical trial for patients with metastatic NSCLC with MET alterations who have progressed on single-agent MET inhibitor therapy.[1][4][5][6]

Data Presentation: Synergistic Effects of Capmatinib and Trametinib

The combination of capmatinib and trametinib is expected to exhibit synergistic cytotoxicity in capmatinib-resistant cancer cell lines. This synergy is typically quantified by a combination index (CI), where a CI value of less than 1 indicates a synergistic interaction. The half-maximal inhibitory concentration (IC50) for each drug is expected to be significantly lower in the combination treatment compared to monotherapy.

Table 1: Representative Synergistic Inhibition of Cell Viability in Capmatinib-Resistant NSCLC Cell Lines

TreatmentIC50 (nM) - Hypothetical DataCombination Index (CI)
Capmatinib>1000 (Resistant)-
Trametinib50-
Capmatinib + Trametinib (1:1 ratio) 50 (for Capmatinib) 2.5 (for Trametinib) <1 (Synergistic)

Note: The data presented in this table is hypothetical and serves to illustrate the expected synergistic effects. Actual values would be determined experimentally.

Experimental Protocols

Cell Viability Assay to Determine Synergy

Objective: To assess the cytotoxic effects of capmatinib and trametinib as single agents and in combination, and to determine if the combination is synergistic.

Methodology:

  • Cell Culture: Culture capmatinib-resistant NSCLC cells (e.g., derived from sensitive parental lines through continuous exposure to increasing concentrations of capmatinib) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of capmatinib, trametinib, and the combination of both at a constant ratio (e.g., 1:1, 1:10). Include a vehicle-treated control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment: Measure cell viability using a standard assay such as the MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Western Blot Analysis of MAPK Pathway Inhibition

Objective: To confirm that the combination of capmatinib and trametinib effectively inhibits the MAPK signaling pathway in capmatinib-resistant cells.

Methodology:

  • Cell Culture and Treatment: Culture and treat capmatinib-resistant NSCLC cells with capmatinib, trametinib, and the combination at specified concentrations for a defined period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies against p-ERK1/2, total ERK1/2, p-MET, total MET, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor RAS RAS MET->RAS PI3K PI3K MET->PI3K Other_RTK Other RTKs (e.g., EGFR) Other_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Capmatinib Capmatinib Capmatinib->MET Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Dual blockade of MET and MEK pathways.

Experimental_Workflow start Start seed_cells Seed Capmatinib-Resistant NSCLC Cells in 96-well Plates start->seed_cells drug_treatment Treat with Capmatinib, Trametinib, and Combination seed_cells->drug_treatment incubation Incubate for 72 hours drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze Data: - Calculate IC50 - Determine Combination Index (CI) viability_assay->data_analysis end End data_analysis->end Logical_Relationship Capmatinib_Treatment Capmatinib Treatment MET_Inhibition MET Pathway Inhibition Capmatinib_Treatment->MET_Inhibition Overcome_Resistance Overcoming Resistance & Synergistic Cell Death Capmatinib_Treatment->Overcome_Resistance Resistance Acquired Resistance MET_Inhibition->Resistance Leads to MET_Inhibition->Overcome_Resistance Contributes to MAPK_Reactivation MAPK Pathway Reactivation Resistance->MAPK_Reactivation is driven by MAPK_Reactivation->Resistance Trametinib_Treatment Trametinib Treatment MEK_Inhibition MEK Inhibition Trametinib_Treatment->MEK_Inhibition Trametinib_Treatment->Overcome_Resistance MEK_Inhibition->Overcome_Resistance Contributes to

References

Safety Operating Guide

Proper Disposal of Capmatinib Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Capmatinib dihydrochloride (B599025), a potent kinase inhibitor, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to the proper disposal of Capmatinib dihydrochloride and associated waste materials, consolidating best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).

Summary of Key Disposal Principles

All waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste.[1] Segregation of this waste from other laboratory waste streams at the point of generation is critical.[1] Disposal should always be conducted in accordance with local, state, and federal regulations and coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2]

Data Presentation: Waste Stream Management

Waste StreamRecommended Disposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash.[1]
Solutions containing this compound Collect in a dedicated, sealed, and properly labeled, leak-proof hazardous waste container.[1]
Contaminated Labware (e.g., vials, pipette tips, gloves) Place in a designated, sealed, and clearly labeled hazardous waste container.[1]
Spill Cleanup Materials Mix with an inert absorbent material like sand or vermiculite, transfer to a suitable container, and arrange for disposal by approved specialists.[3]

Experimental Protocols: Step-by-Step Disposal Protocol

Researchers must adhere to the following steps to ensure the safe disposal of this compound and associated waste:

  • Segregation: At the point of generation, separate all waste contaminated with this compound from other laboratory waste. This includes unused compounds, solutions, and contaminated consumables.[1]

  • Containment:

    • Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.[1] The container should be clearly labeled "Hazardous Waste" and list "this compound" as a component.[1]

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection, when handling this compound waste.[3][4]

  • Decontamination: For cleaning contaminated surfaces, a common procedure involves wiping with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.[1]

  • Disposal Request: Arrange for the collection of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to dispose of this waste through standard municipal channels.[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Segregate at Source A->B C Solid Waste B->C D Liquid Waste B->D E Place in Labeled Hazardous Waste Container C->E F Collect in Labeled, Leak-Proof Container D->F G Store in Designated Hazardous Waste Area E->G F->G H Arrange for Pickup by EHS/Licensed Contractor G->H I Proper Disposal via Incineration/Approved Method H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Capmatinib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety protocols and operational guidance is paramount for the protection of laboratory personnel. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Capmatinib dihydrochloride (B599025), ensuring a safe and compliant laboratory environment.

Capmatinib dihydrochloride is a kinase inhibitor used in cancer research and therapy.[1] Due to conflicting information in available Safety Data Sheets (SDS), a conservative approach to handling this compound is strongly recommended. While some sources classify it as non-hazardous, others indicate it may be toxic if swallowed and could potentially damage fertility or an unborn child.[2] Therefore, it is crucial to treat this compound as a potent compound and adhere to stringent safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound in solid or solution form:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashes.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is necessary to protect from splashes and contamination of personal clothing.

  • Respiratory Protection: When handling the powdered form of the compound outside of a certified containment enclosure, a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation.

Operational Plan for Safe Handling

A step-by-step approach to handling this compound minimizes the risk of exposure and ensures the integrity of the research.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be wiped down with a suitable deactivating agent before being brought into the laboratory.

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.

2. Weighing the Compound:

  • All weighing of powdered this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize the risk of aerosolization.[3][4][5]

  • Use dedicated, disposable weighing boats and spatulas.

  • Ensure the balance is placed on an anti-vibration table to prevent spills.

  • After weighing, carefully seal the primary container and decontaminate the exterior and the weighing area.

3. Dissolving and Administering:

  • The dissolution of this compound should be carried out in a chemical fume hood.

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If administering to cell cultures, use a certified biological safety cabinet.

  • For in-vivo studies, appropriate animal handling restraints and techniques should be used to prevent aerosol generation and bites or scratches that could lead to exposure.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • For small spills of powder, gently cover with damp absorbent material to avoid raising dust.

  • For liquid spills, absorb with appropriate spill pads.

  • All spill cleanup materials must be disposed of as hazardous waste.[6]

  • The spill area should be decontaminated with a suitable cleaning agent, followed by a rinse with water.[7]

Disposal Plan

Proper disposal of all waste generated during the handling of this compound is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weighing boats, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous waste.

  • All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Hazard Data Summary

Hazard ClassificationSource 1 (Cayman Chemical)Source 2 (Other Suppliers)
Acute Oral Toxicity Toxic if swallowed[2]Not classified as hazardous
Reproductive Toxicity May damage fertility or the unborn child[2]Not classified as hazardous

This table highlights the conflicting hazard information, underscoring the necessity of a conservative safety approach.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Cleanup and Disposal a Don Personal Protective Equipment (PPE) - Double Gloves - Gown - Eye Protection - Respirator (for powder) b Receiving and Storage - Inspect package - Wipe down container - Store in designated area a->b c Weighing - Use ventilated enclosure - Use disposable tools b->c d Dissolving - Perform in fume hood - Add solvent slowly c->d e Administering - Use biological safety cabinet (in-vitro) - Use proper animal handling (in-vivo) d->e f Decontaminate Work Area e->f g Segregate and Dispose of Waste - Solid Waste (Hazardous) - Liquid Waste (Hazardous) - Sharps (Hazardous) f->g h Doff PPE Correctly g->h

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and logistical measures, research institutions can build a foundation of trust and ensure the well-being of their scientists and professionals working with potent compounds like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Capmatinib dihydrochloride
Reactant of Route 2
Reactant of Route 2
Capmatinib dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。